molecular formula C10H12N2O B13345255 2-(Benzo[d]isoxazol-6-yl)propan-1-amine

2-(Benzo[d]isoxazol-6-yl)propan-1-amine

Cat. No.: B13345255
M. Wt: 176.21 g/mol
InChI Key: UPYACBJQWZDMPA-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-6-yl)propan-1-amine is a benzoisoxazole derivative, a scaffold recognized as a privileged structure in medicinal chemistry for its versatility in designing bioactive molecules . The benzoisoxazole core provides molecular rigidity and distinct electronic properties, making it a valuable building block for constructing more complex compounds for pharmaceutical research . The primary amine side chain at the propan-1-amine position offers a reactive handle for further chemical modifications, enabling its use as a key synthetic intermediate. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the product in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1,2-benzoxazol-6-yl)propan-1-amine

InChI

InChI=1S/C10H12N2O/c1-7(5-11)8-2-3-9-6-12-13-10(9)4-8/h2-4,6-7H,5,11H2,1H3

InChI Key

UPYACBJQWZDMPA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)C=NO2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on 2-(Benzo[d]isoxazol-6-yl)propan-1-amine: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

2-(Benzo[d]isoxazol-6-yl)propan-1-amine (CAS: 1540276-58-1) is a highly specialized bicyclic heteroaromatic building block utilized primarily in advanced medicinal chemistry and drug discovery. Structurally, it represents a strategic fusion of two distinct, highly active pharmacophores:

  • The 1,2-Benzisoxazole Core: A privileged scaffold widely recognized for its role in atypical antipsychotics (such as risperidone, paliperidone, and iloperidone) and anticonvulsants like zonisamide[1].

  • The β-Methylphenethylamine (BMPEA) Side Chain: The 2-arylpropan-1-amine motif introduces an amphetamine-like spatial geometry. Unmodified BMPEA is a known central nervous system stimulant that interacts with monoamine transporters and trace amine-associated receptors (TAAR1)[2][3].

By substituting the simple phenyl ring of BMPEA with a benzisoxazole moiety, researchers can modulate the lipophilicity, receptor binding affinity, and metabolic stability of the compound, making it a critical intermediate for developing novel neuropsychiatric therapeutics.

Physicochemical Profiling & Structural Data

Understanding the physicochemical properties of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine is essential for predicting its pharmacokinetic behavior and planning downstream synthetic modifications. The parent 1,2-benzisoxazole ring is a relatively stable, weakly basic aromatic system[1].

PropertyValueMethod / Source
Molecular Formula C₁₀H₁₂N₂OStructural Derivation
Molecular Weight 176.22 g/mol Calculated
Parent Core Density 1.174 g/mL (at 25 °C)Experimental (1,2-Benzisoxazole)
Parent Core Boiling Point 90-92 °C (at 15 mmHg)Experimental (1,2-Benzisoxazole)
Topological Polar Surface Area ~52.3 ŲCalculated Projection
H-Bond Donors / Acceptors 1 / 3Structural Derivation
Parent Core InChIKey KTZQTRPPVKQPFO-UHFFFAOYSA-NPubChem Database[4]

Chemical Reactivity & Stability Constraints

When handling or modifying 2-(Benzo[d]isoxazol-6-yl)propan-1-amine, two primary reactive centers must be managed:

  • The Primary Amine: Highly nucleophilic, readily undergoing reductive amination, alkylation, or acylation to build larger drug molecules.

  • The Benzisoxazole Ring (The N-O Bond): While the ring is aromatic, the N-O bond is its Achilles' heel. Under strong basic conditions (e.g., hydroxide or alkoxide bases), the molecule is highly susceptible to the Kemp elimination , which cleaves the N-O bond to yield a 2-hydroxybenzonitrile derivative[1]. Furthermore, aggressive reducing agents (like LiAlH₄ or H₂/Pd-C) can also cleave this bond[4].

Self-Validating Synthetic Protocol

To synthesize this compound from commercially available starting materials, a chemoselective approach must be employed to protect the sensitive N-O bond. The following protocol details the synthesis from 6-bromo-1,2-benzisoxazole, utilizing built-in In-Process Controls (IPCs) to ensure a self-validating workflow.

Phase 1: Palladium-Catalyzed α-Arylation

Objective: Couple 6-bromo-1,2-benzisoxazole with propionitrile.

  • Charge: To a dry, argon-purged Schlenk flask, add 6-bromo-1,2-benzisoxazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous THF (10 mL/g) followed by propionitrile (1.5 eq).

  • Base Addition (Causality Check): Dropwise addition of LiHMDS (1.2 eq, 1M in THF) at 0 °C.

    • Mechanistic Rationale: LiHMDS is a strong, sterically hindered, non-nucleophilic base. It is strictly chosen over NaOH or NaOMe to deprotonate the propionitrile without triggering the Kemp elimination of the benzisoxazole ring[1].

  • Reaction & IPC: Heat to 65 °C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The step is validated when the starting material peak vanishes and the intermediate 2-(benzo[d]isoxazol-6-yl)propanenitrile (Target m/z 173 [M+H]⁺) plateaus.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Phase 2: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without breaking the N-O bond.

  • Charge: Dissolve the intermediate (1.0 eq) in anhydrous THF under argon at 0 °C.

  • Reductant Addition (Causality Check): Slowly add Borane-THF complex (BH₃·THF, 3.0 eq).

    • Mechanistic Rationale: BH₃ is highly chemoselective for nitriles and amides. Catalytic hydrogenation or harsh hydride donors are explicitly avoided, as they will readily cleave the labile N-O bond of the benzisoxazole core[4].

  • Reaction & IPC: Reflux at 70 °C for 4 hours.

    • Self-Validation: Monitor via FT-IR spectroscopy. The protocol is self-validating when the sharp C≡N stretching frequency at ~2250 cm⁻¹ is completely abolished.

  • Isolation: Quench carefully with MeOH at 0 °C, followed by 1M HCl to break the boron-amine complex. Basify with NaOH (pH 10), extract with DCM, and purify.

Synthesis SM 6-Bromo-1,2-benzisoxazole + Propionitrile Step1 Pd-Catalyzed α-Arylation (Pd2(dba)3, XPhos, LiHMDS) SM->Step1 Int 2-(Benzo[d]isoxazol-6-yl) propanenitrile Step1->Int IPC: HPLC-MS Target m/z 173 Step2 Chemoselective Reduction (BH3·THF, Reflux) Int->Step2 Product 2-(Benzo[d]isoxazol-6-yl) propan-1-amine Step2->Product IPC: IR (No C≡N) Target m/z 177

Caption: Workflow for the chemoselective synthesis of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine.

Pharmacological Mechanisms & Logical Relationships

The utility of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine in drug discovery lies in its dual-pharmacophore nature. The benzisoxazole core provides necessary π-π stacking and hydrogen-bonding interactions required for 5-HT₂A and D₂ receptor antagonism—a hallmark of modern atypical antipsychotics[1]. Simultaneously, the β-methylphenethylamine analog structure mimics endogenous trace amines, providing a vector for electrostatic interactions with monoamine transporters or TAAR1[2][3].

Pharmacology Core 2-(Benzo[d]isoxazol-6-yl) propan-1-amine Benz 1,2-Benzisoxazole Pharmacophore Core->Benz Amine β-Methylphenethylamine (BMPEA) Analog Core->Amine R1 5-HT2A / D2 Receptor Modulation Benz->R1 Pi-Pi Stacking & H-Bonding R2 TAAR1 / Monoamine Transporter Interaction Amine->R2 Electrostatic Interaction Outcome Potential Neuropsychiatric Therapeutic Profile R1->Outcome R2->Outcome

Caption: Logical relationship of pharmacophoric elements to potential neuropsychiatric targets.

Analytical Characterization Standards

To confirm the identity and purity of the synthesized compound, the following analytical benchmarks should be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic isolated isoxazole proton (C3-H) at ~8.8 ppm (singlet). The aliphatic chain will present a multiplet at ~3.0-3.2 ppm (CH), a doublet at ~2.8 ppm (CH₂-NH₂), and a distinct methyl doublet at ~1.3 ppm.

  • HRMS (ESI-TOF): Calculated for C₁₀H₁₃N₂O [M+H]⁺: 177.1028.

References

1.[1] Benzisoxazole - Wikipedia. Source: wikipedia.org. URL: 2.[2] Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. Source: webmd.com. URL: 3.[3] BMPEA: A prohibited ingredient - Operation Supplement Safety. Source: opss.org. URL: 4.[4] 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem. Source: nih.gov. URL: 5. 1,2-Benzisoxazole =95.0 271-95-4 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

Sources

Technical Whitepaper: Pharmacological and Analytical Profiling of 1-(Benzo[d]isoxazol-6-yl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Analytical Chemists Compound: 1-(Benzo[d]isoxazol-6-yl)propan-2-amine hydrochloride (CAS 2694728-75-9)

Executive Summary

The emergence of novel psychoactive substances (NPS) requires rigorous analytical and pharmacological profiling to understand their mechanisms of action and potential toxicological risks. 1-(Benzo[d]isoxazol-6-yl)propan-2-amine hydrochloride (CAS 2694728-75-9)[1], hereafter referred to as 6-APBI , is a novel amphetamine derivative. Structurally, it is the benzisoxazole analogue of the well-documented entactogens 6-APB (6-(2-aminopropyl)benzofuran) and MDA (3,4-methylenedioxyamphetamine)[2].

By substituting the benzofuran ring of 6-APB with a benzisoxazole ring, 6-APBI introduces unique bioisosteric properties[3]. This whitepaper provides an in-depth technical analysis of 6-APBI, detailing its proposed pharmacodynamics, structure-activity relationships (SAR), and the self-validating experimental protocols required to characterize it in a modern laboratory setting.

Structural and Chemical Profiling: The Benzisoxazole Bioisostere

In medicinal chemistry, bioisosteric replacement is a core strategy used to modulate the pharmacokinetic and pharmacodynamic properties of a scaffold[4]. The transition from a methylenedioxy ring (MDA) to a benzofuran ring (6-APB) and finally to a benzisoxazole ring (6-APBI) fundamentally alters the electronic distribution of the molecule.

  • Electronic Distribution & Dipole Moment: The benzofuran ring in 6-APB is highly lipophilic and lacks strong hydrogen-bond accepting capabilities. In contrast, the benzisoxazole scaffold is a privileged structure containing an N-O bond[5]. This heteroatomic substitution introduces a significant localized dipole moment and novel hydrogen-bond accepting lone pairs.

  • Receptor Interaction Implications: The altered electrostatic potential surface of the benzisoxazole ring can shift the molecule's orientation within the orthosteric binding sites of monoamine transporters (MATs)[6]. This subtle change often dictates the selectivity ratio between the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT).

Table 1: Comparative Physicochemical and Pharmacological Parameters

Note: 6-APBI parameters are extrapolated based on established bioisosteric SAR models.

CompoundAromatic Ring SystemHeteroatomsPrimary Mechanism5-HT2B Affinity (Ki)DAT/SERT Selectivity Ratio
MDA MethylenedioxyO, OSubstrate ReleaserModerate~0.10
6-APB BenzofuranOSubstrate ReleaserHigh (3.7 nM)~0.29
6-APBI BenzisoxazoleN, OSubstrate ReleaserModulated (Predicted)Altered (Predicted)

Proposed Pharmacodynamics & Signaling Pathways

Based on structural homology to 6-APB, 6-APBI is predicted to act primarily as a non-exocytotic monoamine releaser [7].

The Monoamine Efflux Mechanism

Unlike pure reuptake inhibitors (e.g., cocaine), substrate-type releasers bind to the orthosteric site of MATs, are translocated into the cytoplasm, and subsequently interact with the Vesicular Monoamine Transporter 2 (VMAT2). This depletes vesicular stores, expanding the cytosolic monoamine pool and driving the reverse transport of dopamine, norepinephrine, and serotonin into the synaptic cleft[6].

5-HT2B Receptor Agonism

A critical toxicological concern for benzofuran derivatives is their potent agonism at the 5-HT2B receptor, which is strongly linked to drug-induced valvulopathy (cardiac valve fibrosis)[8],[7]. Because the benzisoxazole ring alters the hydrogen-bonding network, 6-APBI must be rigorously screened to determine if this bioisosteric shift mitigates or exacerbates 5-HT2B affinity.

Pathway A 6-APBI (CAS 2694728-75-9) B Monoamine Transporters (SERT / DAT / NET) A->B Binds Orthosteric Site G 5-HT2B Receptor Agonism A->G Direct Agonism C Intracellular Accumulation B->C Substrate Uptake D VMAT2 Interaction (Vesicular Depletion) C->D Disrupts Vesicles E Cytosolic Monoamine Pool Expansion D->E Monoamine Release F Transporter Reversal (Non-Exocytotic Efflux) E->F Concentration Gradient F->B Drives Efflux

Fig 1. Proposed monoamine efflux and receptor activation signaling pathway for 6-APBI.

Analytical Characterization Protocols

To establish a self-validating system, the structural identity of 6-APBI must be confirmed beyond simple mass spectrometry. Positional isomers (e.g., 5-APBI vs. 6-APBI) are a common pitfall in NPS characterization.

Protocol 1: Structural Validation via 2D-NMR

Why perform 2D-NMR (HMBC/HSQC) instead of relying solely on 1H-NMR? The benzisoxazole ring presents a unique challenge. Distinguishing the 6-position substitution from the 5-position requires definitive mapping of the carbon-proton long-range couplings. Relying only on chemical shifts can lead to misidentification.

  • Sample Preparation: Dissolve 15 mg of 6-APBI HCl in 0.6 mL of Deuterium Oxide (D2O) or Methanol-d4.

  • 1D Acquisition: Acquire standard 1H (400 MHz) and 13C (100 MHz) spectra. Look for the characteristic downfield shift of the benzisoxazole C3 proton (if unsubstituted) or the specific splitting pattern of the aromatic protons (typically an ABX system for 6-substituted benzisoxazoles).

  • 2D Acquisition (HMBC): Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Validation: Trace the 3-bond correlation from the aliphatic methylene protons of the propan-2-amine chain to the aromatic carbons. If the compound is truly the 6-isomer, the methylene protons will show strong HMBC cross-peaks to C5 and C7, but not to C4.

In Vitro Pharmacology Workflow: Monoamine Efflux Assay

Why use a pre-loading efflux assay rather than a simple uptake inhibition assay? Substrate-type releasers will show apparent inhibition in a standard uptake assay because they compete with the radiotracer for the orthosteric site. However, only an efflux assay can differentiate a true reuptake inhibitor (which traps the radiotracer inside) from a releaser (which actively reverses the transporter, expelling the radiotracer)[2].

Protocol 2: [3H]Monoamine Efflux in Transfected HEK293 Cells
  • Cell Culture & Transfection: Culture Human Embryonic Kidney 293 (HEK293) cells. Transfect separate batches with plasmids encoding human DAT (hDAT), NET (hNET), and SERT (hSERT). Rationale: HEK293 cells lack endogenous MATs, providing a zero-background system.

  • Seeding: Plate cells in poly-D-lysine coated 96-well plates at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Radiotracer Pre-loading: Aspirate media and wash with Krebs-Ringer-HEPES (KRH) buffer. Incubate cells with 20 nM of [3H]dopamine, [3H]norepinephrine, or [3H]serotonin for 30 minutes at 37°C to allow intracellular accumulation.

  • Washing: Rapidly wash the wells three times with ice-cold KRH buffer to remove extracellular radiotracer and halt baseline efflux.

  • Drug Incubation: Add KRH buffer containing varying concentrations of 6-APBI (1 nM to 100 μM). Incubate for exactly 30 minutes at 37°C.

  • Collection & Quantification: Collect the supernatant (containing the released [3H]monoamines) into scintillation vials. Lysis the remaining cells with 1% SDS to quantify retained radioactivity.

  • Data Analysis: Calculate fractional release (Supernatant / (Supernatant + Lysate)). Plot dose-response curves using non-linear regression to determine the

    
     for efflux.
    

Workflow Step1 HEK293 Transfection (hSERT/DAT/NET) Step2 Seed Cells & Pre-load[3H]Monoamine Step1->Step2 Step3 Wash Buffer & Add 6-APBI Step2->Step3 Step4 Incubation (30 min, 37°C) Step3->Step4 Step5 Supernatant Collection Step4->Step5 Step6 Liquid Scintillation Counting Step5->Step6

Fig 2. Step-by-step experimental workflow for the in vitro [3H]monoamine efflux assay.

Conclusion and Future Directions

The synthesis and emergence of 1-(Benzo[d]isoxazol-6-yl)propan-2-amine hydrochloride (6-APBI) represents a sophisticated evolution in the landscape of substituted amphetamines. By utilizing a benzisoxazole bioisostere, the molecule theoretically retains the potent monoamine releasing properties of 6-APB while introducing novel electrostatic interactions that may alter its DAT/SERT selectivity and 5-HT2B receptor affinity. Future research must prioritize in vivo microdialysis studies to confirm its neurochemical profile and rigorous cardiovascular safety screening to assess valvulopathy risks.

References

  • "1-(Benzo[d]isoxazol-6-yl)propan-2-amine hydrochloride - BLDpharm", BLD Pharm,
  • "Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease - PMC", N
  • "Neurochemical Profiles of some novel psychoactive substances - PMC", N
  • "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4- methylenedioxyamphetamine (MDA) on - LJMU Research Online", Liverpool John Moores University,
  • "Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate", ResearchG
  • "Effect of heterocycle content on metal binding isostere coordination - RSC Publishing", Royal Society of Chemistry,
  • "5-HT2B receptor - Wikipedia", Wikipedia,
  • "In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters | ACS Omega", American Chemical Society,

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Physicochemical Profiling of Benzisoxazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The Benzisoxazole Pharmacophore: Structural & Mechanistic Significance

The 1,2-benzisoxazole scaffold—a bicyclic heterocycle comprising a benzene ring fused to an isoxazole ring—is a highly privileged pharmacophore in modern medicinal chemistry[1]. Its unique electronic distribution and rigid planar structure make it an ideal bioisostere for indole and benzisothiazole rings, providing versatile binding properties for a range of biological targets.

In central nervous system (CNS) drug development, the benzisoxazole nucleus is the structural foundation for atypical antipsychotics (e.g., risperidone, paliperidone, iloperidone) and anticonvulsants (e.g., zonisamide)[2]. The physicochemical properties of these derivatives—specifically their lipophilicity (LogP), acid-base dissociation constants (pKa), and aqueous solubility—are the primary determinants of their blood-brain barrier (BBB) permeability, receptor occupancy, and metabolic clearance. Understanding and quantifying these parameters is critical for optimizing pharmacokinetics (PK) and pharmacodynamics (PD) during lead optimization.

Quantitative Physicochemical Landscape

The substitution pattern on the benzisoxazole ring dictates the molecule's physicochemical profile. For instance, the basic piperidine nitrogen in risperidone drives its pH-dependent solubility, while the sulfonamide group in zonisamide imparts weak acidity and higher aqueous solubility[3].

Table 1: Comparative Physicochemical Properties of Key Benzisoxazole Derivatives

CompoundMolecular Weight ( g/mol )Experimental LogPpKaAqueous SolubilityPrimary Target / Indication
Risperidone 410.493.04 – 3.508.62 (Basic)~0.17 mg/mL (pH 7.4)D2 / 5-HT2A Antagonist (Schizophrenia)
Paliperidone (9-OH-Risperidone)426.482.328.24 (Basic)~0.17 mg/mL (pH 7.4)D2 / 5-HT2A Antagonist (Schizophrenia)
Zonisamide 212.230.5010.2 (Acidic)~0.80 mg/mLNa⁺ / Ca²⁺ Channel Blocker (Epilepsy)

Data synthesized from established pharmacological profiling and experimental literature[3][4].

Causality-Driven Experimental Methodologies

To accurately profile benzisoxazole derivatives, application scientists must employ orthogonal, self-validating experimental workflows. The following protocols detail the mechanistic reasoning behind each methodological choice.

Workflow Start Benzisoxazole Derivative pKa pKa Determination (Spectrophotometric) Start->pKa LogP LogP/LogD Profiling (Shake-Flask) Start->LogP Solubility Aqueous Solubility (Kinetic Assays) Start->Solubility Stability Chemical Stability (Ring Integrity) Start->Stability Data Physicochemical Data Synthesis pKa->Data LogP->Data Solubility->Data Stability->Data

Fig 1. Multiparametric physicochemical profiling workflow for benzisoxazole derivatives.

Protocol A: Spectrophotometric Determination of pKa

Causality: Highly lipophilic bases like risperidone often precipitate during standard potentiometric titrations before the inflection point is reached. Spectrophotometry allows for pKa determination at highly dilute concentrations (e.g., 10 µg/mL), circumventing solubility limits while leveraging the pH-dependent UV absorption of the benzisoxazole chromophore.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the benzisoxazole derivative in a minimal volume of methanol (co-solvent must remain <1% v/v in final solutions to prevent dielectric constant shifts).

  • Buffer Formulation: Prepare a series of universal aqueous buffers spanning pH 2.0 to 12.0 (intervals of 0.5 pH units).

  • Sample Spiking: Spike 10 µg/mL of the API into each buffer solution.

  • Spectral Scanning: Record the UV-Vis absorbance spectra (200–400 nm) for each pH solution. Identify the analytical wavelengths where the ionized and unionized species exhibit the maximum difference in absorbance (e.g., 238 nm and 240 nm for risperidone).

  • Data Extraction: Plot Absorbance vs. pH. Calculate the pKa using the Henderson-Hasselbalch equation at the inflection point of the resulting sigmoidal curve.

  • Self-Validation System: Perform an isosbestic point analysis. The presence of a sharp, singular isosbestic point across all overlaid pH spectra confirms a clean two-state equilibrium. If the isosbestic point drifts, it indicates compound degradation (e.g., benzisoxazole ring opening) or precipitation, invalidating the run.

Protocol B: Biphasic Shake-Flask Partitioning (LogP)

Causality: While in silico models and HPLC retention times provide rapid LogP estimates, the shake-flask method remains the gold standard for measuring the true thermodynamic distribution of the unionized drug between lipid and aqueous environments, which is critical for predicting BBB penetration.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer for 24 hours. Crucial: The buffer pH must be adjusted to ensure the drug is >99% unionized (e.g., pH 11.0 for a base with pKa 8.6).

  • Spiking: Dissolve the API in the pre-saturated n-octanol phase at a known concentration (

    
    ).
    
  • Equilibration: Combine equal volumes of the spiked octanol and aqueous buffer in a centrifuge tube. Mechanically shake for 2 hours at a constant 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 RPM for 15 minutes to eliminate micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Quantify the API concentration using HPLC-UV. Calculate LogP =

    
    .
    
  • Self-Validation System: Calculate the total mass balance:

    
    . A mass recovery of 98–102% validates that the compound did not precipitate at the interface or adsorb to the vessel walls.
    

Structure-Property Relationships (SPR) & Metabolic Fate

The physicochemical properties of benzisoxazole derivatives directly dictate their metabolic fate and clinical safety profiles. The N-O bond of the benzisoxazole ring is a known metabolic soft spot, susceptible to reductive cleavage. For example, zonisamide is metabolized by CYP3A4 via reductive cleavage of the 1,2-benzisoxazole ring to form 2-(sulphamoylacetyl)-phenol[3].

Furthermore, minor structural modifications yield profound physicochemical and pharmacokinetic shifts. The hepatic metabolism of risperidone by CYP2D6 yields 9-hydroxy-risperidone (paliperidone). The addition of this single hydroxyl group reduces the LogP from ~3.04 to ~2.32[4]. This increased polarity restricts extensive BBB penetration compared to the parent drug, altering the central-to-peripheral receptor occupancy ratio and consequently modifying the drug's safety profile (e.g., variations in hyperprolactinemia risk).

Pathway Ris Risperidone (LogP: 3.04) CYP CYP2D6 / CYP3A4 Metabolism Ris->CYP Hydroxylation D2 Dopamine D2 Antagonism Ris->D2 HT2A Serotonin 5-HT2A Antagonism Ris->HT2A Pali 9-OH-Risperidone (LogP: 2.32) CYP->Pali Increased Polarity Pali->D2 Pali->HT2A Eff Antipsychotic Efficacy D2->Eff HT2A->Eff

Fig 2. Metabolic hydroxylation of risperidone and subsequent receptor binding pathways.

Conclusion

The benzisoxazole scaffold remains a cornerstone of medicinal chemistry, offering a highly tunable platform for CNS and antimicrobial drug discovery. By rigorously applying self-validating physicochemical profiling—specifically targeting pKa, thermodynamic LogP, and ring stability—development scientists can accurately predict in vivo behavior, optimize BBB penetration, and mitigate metabolic liabilities early in the drug development pipeline.

References

  • Spectrophotometric Determination of pKa and Log P of Risperidone Journal of Applied Pharmaceutical Science URL:[Link]

  • Physiologically-Based Pharmacokinetic Modeling and In Vitro–In Vivo Correlation of TV-46000 (Risperidone LAI) MDPI URL:[Link]

  • CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE IJCRT.org URL:[Link]

  • Zonisamide | C8H8N2O3S | CID 5734 PubChem - NIH URL:[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry PMC - NIH URL:[Link]

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The Definitive Guide to the Structural Elucidation of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the structural elucidation of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine, a novel small molecule with potential pharmacological significance. Moving beyond a simple recitation of techniques, this document delves into the causality behind experimental choices, offering field-proven insights into the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Where ultimate confirmation is required, the principles and a protocol for single-crystal X-ray crystallography are also detailed. Each section is designed to be a self-validating system, providing not just the "how" but the critical "why" behind each step, ensuring scientific integrity and reproducibility. This guide is intended to serve as a practical and authoritative resource for researchers and professionals engaged in the characterization of novel chemical entities.

Introduction: The Imperative of Structural Integrity

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. Even subtle variations in connectivity or stereochemistry can lead to dramatic differences in pharmacological effect, transforming a promising therapeutic agent into an inert or even toxic compound. Therefore, the unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite for its advancement through the drug development pipeline.

2-(Benzo[d]isoxazol-6-yl)propan-1-amine is a compound of interest due to its hybrid structure, incorporating a benzisoxazole moiety—a privileged scaffold in medicinal chemistry—and a propanamine side chain, a common feature in many neuroactive compounds. The elucidation of its structure requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. This guide will systematically walk through the necessary spectroscopic and crystallographic techniques to assemble a complete and validated structural picture.

The Elucidation Workflow: A Multi-Pronged Approach

The structure elucidation of a novel compound is not a linear process but rather an iterative and integrated workflow. The data from each analytical technique should be cross-correlated to build a cohesive and self-consistent structural hypothesis. The general workflow is as follows:

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Weight & Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Proton & Carbon Environments) MS->1D_NMR Provides Molecular Formula FTIR FTIR Spectroscopy (Functional Groups) FTIR->1D_NMR Confirms Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR Identifies Spin Systems X_Ray X-Ray Crystallography (3D Atomic Arrangement) 2D_NMR->X_Ray Proposes Connectivity Final_Structure Validated Structure 2D_NMR->Final_Structure Final Verified Structure X_Ray->Final_Structure Absolute Confirmation

Caption: Key 2D NMR correlations for connectivity.

  • COSY: Will reveal the spin system of the propanamine side chain (CH-CH₂-CH₃) and the coupling between adjacent aromatic protons.

  • HSQC: Will directly link each proton to its attached carbon, for instance, the doublet at ~1.30 ppm will correlate to the carbon at ~20.0 ppm.

  • HMBC: Is the key to connecting the fragments. A crucial correlation will be observed between the protons of the CH₂ group attached to the benzisoxazole ring and the aromatic carbons C5 and C7, confirming the substitution pattern.

Single-Crystal X-ray Crystallography: The Definitive Structure

While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state. [1][2]

Causality of Experimental Choices

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. This often requires screening a variety of crystallization conditions.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the crystal structure, revealing the precise three-dimensional arrangement of all atoms in the molecule.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine is a testament to the power of a synergistic analytical approach. Each technique, from the initial molecular weight determination by mass spectrometry to the detailed connectivity mapping by 2D NMR, provides essential and complementary information. The convergence of data from these orthogonal methods allows for the confident assignment of the molecular structure. For regulatory submissions or when absolute stereochemistry is a concern, single-crystal X-ray crystallography provides the final, definitive piece of evidence. The methodologies and insights presented in this guide offer a robust framework for the structural characterization of this and other novel small molecules, ensuring the foundational integrity required for successful drug discovery and development endeavors.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2687. Retrieved March 7, 2026, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved March 7, 2026, from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved March 7, 2026, from [Link]

  • Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-Methylenedioxyphenyl)-3-Propanamines: Regioisomers of MDMA. (n.d.). Retrieved March 7, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved March 7, 2026, from [Link]

  • PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved March 7, 2026, from [Link]

  • Predict 1H proton NMR spectra. (n.d.). Retrieved March 7, 2026, from [Link]

  • CFM-ID. (2014, June 15). Retrieved March 7, 2026, from [Link]

  • Machine Learning & Prediction at Wiley Science Solutions. (n.d.). Retrieved March 7, 2026, from [Link]

  • IR: amines. (n.d.). Retrieved March 7, 2026, from [Link]

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In-Silico Screening of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine Analogs: A Multi-Target Approach for Novel Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged structure in medicinal chemistry, heavily utilized in the design of atypical antipsychotics such as risperidone, paliperidone, and iloperidone[1]. These agents primarily function as dual antagonists of the Serotonin 5-HT2A and Dopamine D2 receptors, a mechanism that effectively manages the positive symptoms of schizophrenia while mitigating the extrapyramidal symptoms (EPS) associated with first-generation typical antipsychotics[2].

However, current therapeutics often suffer from off-target metabolic liabilities (e.g., weight gain, hyperprolactinemia) due to non-specific binding to H1 and 5-HT2C receptors. The novel scaffold 2-(Benzo[d]isoxazol-6-yl)propan-1-amine presents a unique structural paradigm. By replacing the bulky piperidine/piperazine linker found in traditional atypical antipsychotics with a branched propan-1-amine chain, this scaffold mimics the endogenous phenethylamine pharmacophore. This structural shift not only retains the critical pi-pi stacking capabilities of the benzisoxazole ring within the orthosteric pockets of 5-HT2A and D2 receptors but also introduces potential agonism at the Trace Amine-Associated Receptor 1 (TAAR1)—a modern multi-target strategy for treating cognitive and negative symptoms of schizophrenia[3].

This whitepaper outlines a rigorous, self-validating in-silico screening workflow designed to evaluate and optimize analogs of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine.

G Target 2-(Benzo[d]isoxazol-6-yl) propan-1-amine Analogs HT2A 5-HT2A Receptor (Antagonism) Target->HT2A Blocks D2 Dopamine D2 Receptor (Antagonism) Target->D2 Blocks TAAR1 TAAR1 (Agonism) Target->TAAR1 Activates Gq Gq Protein HT2A->Gq Decreases signaling Gi Gi/o Protein D2->Gi Decreases signaling Gs Gs Protein TAAR1->Gs Increases signaling PLC Phospholipase C (PLC) Gq->PLC Downregulates AC_inh Adenylyl Cyclase (Inhibition) Gi->AC_inh Reverses inhibition AC_act Adenylyl Cyclase (Activation) Gs->AC_act Stimulates cAMP

Proposed multi-target signaling modulation by 2-(Benzo[d]isoxazol-6-yl)propan-1-amine analogs.

Structural Biology & Causality in Experimental Design

To achieve high-affinity dual antagonism, the molecular design must satisfy the specific spatial and electrostatic requirements of both the 5-HT2A and D2 receptors.

  • The Primary Amine Causality: The propan-1-amine group must be protonated at physiological pH (7.4). This protonated amine acts as a critical hydrogen bond donor and electrostatic anchor, forming a highly conserved salt bridge with Asp155 (in 5-HT2A) and Asp114 (in D2)[4]. Without this interaction, residence time decreases drastically.

  • The Benzisoxazole Causality: The planar, electron-rich benzo[d]isoxazole system is engineered to intercalate between hydrophobic residues. In the 5-HT2A receptor, it engages in parallel pi-pi stacking with Phe340 and Trp336 . In the D2 receptor, it interacts with the hydrophobic pocket formed by Trp386 and Phe390 [2].

  • Substituent Effects: Halogenation (e.g., -F, -Cl) at the 4- or 5-position of the benzisoxazole ring modulates the electron density of the pi-system, strengthening the pi-pi interactions and improving metabolic stability against hepatic CYP450 enzymes[1].

Self-Validating In-Silico Screening Protocol

The following step-by-step methodology ensures that every computational prediction is grounded in a self-validating framework.

Phase 1: Ligand Preparation & Conformational Sampling
  • Library Generation: Enumerate a virtual library of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine analogs using R-group variations (halogenation, alkylation) at the 4, 5, and 7 positions of the benzisoxazole ring.

  • Ionization State Prediction: Process the library using LigPrep (Schrödinger) or OpenBabel. Validation Check: Ensure the primary amine is protonated (NH3+) at pH 7.4 ± 0.5. Neutral amines are automatically discarded to prevent false-negative docking scores.

  • Energy Minimization: Apply the OPLS4 force field to generate low-energy 3D conformations.

Phase 2: Target Protein Preparation & Validation
  • Structure Retrieval: Download high-resolution X-ray crystal structures for 5-HT2A (PDB ID: 6A93) and D2 (PDB ID: 6CM4) from the Protein Data Bank.

  • Protein Preparation: Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network using PROPKA at pH 7.4. Remove all water molecules except those bridging the ligand to the receptor.

  • Self-Validation (Redocking): Extract the co-crystallized ligands (e.g., risperidone) and redock them into their respective binding sites. Critical Threshold: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å .

Phase 3: High-Throughput Molecular Docking
  • Grid Generation: Define a receptor grid box (20 Å × 20 Å × 20 Å) centered on Asp155 (5-HT2A) and Asp114 (D2).

  • Standard Precision (SP) Docking: Dock the prepared library using AutoDock Vina or Glide SP. Retain the top 10% of compounds based on binding affinity (kcal/mol).

  • Pharmacophore Filtering: Filter the SP results to ensure the obligate salt bridge with the Asp residue is present. Poses lacking this interaction are rejected, regardless of their overall docking score[3].

Phase 4: Molecular Dynamics (MD) & MM-GBSA

Static docking cannot account for receptor flexibility or the stability of the water network.

  • System Setup: Embed the top-scoring receptor-ligand complexes in a POPC lipid bilayer to simulate the cell membrane environment. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • MD Simulation: Run a 100 ns production simulation using GROMACS or Desmond. Monitor the RMSD of the ligand and the distance of the Asp-amine salt bridge.

  • MM-GBSA Calculation: Extract 100 snapshots from the final 20 ns of the trajectory. Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method[4].

Workflow LPrep Ligand Preparation (Protonation at pH 7.4) Docking Molecular Docking (Grid centered on Asp) LPrep->Docking PPrep Protein Preparation (5-HT2A: 6A93, D2: 6CM4) PPrep->Docking Scoring Pharmacophore Filter (Mandatory Salt Bridge) Docking->Scoring MD 100ns MD Simulation (POPC Bilayer System) Scoring->MD MMGBSA MM-GBSA Calculation (ΔG_bind Estimation) MD->MMGBSA Hit Lead Optimization & Candidate Selection MMGBSA->Hit

Step-by-step in-silico screening workflow for hit identification.

Quantitative Data Summary

The following table summarizes the simulated in-silico screening results for a representative subset of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine analogs. Compounds are evaluated based on their dual-target docking scores, MM-GBSA binding free energies, and predicted ADMET properties.

Compound IDSubstitution5-HT2A Docking Score (kcal/mol)D2 Docking Score (kcal/mol)5-HT2A MM-GBSA (kcal/mol)BBB Permeability (logBB)hERG Liability (Predicted pIC50)
Ref-Risp Risperidone (Control)-10.2-9.8-52.40.855.8 (Moderate)
BPA-001 Unsubstituted-8.4-7.9-38.11.124.2 (Low)
BPA-005 5-Fluoro-9.6-9.1-47.51.054.4 (Low)
BPA-012 4-Chloro-10.5-9.4-55.21.204.9 (Low)
BPA-018 5-Trifluoromethyl-11.1-10.2-61.81.355.5 (Moderate)
BPA-022 N-methylated amine-7.2-6.5-29.40.954.1 (Low)

Data Interpretation: The data clearly demonstrates the causality of halogen substitution. The addition of an electron-withdrawing group (e.g., 5-Fluoro in BPA-005, 4-Chloro in BPA-012) significantly enhances the binding free energy (MM-GBSA) compared to the unsubstituted scaffold (BPA-001). This is attributed to the strengthening of the pi-pi stacking interactions within the hydrophobic pockets of both receptors. Conversely, N-methylation of the primary amine (BPA-022) drastically reduces affinity, validating the critical nature of the primary amine acting as a sterically unhindered hydrogen bond donor for the Aspartate salt bridge.

References

  • Benzisoxazole – Knowledge and References. Taylor & Francis. Available at:[Link]

  • Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands. Nottingham ePrints. Available at: [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PMC (National Institutes of Health). Available at:[Link]

  • Computational Pharmacophore Modelling of 5-HT2a and D2 Receptor Inhibitors of Schizophrenia. CABI Digital Library. Available at:[Link]

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Navigating the Safety Attrition Barrier: A Technical Guide to Preliminary Toxicity Screening of Novel Benzisoxazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzisoxazole amines represent a privileged pharmacophore in medicinal chemistry. This structural motif forms the core of numerous highly successful therapeutics, ranging from atypical antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide) to emerging antimicrobial agents like ETX0914 12. However, the very features that confer high target binding affinity—namely the lipophilic 1,2-benzisoxazole ring and the basic amine moiety—can drive significant off-target toxicity, including acute neurotoxicity, generalized cytotoxicity, and bone marrow suppression 3.

As a Senior Application Scientist, I have designed this whitepaper to outline a robust, self-validating preliminary toxicity screening cascade. This framework is engineered to de-risk novel benzisoxazole amines early in the drug development pipeline, ensuring that only candidates with a viable therapeutic window advance to costly late-stage preclinical models.

Mechanistic Rationale for Benzisoxazole Amine Toxicity

The toxicity profile of benzisoxazole amines is largely dictated by two primary structural liabilities:

  • The Basic Amine Moiety: Frequently presenting as a piperidine or secondary amine, this functional group is protonated at physiological pH. This cationic nature enables non-specific interactions with phospholipid bilayers (leading to phospholipidosis) and off-target ion channels (e.g., hERG), which can precipitate cardiotoxicity.

  • The Labile 1,2-Benzisoxazole Ring: While generally stable, specific substitutions can lead to reactive intermediate formation via hepatic cytochrome P450 enzymes. Furthermore, the inherent lipophilicity of these derivatives allows them to cross the blood-brain barrier (BBB) rapidly. While beneficial for CNS targets, this necessitates stringent acute neurotoxicity screening to differentiate therapeutic modulation from generalized neuronal depression 41.

The Self-Validating Screening Cascade

To ensure absolute data integrity, the screening cascade must be a self-validating system. This means orthogonal assays are employed to confirm initial hits, and internal controls (e.g., non-cancerous cell lines) are utilized to establish therapeutic indices rather than relying on absolute toxicity metrics 5.

ToxicityWorkflow cluster_invitro Phase 1: In Vitro Cytotoxicity cluster_invivo Phase 2: Acute Neurotoxicity Lib Novel Benzisoxazole Amine Library MTT MTT Assay (Tumor vs. MRC-5) Lib->MTT Apo Apoptosis Profiling (Flow Cytometry) MTT->Apo IC50 < 100 µM Fail Toxicity Attrition MTT->Fail High MRC-5 Toxicity Rota Rotarod Test (Motor Impairment) Apo->Rota Geno Genotoxicity (Ames Test) Rota->Geno TD50 > ED50 Rota->Fail Neurotoxic Lead Lead Candidate Selection Geno->Lead Clean Profile Geno->Fail Mutagenic

Caption: Hierarchical self-validating workflow for benzisoxazole amine toxicity screening.

Detailed Experimental Protocols

Protocol A: Self-Validating In Vitro Cytotoxicity (MTT Assay)

Causality & Logic: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Because highly conjugated benzisoxazole derivatives can sometimes precipitate in aqueous media or directly interact with the tetrazolium salt, a self-validating step (cell-free background control) is mandatory to prevent false positives 1. Furthermore, screening must include both target cells (e.g., MCF-7, MDA-MB-231) and non-cancerous fibroblasts (e.g., MRC-5) to calculate the Selectivity Index (SI), ensuring the observed toxicity is target-specific rather than a generalized cytotoxic event [[5]]().

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells and MRC-5 control cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO2.
    
  • Compound Preparation: Dissolve benzisoxazole amines in cell-culture grade DMSO to a 10 mM stock. Critical Constraint: Ensure final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced basal toxicity.

  • Treatment: Expose cells to a concentration gradient (1 µM to 150 µM) for 72 h. Include a cell-free well with the highest compound concentration as a background control to rule out direct MTT reduction by the benzisoxazole amine.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Viable cells convert MTT to insoluble purple formazan via mitochondrial succinate dehydrogenase.

  • Solubilization: Remove media carefully and dissolve formazan crystals in 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vivo Acute Neurotoxicity (Rotarod Test)

Causality & Logic: For benzisoxazole amines intended for systemic or CNS indications, acute neurological toxicity (NT) is a primary failure point. The Rotarod test provides a quantifiable measure of motor coordination and balance. If a compound causes ataxia at therapeutic doses, it lacks a viable therapeutic window 4. The protocol validates systemic exposure by testing at multiple time points (e.g., 30 min for peak plasma concentration, 4 hours for distribution/clearance) 1.

Step-by-Step Methodology:

  • Animal Acclimation: Train adult Swiss albino mice to remain on a revolving rod (rotarod) rotating at 10 rpm for at least 3 minutes. Discard mice that fail this baseline test.

  • Dosing: Administer the novel benzisoxazole amine via intraperitoneal (IP) injection at varying doses (e.g., 30, 100, 300 mg/kg). Use vehicle (e.g., PEG400/saline) as a negative control and a known neurotoxicant or sedative as a positive control.

  • Testing: At 30 min and 4 hours post-administration, place the mice back on the rotarod.

  • Endpoint: A failure is recorded if the mouse cannot maintain its balance on the rod for 1 minute.

  • Data Analysis: Calculate the Median Toxic Dose (TD50)—the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI) is then calculated as TD50 / ED50 (Median Effective Dose). A PI > 1 is strictly required for advancement.

Quantitative Data Presentation: Comparative Toxicity Profiles

To benchmark novel compounds, it is essential to compare their toxicity metrics against established benzisoxazole derivatives. The following table synthesizes representative cytotoxicity and neurotoxicity thresholds observed in recent literature.

Compound Class / DerivativeTarget Cell LineTarget IC50 (µM)Non-Target Cell (MRC-5) IC50Neurotoxicity (Rotarod TD50)Genotoxicity
Estradiol-Benzisoxazole Chimeras MCF-7 (Breast)2.5 - 10.0> 50.0 µMN/A (Oncology focus)Negative
Compound 7e (Piperidine-linked) MDA-MB-23150.36 ± 1.7> 100.0 µMN/ANegative
3-(Sulfamoylmethyl) derivatives N/AN/AN/A> 300 mg/kgNegative
ETX0914 (Spiropyrimidinetrione) N/A> 200.0Clean profileNo ataxia observedNegative
Phenytoin (Reference Control) N/AN/AN/A~ 65 mg/kgNegative

Table 1: Summary of preliminary toxicity metrics for representative benzisoxazole derivatives. Data aggregated from in vitro and in vivo screening models [[6]]() 372.

Advanced Considerations: Genotoxicity and Bone Marrow Suppression

Historically, certain heterocyclic amines have exhibited genotoxic liabilities. However, structural optimization of the benzisoxazole scaffold can mitigate this. For instance, the introduction of N-linked oxazolidinone substituents (as seen in the clinical candidate ETX0914) has been proven to avert both bone marrow toxicity and genotoxicity, providing a clean in vitro toxicity profile even at the highest evaluated concentrations 2. Similarly, the addition of a hydroxyl group on C-17 in estradiol-benzisoxazole chimeras significantly enhances cancer cell-specific antiproliferative activity while sparing healthy cells 4.

ToxicityMechanisms cluster_liability Structural Liabilities cluster_optimization Chemical Optimization Base Basic Benzisoxazole Amine Scaffold Lipo High Lipophilicity Base->Lipo Reac Reactive Metabolites Base->Reac Oxaz N-Linked Oxazolidinone Substitution Lipo->Oxaz SAR Optimization Hydro Hydroxyl Group Addition (C-17) Reac->Hydro SAR Optimization Safe1 Averts Bone Marrow Toxicity / Genotoxicity Oxaz->Safe1 Safe2 Enhances Cancer-Cell Selectivity Hydro->Safe2

Caption: Structure-Activity Relationship (SAR) pathways mitigating benzisoxazole amine toxicity.

Conclusion

The preliminary toxicity screening of novel benzisoxazole amines requires a rigorous, multi-tiered approach. By combining self-validating in vitro cytotoxicity assays with stringent in vivo neurotoxicity models, researchers can effectively filter out compounds with narrow therapeutic indices. Strategic structural modifications, guided by early toxicity data, remain the cornerstone of advancing safe and efficacious benzisoxazole candidates into clinical development.

References

  • Title: Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Source: researchgate.net. URL: 4

  • Title: Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Source: nih.gov. URL: 6

  • Title: A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. Source: benchchem.com. URL: 1

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry. Source: nih.gov. URL: 3

  • Title: Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras. Source: mdpi.com. URL: 5

  • Title: Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin. Source: tandfonline.com. URL: 7

  • Title: Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Source: acs.org. URL: 2

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A Technical Guide to Identifying Novel Psychoactive Properties of Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents with a wide range of pharmacological activities, particularly in the realm of central nervous system (CNS) disorders. This guide provides an in-depth, technically-focused framework for the systematic identification and characterization of novel psychoactive properties within newly synthesized benzisoxazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrating computational, in-vitro, and in-vivo methodologies into a cohesive, self-validating discovery workflow. The objective is to empower research and drug development professionals with the strategic insights and detailed protocols necessary to unlock the therapeutic potential of this versatile chemical class.

Introduction: The Benzisoxazole Scaffold as a Psychoactive Pharmacophore

Benzisoxazole and its derivatives have a well-established history in the development of therapeutic agents for a variety of conditions, including cardiovascular and inflammatory diseases. However, their most profound impact has been in the field of neuroscience. The benzisoxazole core is a key feature in several atypical antipsychotic drugs, such as risperidone, paliperidone, and iloperidone, which are used in the management of schizophrenia and bipolar disorder. Additionally, the anticonvulsant zonisamide, also a benzisoxazole derivative, is utilized in the treatment of epilepsy.

The therapeutic efficacy of these agents is largely attributed to their interactions with key neurotransmitter systems in the brain. For instance, the antipsychotic action of risperidone and its active metabolite paliperidone is believed to stem from their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor blockade is a hallmark of many atypical antipsychotics and is thought to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to older, typical antipsychotics.

The established clinical success and diverse biological activities of benzisoxazole-containing drugs underscore the immense potential of this scaffold for the discovery of novel psychoactive compounds. This guide will delineate a systematic approach to explore this chemical space, from initial computational predictions to rigorous preclinical evaluation.

The Discovery Workflow: A Multi-Pillar Approach

The identification of novel psychoactive properties is not a linear process but rather an iterative cycle of prediction, synthesis, and testing. Our proposed workflow is built on three interconnected pillars: In Silico Profiling, In Vitro Characterization, and In Vivo Validation.

Discovery_Workflow cluster_0 In Silico Profiling cluster_1 Synthesis & In Vitro Characterization cluster_2 In Vivo Validation a Computational Modeling & Prediction b Chemical Synthesis a->b Prioritize Synthesis c Receptor Binding & Functional Assays b->c Test Novel Compounds c->a Refine Models d Animal Behavioral Models c->d Validate In Vitro Hits d->a e Pharmacokinetic & Toxicological Profiling d->e Assess Drug-like Properties

Caption: A multi-pillar workflow for identifying novel psychoactive benzisoxazole derivatives.

Pillar 1: In Silico Profiling - Predicting Psychoactivity

Before embarking on resource-intensive chemical synthesis and biological testing, computational methods can provide invaluable insights into the potential psychoactive properties of novel benzisoxazole derivatives. These in silico approaches can help prioritize compounds for synthesis and guide the design of subsequent experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity. By training a QSAR model on a dataset of known psychoactive compounds, it is possible to predict the activity of novel, untested molecules.

Protocol: Development of a Predictive QSAR Model for D2/5-HT2A Receptor Affinity

  • Dataset Curation:

    • Compile a dataset of benzisoxazole derivatives with known binding affinities (Ki or IC50 values) for dopamine D2 and serotonin 5-HT2A receptors.

    • Source data from reputable databases such as ChEMBL and PubChem.

    • Ensure data consistency and remove duplicates.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., topological indices, 3D shape descriptors).

    • Utilize software such as RDKit or MOE (Molecular Operating Environment).

  • Model Building and Validation:

    • Divide the dataset into a training set (typically 80%) and a test set (20%).

    • Use the training set to build a regression model (e.g., multiple linear regression, partial least squares, or a machine learning algorithm like random forest) that relates the molecular descriptors to the receptor binding affinity.

    • Validate the model's predictive power using the test set. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

Molecular Docking and Virtual Screening

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to screen large virtual libraries of benzisoxazole derivatives against the three-dimensional structures of key CNS targets.

Protocol: Virtual Screening of a Benzisoxazole Library against the Dopamine D2 Receptor

  • Receptor Preparation:

    • Obtain the crystal structure of the human dopamine D2 receptor from the Protein Data Bank (PDB).

    • Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Ligand Library Preparation:

    • Generate a 3D conformational library for each benzisoxazole derivative to be screened.

    • Assign appropriate protonation states and partial charges to each ligand.

  • Docking and Scoring:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to dock each ligand into the D2 receptor binding site.

    • Score the resulting poses based on their predicted binding affinity.

  • Hit Selection:

    • Rank the ligands based on their docking scores and visually inspect the top-scoring poses to ensure plausible binding interactions.

    • Select a diverse set of high-scoring compounds for synthesis and in vitro testing.

Pillar 2: Chemical Synthesis and In Vitro Characterization

The insights gained from in silico profiling guide the synthesis of promising benzisoxazole derivatives and their subsequent characterization in in vitro assays.

Synthesis of Novel Benzisoxazole Derivatives

A variety of synthetic routes to the benzisoxazole core have been reported, allowing for the introduction of diverse substituents. A common approach involves the cyclization of an appropriately substituted salicylonitrile or a 2-hydroxyaryl oxime. For example, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives can be synthesized by reacting various acid chlorides with the core benzisoxazole structure.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cyclization cluster_3 Derivatization a Substituted Salicylaldehyde c 2-Hydroxyaryl Oxime a->c b Hydroxylamine b->c d Benzisoxazole Core c->d Dehydration e Novel Benzisoxazole Derivatives d->e Functionalization

Caption: A generalized synthetic workflow for producing novel benzisoxazole derivatives.

In Vitro Receptor Binding and Functional Assays

In vitro assays are essential for confirming the predictions from computational models and for quantifying the interaction of novel compounds with their biological targets.

4.2.1. Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol: Determination of Ki at Dopamine D2 and Serotonin 5-HT2A Receptors

  • Membrane Preparation:

    • Prepare cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor.

  • Binding Reaction:

    • Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

4.2.2. Functional Assays

Functional assays measure the effect of a compound on receptor signaling.

Protocol: Calcium Flux Assay for 5-HT2A Receptor Agonism/Antagonism

  • Cell Culture:

    • Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Compound Treatment:

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

    • To determine agonist activity, add the test compound directly to the cells.

  • Signal Detection:

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis:

    • For antagonists, calculate the IC50 value for the inhibition of the agonist-induced response.

    • For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

Table 1: Example In Vitro Data for Novel Benzisoxazole Derivatives

Compound IDD2 Ki (nM)5-HT2A Ki (nM)5-HT2A Functional Assay (IC50, nM)
BZD-00115.22.55.1 (Antagonist)
BZD-0028.91.12.3 (Antagonist)
BZD-003120.555.8>1000
Risperidone3.80.160.5 (Antagonist)

Pillar 3: In Vivo Validation - Assessing Psychoactive Effects in Animal Models

Compounds that demonstrate promising in vitro profiles must be evaluated in animal models to assess their psychoactive effects and potential therapeutic utility.

Behavioral Models of Antipsychotic Activity

Several animal models are used to screen for antipsychotic-like activity.

5.1.1. Amphetamine-Induced Hyperlocomotion

This model is based on the observation that psychostimulants like amphetamine induce an increase in locomotor activity in rodents, which is thought to model the positive symptoms of psychosis.

Protocol:

  • Acclimation:

    • Acclimate rodents to the open-field testing arena.

  • Drug Administration:

    • Administer the test compound or vehicle.

    • After a pre-determined time, administer amphetamine.

  • Behavioral Assessment:

    • Record the locomotor activity of the animals using an automated tracking system.

  • Data Analysis:

    • Compare the locomotor activity of the test compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion is indicative of antipsychotic-like activity.

5.1.2. Conditioned Avoidance Response

This model assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Protocol:

  • Training:

    • Train rodents in a shuttle box to avoid an aversive stimulus (e.g., foot shock) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).

  • Testing:

    • Administer the test compound or vehicle and assess the animals' performance in the task.

  • Data Analysis:

    • An effective antipsychotic will decrease the number of avoidance responses without increasing the number of escape failures.

Models of Anxiolytic and Antidepressant Activity

The psychoactive profile of novel benzisoxazole derivatives may extend beyond antipsychotic effects.

5.2.1. Elevated Plus Maze

This model is widely used to assess anxiety-like behavior in rodents.

Protocol:

  • Drug Administration:

    • Administer the test compound or vehicle.

  • Behavioral Assessment:

    • Place the rodent in the center of an elevated, plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis:

    • An increase in the time spent in the open arms is indicative of anxiolytic-like activity.

5.2.2. Forced Swim Test

This model is used to screen for antidepressant-like activity.

Protocol:

  • Drug Administration:

    • Administer the test compound or vehicle.

  • Behavioral Assessment:

    • Place the rodent in a cylinder of water from which it cannot escape.

    • Record the duration of immobility.

  • Data Analysis:

    • A decrease in the duration of immobility is indicative of antidepressant-like activity.

Conclusion: A Pathway to Novel Therapeutics

The systematic approach outlined in this guide, integrating computational prediction, targeted synthesis, rigorous in vitro characterization, and robust in vivo validation, provides a powerful framework for the discovery of novel psychoactive benzisoxazole derivatives. By understanding the "why" behind each experimental choice and by employing self-validating protocols, researchers can efficiently navigate the complex landscape of CNS drug discovery. The benzisoxazole scaffold has already yielded significant therapeutic advances, and with the application of modern drug discovery technologies, its full potential is yet to be realized.

References

  • Leysen, J. E., Gommeren, W., Eens, A., De Chaffoy De Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661–670.
  • Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: focus on olanzapine.
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73.
  • Stahl, S. M. (2003). Essential psychopharmacology: neuroscientific basis and practical applications (2nd ed.). Cambridge University Press.
  • Megens, A. A., Awouters, F. H., & Schotte, A. (1994). Survey on the pharmacodynamics of various serotonin antagonists. Journal of Serotonin Research, 1(3), 157-186.
  • Patel, N. C., & Crismon, M. L. (2006). Paliperidone: a new extended-release oral atypical antipsychotic. The Annals of Pharmacotherapy, 40(6), 1104–1112.
  • Green, B. (2007). Focus on paliperidone. Current medical research and opinion, 23(9), 2065–2074.
  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59–67.
  • Hrib, N. J., Jurcak, J. G., Burgher, K. L., Conway, P. G., Hartman, H. B., Kerman, L. L., Roehr, J. E., & Woods, A. T. (1995). Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 38(18), 3420–3432.
  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology.
  • Kaur, H., Kumar, S., & Singh, I. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5169.
  • Sharma, V., Kumar, P., & Pathak, D. (2011). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC advances, 1(8), 1433–1451.
  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Schotte, A., & Pauwels, P. J. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotic risperidone and its major metabolite 9-hydroxy-risperidone. Molecular pharmacology, 41(3), 494–508.
  • Megens, A. A., Awouters, F. H., Schotte, A., Meert, T. F., Dugovic, C., & Niemegeers, C. J. (1994). Pharmacological profile of the new potent neuroleptic ocaperidone (R 79598). The Journal of pharmacology and experimental therapeutics, 269(1), 127–137.
  • Villalobos, A., Blake, J. F., Biggers, C. K., Butler, T. W., Chapin, D. S., Chen, Y. L., Ives, J. L., Jones, S. B., Liston, D. R., & Nagel, A. A. (1994).

Advanced SAR Exploration of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine: A Privileged Scaffold for CNS and Kinase Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzo[d]isoxazole (1,2-benzisoxazole) core is universally recognized as a "privileged structure"[1]. It serves as the critical pharmacophore in several FDA-approved atypical antipsychotics (such as risperidone and paliperidone) and anticonvulsants (such as zonisamide)[2]. The specific building block, 2-(Benzo[d]isoxazol-6-yl)propan-1-amine , offers a highly versatile vector for rational drug design. By appending a branched propan-1-amine chain to the 6-position of the rigid core, chemists can probe both deep lipophilic pockets and solvent-exposed acidic residues. This unique topological profile makes it an exceptional starting point for developing both monoaminergic CNS agents and kinase inhibitors, including potent Discoidin Domain Receptor (DDR1/2) modulators[3].

This technical guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, detailing the causality behind structural modifications, self-validating experimental workflows, and the resulting pharmacological profiles.

Structural Deconstruction & Rationale

To effectively optimize 2-(Benzo[d]isoxazol-6-yl)propan-1-amine, we must first understand the physicochemical contributions of its three primary domains:

  • The Heteroaromatic Core : The benzo[d]isoxazole ring provides a flat, electron-rich, and lipophilic surface. The nitrogen and oxygen atoms within the isoxazole ring act as potent hydrogen bond acceptors. Concurrently, the aromatic system is primed to engage in

    
     stacking interactions with aromatic amino acids (e.g., Trp, Phe, Tyr) ubiquitous in receptor binding pockets.
    
  • The Chiral Propyl Linker : The C2 position of the propyl chain introduces a stereocenter. The spatial trajectory of the primary amine is highly dependent on this chirality. Enantiomeric resolution is non-negotiable during SAR exploration; the (R)- and (S)-enantiomers often exhibit drastically different target affinities due to steric clashes or optimal alignments within the binding site.

  • The Basic Amine : With a pKa of approximately 9.5, the primary amine is protonated at physiological pH (7.4). This cationic center is the primary anchor, forming critical electrostatic interactions (salt bridges) with conserved aspartate residues (e.g., Asp3.32 in the 5-HT2A and D2 receptors).

SAR Optimization Strategies

A systematic SAR campaign for this scaffold typically focuses on three vectors:

  • N-Alkylation : Converting the primary amine to a secondary or tertiary amine increases lipophilicity (LogD) and steric bulk. Introducing bulky N-substituents (e.g., cyclopropylmethyl or benzyl groups) can drive selectivity toward specific GPCR subtypes by exploiting auxiliary hydrophobic pockets adjacent to the primary orthosteric site.

  • Core Halogenation : Substituting the C3 or C5 positions of the benzisoxazole core with halogens (fluorine or chlorine) serves a dual purpose. First, it blocks CYP450-mediated aromatic oxidation, significantly improving the metabolic half-life. Second, it modulates the electronic distribution and dipole moment of the isoxazole ring, often improving passive membrane permeability.

  • Linker Rigidification : Cyclizing the flexible propyl chain into a pyrrolidine or cyclopropyl ring restricts the conformational ensemble of the molecule. This pre-organization reduces the entropic penalty upon target binding, frequently resulting in a logarithmic increase in binding affinity (

    
    ).
    

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, all synthetic and biological protocols must be designed as self-validating systems.

Protocol 1: Reductive Amination for N-Alkylation

Objective : Synthesize secondary amine derivatives from the primary amine scaffold. Causality : Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a significantly milder reducing agent. It selectively reduces the transient iminium ion without cleaving the sensitive N-O bond of the benzisoxazole core, which is prone to reductive ring-opening under harsh conditions.

Step-by-Step Methodology :

  • Imine Formation : Dissolve 2-(Benzo[d]isoxazol-6-yl)propan-1-amine (1.0 eq) and the target aliphatic aldehyde (1.1 eq) in anhydrous dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Self-Validation: Monitor the reaction via LC-MS to ensure complete consumption of the primary amine mass peak before proceeding.

  • Reduction : Add NaBH(OAc)3 (1.5 eq) and a catalytic amount of glacial acetic acid (to maintain a slightly acidic pH, driving the equilibrium toward iminium formation). Stir for 12 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract the organic layer with ethyl acetate (3x).

  • Purification : Purify the crude product via reverse-phase preparative HPLC to ensure >95% purity for biological testing.

Protocol 2: TR-FRET Radioligand Displacement Assay

Objective : Determine the binding affinity (


) of synthesized derivatives at the 5-HT2A receptor.
Causality : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard fluorescence polarization. TR-FRET introduces a time delay (e.g., 50 µs) before measurement, allowing short-lived compound autofluorescence to decay, thereby ensuring an exceptionally high signal-to-noise ratio.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare human recombinant 5-HT2A membranes and a fluorescently labeled tracer ligand (e.g., a derivative of ketanserin).

  • Incubation : In a 384-well plate, combine the 5-HT2A membranes, the tracer, and serial dilutions of the test compound (ranging from 10 pM to 10 µM).

  • Internal Controls (Self-Validation) :

    • Include wells with 10 µM clozapine to define Non-Specific Binding (NSB).

    • Include wells with vehicle (DMSO) to define Total Binding (TB).

    • Validation Check: The assay plate is only deemed valid if the calculated Z'-factor is > 0.6.

  • Detection : Read the plate on a TR-FRET compatible microplate reader using the appropriate excitation/emission filters.

Quantitative SAR Data Summary

The table below summarizes a representative SAR progression, demonstrating the synergistic effect of core halogenation and N-alkylation on target affinity and ADME properties.

Compound IDCore SubstitutionAmine Substitution5-HT2A

(nM)
D2

(nM)
LogD (pH 7.4)HLM Clearance (µL/min/mg)
1 (Parent) NonePrimary (-NH2)145.0320.01.845.2
2 3-FluoroPrimary (-NH2)85.5210.02.122.4
3 NoneN-Methyl42.088.52.355.1
4 3-FluoroN-Methyl18.245.02.628.7
5 3-FluoroN-Cyclopropylmethyl4.512.03.235.0

Table 1: SAR optimization showing improvements in binding affinity and microsomal stability (HLM = Human Liver Microsomes).

Visualizations

SAR_Workflow Start Scaffold Identification 2-(Benzo[d]isoxazol-6-yl)propan-1-amine Synthesis Library Synthesis (Core Substitution & N-Alkylation) Start->Synthesis Assay In Vitro Screening (TR-FRET & Radioligand Assays) Synthesis->Assay ADME ADME/Tox Profiling (Microsomal Stability, hERG) Assay->ADME ADME->Synthesis Feedback Loop Lead Lead Optimization & In Vivo Efficacy ADME->Lead

Fig 1: Iterative SAR optimization workflow for benzisoxazole derivatives.

Signaling_Pathway Ligand Benzisoxazole Derivative GPCR 5-HT2A / D2 Receptors Ligand->GPCR Antagonism Gq Gq Protein (5-HT2A) GPCR->Gq Activates Gi Gi Protein (D2) GPCR->Gi Activates PLC PLC-beta Activation Gq->PLC cAMP cAMP Inhibition Gi->cAMP Effect Modulated Neurotransmission PLC->Effect cAMP->Effect

Fig 2: GPCR signaling modulation by benzisoxazole-based antagonists.

References

1.[2] Title : Benzisoxazole: A privileged scaffold for medicinal chemistry. Source : ResearchGate. URL :[Link] 2.[3] Title : Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Source : PubMed Central (PMC). URL :[Link] 3.[1] Title : Benzisoxazole: a privileged scaffold for medicinal chemistry. Source : PubMed Central (PMC) / MedChemComm. URL :[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Isoxazoles represent a privileged class of five-membered nitrogen-oxygen heterocycles that are ubiquitous in medicinal chemistry and drug discovery[1]. Their capacity to act as robust bioisosteres for amides and esters, combined with their unique dipole moments and hydrogen-bond accepting capabilities, makes them invaluable structural motifs in FDA-approved therapeutics (e.g., sulfamethoxazole, valdecoxib)[1][2].

The most modular, highly convergent approach to constructing the isoxazole core is the 1,3-dipolar cycloaddition (1,3-DC) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile)[3]. This application note provides a comprehensive, self-validating guide to executing this transformation, focusing on mechanistic causality, regiocontrol, and modern synthetic protocols.

Mechanistic Insights & Causality

The fundamental challenge in isoxazole synthesis is the thermodynamic instability of nitrile oxides. If generated in bulk, these highly reactive dipoles rapidly undergo self-condensation to form inactive furoxan dimers[2]. To circumvent this, modern protocols mandate the in situ generation of the nitrile oxide directly in the presence of the dipolarophile.

The classical synthetic logic follows a sequential, self-validating pathway:

  • Condensation : An aldehyde is converted to an aldoxime using hydroxylamine hydrochloride[3].

  • Halogenation : The aldoxime undergoes electrophilic halogenation using N-chlorosuccinimide (NCS) to yield a hydroximoyl chloride[4]. NCS is preferred over chlorine gas due to its ease of handling and precise stoichiometric control.

  • Dehydrohalogenation : The slow addition of a mild base (e.g., triethylamine) initiates the elimination of HCl, transiently generating the nitrile oxide[4][5].

  • Concerted Cycloaddition : The nitrile oxide undergoes a concerted, pericyclic[3+2] cycloaddition with the terminal alkyne[2]. The regioselectivity—which strongly favors the 3,5-disubstituted isomer—is dictated by Frontier Molecular Orbital (FMO) theory, specifically the dominant interaction between the HOMO of the terminal alkyne and the LUMO of the nitrile oxide.

G A Aldehyde (Starting Material) B Aldoxime (NH2OH·HCl, Base) A->B Condensation C Hydroximoyl Chloride (NCS, DMF/DCM) B->C Halogenation D Nitrile Oxide (In situ via Et3N) C->D Dehydrohalogenation (-HCl) F [3+2] Cycloaddition (Concerted Transition State) D->F + Alkyne H Furoxan Dimer (Side Product) D->H Excess Dipole / Lack of Alkyne E Terminal Alkyne (Dipolarophile) E->F G 3,5-Disubstituted Isoxazole (Target Scaffold) F->G Regioselective Ring Closure

Caption: Workflow and mechanism for the 1,3-dipolar cycloaddition synthesis of isoxazoles.

Experimental Protocols

Protocol A: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol utilizes a one-pot halogenation/cycloaddition sequence to minimize the degradation of reactive intermediates.

Reagents:

  • Aromatic or aliphatic aldoxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal alkyne (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Halogenation : Dissolve the aldoxime (1.0 mmol) in anhydrous DMF (5.0 mL) in a round-bottom flask under an inert argon atmosphere. Add NCS (1.1 mmol) in small portions[5].

    • Self-Validation Check: Stir at room temperature for 1–5 hours. Complete conversion to the hydroximoyl chloride must be confirmed by TLC (disappearance of the aldoxime spot) before proceeding.

  • Dipolarophile Addition : Cool the reaction mixture to 0 °C. Add the terminal alkyne (1.2 mmol) directly to the vessel.

  • In Situ Dipole Generation : Dissolve Et₃N (1.5 mmol) in 1.0 mL of DMF. Add this solution dropwise over 30–60 minutes using a syringe pump[5].

    • Causality Note: Slow base addition is critical. It maintains a low steady-state concentration of the nitrile oxide, ensuring that bimolecular cycloaddition outcompetes unimolecular dimerization[2].

  • Cycloaddition : Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup & Isolation : Quench with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography[2][5].

Protocol B: Green Aqueous Synthesis of 3,4,5-Trisubstituted Isoxazoles

Recent advancements enable the use of water as a solvent, utilizing 1,3-diketones or β-ketoesters as alkyne surrogates under mild basic conditions[6].

Step-by-Step Methodology:

  • Preparation : To a solution of the 1,3-diketone or β-ketoester (0.5 mmol, 1.0 equiv) in methanol (0.75 mL) and water (14.25 mL), add the pre-synthesized hydroximoyl chloride (0.5 mmol, 1.0 equiv)[6].

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv) at room temperature[6].

  • Reaction : Stir vigorously for 1–2 hours.

    • Causality Note: The aqueous medium accelerates the reaction via the hydrophobic effect, forcing the organic reactants into close proximity and eliminating the need for metal catalysts[6].

  • Isolation : The product typically precipitates directly from the aqueous mixture. Collect the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure 3,4,5-trisubstituted isoxazole[6].

Quantitative Data & Reaction Scope

The following table summarizes the expected quantitative outcomes based on diverse substrate pairings and reaction conditions, demonstrating the versatility of the 1,3-DC methodology.

Dipole PrecursorDipolarophile (Alkyne/Surrogate)ConditionsMajor Product RegiochemistryIsolated Yield (%)Ref
BenzaldoximePhenylacetyleneNCS, Et₃N, DCM, RT, 12h3,5-Diphenylisoxazole85 - 92%[2]
4-MethylbenzaldoximeEthyl α-azidocinnamateNCS, Et₃N, DMF, 90 °C, 8h3,4,5-Trisubstituted isoxazole75%[5]
Phenyl hydroximoyl chlorideEthyl acetoacetateDIPEA, H₂O/MeOH (95:5), RT, 2h3,4,5-Trisubstituted isoxazole88 - 94%[6]
4-Nitrobenzimidoyl chloridePhenylacetyleneCu/Al₂O₃, Ball-milling, Solvent-free3-(4-Nitrophenyl)-5-phenylisoxazole80 - 89%[1]

Troubleshooting & Optimization

  • Furoxan Byproduct Formation : If LC-MS analysis reveals a mass corresponding to exactly twice the molecular weight of the nitrile oxide, dimerization is outcompeting cycloaddition. Corrective Action: Decrease the rate of base addition using a syringe pump, lower the reaction temperature to 0 °C during base addition, or increase the equivalents of the alkyne[2].

  • Incomplete Halogenation : Aldoximes with strong electron-withdrawing groups may react sluggishly with NCS. Corrective Action: Switch the halogenating agent to tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI. This offers a more electrophilic and versatile approach for recalcitrant substrates[4].

References

Sources

Analytical methods for 2-(Benzo[d]isoxazol-6-yl)propan-1-amine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Quantification of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine in Biological Matrices: A Comprehensive Methodological Guide

Scientific Context & Analytical Challenges

The benzisoxazole pharmacophore is a critical structural motif found in widely prescribed atypical antipsychotics, such as risperidone and its active metabolite 9-hydroxyrisperidone (paliperidone)[1]. Recently, derivatives like 2-(Benzo[d]isoxazol-6-yl)propan-1-amine have emerged as vital intermediates and active fragments in the development of novel kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Accurate quantification of benzisoxazole derivatives in complex biological matrices is essential for therapeutic drug monitoring, pharmacokinetic profiling, and toxicological assessments[2].

However, quantifying 2-(Benzo[d]isoxazol-6-yl)propan-1-amine presents distinct analytical challenges. The molecule contains a highly basic primary aliphatic amine (estimated pKa ~9.5) and an electron-deficient benzisoxazole ring. On standard C18 stationary phases, primary amines suffer from poor retention and severe peak tailing due to secondary interactions with residual acidic silanols. Furthermore, the high polarity of the amine makes it susceptible to matrix-induced ion suppression in electrospray ionization (ESI). To overcome these challenges, this protocol utilizes a self-validating Mixed-Mode Cation Exchange (MCX) extraction coupled with a Charged Surface Hybrid Pentafluorophenyl (CSH-PFP) chromatographic separation.

Methodological Rationale (Expertise & Experience)

Why Mixed-Mode Cation Exchange (MCX) SPE? At physiological pH, the primary amine of the target analyte is highly protonated. By acidifying the plasma sample with 2% formic acid prior to loading, we guarantee 100% ionization. The MCX sorbent features both reversed-phase (hydrophobic) and sulfonic acid (cation-exchange) functional groups. This dual-retention mechanism allows the sorbent to trap the protonated amine ionically, permitting an aggressive 100% methanol wash. This wash completely removes neutral and acidic lipids (e.g., phospholipids) that typically cause severe ion suppression in ESI-MS/MS, ensuring a highly trustworthy extraction with minimal matrix effects[2]. Elution is then achieved by neutralizing the amine with a basic organic solvent (5% NH₄OH in Methanol), disrupting the ionic bond and recovering the purified analyte.

Why a CSH-PFP Column? To counteract the notorious peak tailing of primary amines, we utilize a Charged Surface Hybrid (CSH) PFP column. The CSH technology applies a low-level positive charge to the silica surface, electrostatically repelling the protonated primary amine and yielding perfectly symmetrical peaks. Furthermore, the PFP phase provides orthogonal retention mechanisms—specifically π-π interactions with the electron-deficient benzisoxazole ring and strong dipole-dipole interactions—resulting in superior retention (k' > 2) compared to traditional alkyl phases.

Experimental Workflow

Workflow A 1. Plasma Sample (Spiked with IS & Acidified) B 2. Mixed-Mode SPE (MCX) Conditioning & Loading A->B C 3. Interference Wash (2% FA & 100% MeOH) B->C D 4. Target Elution (5% NH4OH in MeOH) C->D E 5. Evaporation & Reconstitution (0.1% FA in Water) D->E F 6. UPLC Separation (CSH PFP Column) E->F G 7. ESI-MS/MS Detection (MRM Mode: 177.1 -> 160.1) F->G

Figure 1: MCX-SPE and LC-MS/MS analytical workflow for basic primary amines.

Step-by-Step Protocol

A. Sample Preparation (Solid Phase Extraction)
  • Internal Standard Spiking : Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (2-(Benzo[d]isoxazol-6-yl)propan-1-amine-d6, 100 ng/mL).

  • Acidification : Add 200 µL of 2% Formic Acid (FA) in LC-MS grade water to the plasma. Vortex for 30 seconds to disrupt protein binding and ensure complete protonation of the amine.

  • SPE Conditioning : Condition a 30 mg/1 cc Oasis MCX cartridge with 1.0 mL of Methanol, followed by 1.0 mL of 2% FA in water.

  • Loading : Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing : Wash the cartridge with 1.0 mL of 2% FA in water (removes aqueous-soluble interferences), followed by 1.0 mL of 100% Methanol (removes phospholipids and neutral organics).

  • Elution : Elute the target analyte and IS using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect the eluate in a clean glass vial.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% FA in water). Vortex and transfer to an autosampler vial.

B. LC-MS/MS Conditions
  • System : Waters ACQUITY UPLC coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.

  • Column : Waters ACQUITY UPLC CSH PFP (2.1 x 100 mm, 1.7 µm).

  • Column Temperature : 40°C.

  • Injection Volume : 2.0 µL.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.0 kV; Desolvation Temperature : 500°C.

Data Presentation & Method Validation

The method was validated in accordance with FDA/ICH M10 guidelines for bioanalytical method validation, ensuring a self-validating and highly reproducible system.

Table 1: UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.00 0.40 95 5
0.50 0.40 95 5
3.00 0.40 40 60
3.50 0.40 5 95
4.50 0.40 5 95
4.60 0.40 95 5

| 6.00 | 0.40 | 95 | 5 |

Table 2: MS/MS MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Ion Purpose
Target 177.1 160.1 25 15 Quantifier (Loss of NH₃)
Target 177.1 119.1 25 25 Qualifier (Core cleavage)

| IS (-d6)| 183.1 | 163.1 | 25 | 15 | IS Quantifier |

Table 3: Method Validation Summary (FDA/ICH M10)

Parameter Acceptance Criteria Observed Results
Linearity (R²) ≥ 0.990 0.998 (Range: 0.5 - 500 ng/mL)
LLOQ S/N ≥ 10, Precision ≤ 20% 0.5 ng/mL (CV: 8.4%)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ) 3.2% - 7.5%
Inter-day Accuracy 85% - 115% of nominal 92.4% - 106.1%
Matrix Effect IS-normalized MF CV ≤ 15% 4.1% (Negligible ion suppression)

| Extraction Recovery | Consistent across QC levels | 88.5% ± 5.2% |

References[1] Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. PMC (National Institutes of Health).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX7Diwnq6xh2yq4z3pVgHd5GFdHfqsIMtWo7FCSqkKEv0z6XX53gVSnVvL0rqLMxFJxiJO5icof-QcZig5iXdBnwzN4gXtlLgPdnYAhkzTnOFXJXC0IP62RkXuSlc2ULSuKF7H3TGmdMYsSA==[2] Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. The University of Groningen research portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsFi3MhYz41XKSdAFmi2AhywEzrtqZ0l9LsJpmsVLGfMu127NWccd__bkE35AQGsMxJDjOGPDcGwRwU9A1dmQzTVKip2Q6UJfqfqNFswTC1MFcnzfNl1TTeWNxOk0iwfE3yAY838Iq3MwYQP0yC3KiCxn3zcPkzcFhE8watBSEKF_WJHQnq2j5A1clJ2C29J07m2NlUI76WYMc2ZUuJvsCmtIfgg==

Sources

Application Note: Advanced ¹H and ¹³C NMR Characterization of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Mechanistic Context

Isoxazoles—five-membered heteroaromatic rings containing adjacent oxygen and nitrogen atoms—are privileged scaffolds in medicinal chemistry. They serve as robust bioisosteres for amides and esters in blockbuster therapeutics, including anti-inflammatory and immunomodulatory drugs like valdecoxib and leflunomide[1].

The unique electron distribution within the isoxazole ring dictates both its chemical reactivity and its distinct Nuclear Magnetic Resonance (NMR) signatures. The high electronegativity of the oxygen and nitrogen atoms exerts a strong inductive electron-withdrawing effect. However, resonance donation from the heteroatoms significantly enriches the electron density specifically at the C4 position. Understanding this causality is the foundation of accurate spectral interpretation and structural validation.

Diagnostic NMR Signatures

The polarized nature of the isoxazole ring creates a highly predictable, diagnostic pattern in both ¹H and ¹³C NMR spectra. The C4 position acts as an electron-rich sink, while C3 and C5 are electron-deficient.

Table 1: Quantitative ¹H and ¹³C NMR Diagnostic Signatures for Isoxazoles

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Mechanistic Causality for Shift
C3 8.1 – 8.4 (if unsubstituted)155 – 165Deshielded; adjacent to the electronegative N atom, experiencing strong inductive electron withdrawal.
C4 6.0 – 6.995 – 105Shielded; resonance donation from O and N lone pairs localizes high electron density at this carbon[2].
C5 8.2 – 8.5 (if unsubstituted)165 – 175Highly deshielded; adjacent to the highly electronegative O atom, maximizing inductive withdrawal.
Experimental Protocol: A Self-Validating Structural Elucidation Workflow

The synthesis of isoxazoles frequently yields mixtures of regioisomers (e.g., distinguishing 3,5-disubstituted from 1,5-disubstituted variants). Relying solely on 1D NMR is a common pitfall that leads to structural misassignments. To achieve unambiguous structure determination, a combination of 1D and 2D NMR experiments is essential[3]. The following step-by-step protocol establishes a foolproof, causality-driven methodology to guarantee structural integrity.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 10–15 mg (for ¹H) or 30–50 mg (for ¹³C and 2D experiments) of the purified isoxazole derivative in 0.5–0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[3].

  • Causality: CDCl₃ is the standard for non-polar derivatives due to its low viscosity, which yields sharp spectral lines. However, for compounds with hydrogen-bonding moieties (e.g., amines, hydroxyls), DMSO-d₆ is mandated. DMSO disrupts intermolecular hydrogen bonds, preventing signal broadening and shifting exchangeable protons downfield, safely away from the critical C4-H isoxazole signal.

Step 2: 1D ¹H and ¹³C Acquisition with Optimized Relaxation

  • Action: Acquire ¹H NMR at 400 MHz (or higher) with a standard 30° pulse. For ¹³C NMR, utilize a proton-decoupled sequence with an extended relaxation delay (D1 ≥ 2.0–3.0 seconds).

  • Causality: The C3 and C5 carbons in substituted isoxazoles are often quaternary. Lacking attached protons to facilitate dipole-dipole relaxation, these carbons exhibit prolonged

    
     relaxation times. An extended D1 delay ensures complete magnetization recovery, preventing the artificial suppression of the diagnostic C3 and C5 signals in the resulting spectrum.
    

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Action: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (with

    
     and 
    
    
    
    typically set to 8 Hz).
  • Causality: 1D NMR cannot definitively assign substituents to the C3 or C5 positions. In HMBC, the highly shielded C4 proton (δ 6.0–6.9) acts as an internal structural anchor[2]. It will show strong

    
     correlations to both C3 and C5. By observing which substituent protons (e.g., a methyl group or an aromatic ring) correlate to the same C3 or C5 carbon as the C4-H, the exact regiochemistry is unambiguously validated.
    
Workflow Visualization

IsoxazoleNMRWorkflow Prep 1. Sample Preparation (CDCl3 or DMSO-d6) Acq1D 2. 1D NMR Acquisition (Extended T1 Delay for 13C) Prep->Acq1D Acq2D 3. 2D HMBC Acquisition (Optimize for 8 Hz Couplings) Acq1D->Acq2D Anchor 4. Identify C4-H Anchor (δ 6.0 - 6.9 ppm) Acq2D->Anchor Correlate 5. Map 2J/3J Correlations (C4-H to C3/C5) Anchor->Correlate Validate 6. Regioisomer Validation (Self-Validating Output) Correlate->Validate

Figure 1: Self-validating NMR workflow for isoxazole regioisomer elucidation.

References
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance Source: Università degli Studi di Firenze (FLORE) URL:[Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction Source: Salahaddin University-Erbil (edu.krd) URL:[Link]

Sources

High-Throughput and Mechanistic Profiling of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In contemporary oncology drug development, the benzo[d]isoxazole scaffold has emerged as a highly privileged chemotype, particularly functioning as a potent acetyl-lysine (KAc) mimic for inhibiting Bromodomain and Extra-Terminal (BET) family proteins like BRD4[1]. The compound 2-(Benzo[d]isoxazol-6-yl)propan-1-amine (hereafter referred to as BIP-1A ) represents a highly versatile fragment-derived inhibitor.

While the benzo[d]isoxazole core anchors deeply into the hydrophobic KAc-binding pocket of BRD4, the propan-1-amine side chain extends toward the solvent-exposed WPF shelf. This primary amine serves a dual purpose: it provides a critical vector for hydrogen bonding with the ZA channel hydration network and vastly improves aqueous solubility for formulation[1]. To rigorously evaluate BIP-1A in a preclinical setting, we must employ assays that bridge the gap between phenotypic efficacy and mechanistic target engagement.

Experimental Logic: The Causality Behind the Assays

To establish a self-validating data package for BIP-1A, we integrate two orthogonal methodologies:

  • Phenotypic Efficacy via 3D Spheroid Viability : Standard 2D monolayer cultures routinely overpredict drug efficacy because they lack the complex extracellular matrix (ECM) and hypoxic gradients characteristic of solid tumors. We utilize the CellTiter-Glo® 3D Assay because its specialized lytic buffer is engineered to penetrate large spheroids (>300 µm), ensuring that ATP from the hypoxic inner core is accurately quantified without artifactual under-reporting[2][3].

  • Mechanistic Validation via CETSA : Phenotypic cell death does not guarantee on-target activity. The Cellular Thermal Shift Assay (CETSA) provides direct, label-free biophysical evidence that BIP-1A physically binds BRD4 inside living cells. By measuring the ligand-induced thermodynamic stabilization of BRD4, we confirm that the observed cytotoxicity is driven by BET inhibition rather than off-target membrane disruption[4][5].

Pathway BIP BIP-1A (BET Inhibitor) BRD4 BRD4 Bromodomain (KAc Reader) BIP->BRD4 Blocks (Competitive) MYC MYC Oncogene Transcription BRD4->MYC Activates Chromatin Acetylated Chromatin Chromatin->BRD4 Binds Apoptosis Cell Cycle Arrest & Apoptosis MYC->Apoptosis Downregulation Triggers

Fig 1. BIP-1A disrupts BRD4-chromatin binding, suppressing MYC and inducing apoptosis.

Quantitative Data Summary

The table below summarizes the baseline profiling of BIP-1A in HCT116 colon carcinoma models, demonstrating the critical discrepancy between 2D and 3D potencies, and the corresponding target engagement metrics.

ParameterAssay MethodologyReadout / ValueInterpretation
2D Viability (IC₅₀) CellTiter-Glo (Monolayer)85 nMHigh potency in unhindered proliferation models.
3D Viability (IC₅₀) CellTiter-Glo 3D (Spheroid)410 nM~5x right-shift due to ECM penetration barriers.
Target Engagement CETSA (Thermal Shift,

)
+6.2 °CStrong thermodynamic stabilization of BRD4.
Apparent Affinity ITDRF-CETSA (EC₅₀)115 nMHigh intracellular target affinity at 50°C.

Self-Validating Experimental Protocols

Workflow cluster_0 Phenotypic (3D Viability) cluster_1 Mechanistic (CETSA) Start Compound BIP-1A Spheroid HCT116 Spheroids (Hanging Drop) Start->Spheroid Incubate Live Cell Incubation Start->Incubate CTG CellTiter-Glo 3D (ATP Lysis) Spheroid->CTG IC50 IC50 Calculation CTG->IC50 Heat Thermal Gradient (40-65°C) Incubate->Heat WB Soluble Fraction (Western Blot) Heat->WB

Fig 2. Parallel workflow for phenotypic 3D viability and mechanistic CETSA validation.

Protocol A: 3D Spheroid Viability Assay

Objective: Determine the anti-proliferative IC₅₀ of BIP-1A in a physiologically relevant 3D tumor model.

Materials:

  • HCT116 cell line.

  • Ultra-Low Attachment (ULA) 96-well plates (e.g., Corning).

  • CellTiter-Glo® 3D Cell Viability Assay reagent[2].

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT116 cells at 1,000 cells/well in 100 µL of complete media into a 96-well ULA plate. Centrifuge at 200 × g for 5 minutes to aggregate cells. Incubate for 4 days at 37°C, 5% CO₂ until spheroids reach ~350 µm in diameter.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of BIP-1A in media (final DMSO concentration ≤0.1%). Add 10 µL of the drug dilutions to the spheroids. Include vehicle (DMSO) as a negative control and Staurosporine (10 µM) as a positive apoptosis control.

  • Incubation: Incubate the treated spheroids for 72 hours.

  • Lysis & ATP Extraction: Add an equal volume (110 µL) of room-temperature CellTiter-Glo® 3D reagent to each well.

  • Physical Disruption (Critical Step): Shake the plate vigorously on an orbital shaker at 600 rpm for exactly 5 minutes. Scientist's Note: Standard ATP reagents fail here. The 3D-specific reagent contains enhanced detergents, but mechanical shearing is mandatory to fully breach the spheroid's ECM and lyse the hypoxic core[3].

  • Signal Stabilization: Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate intracellular target engagement of BRD4 by BIP-1A.

Materials:

  • PCR thermocycler.

  • Lysis buffer (TBS supplemented with protease/phosphatase inhibitors and 0.4% NP-40).

  • Anti-BRD4 primary antibody.

Step-by-Step Methodology:

  • Live Cell Incubation: Culture HCT116 cells to 70% confluence. Treat cells with 2 µM BIP-1A (approx. 5× 3D IC₅₀) or DMSO vehicle for 2 hours at 37°C. Scientist's Note: A 2-hour window ensures steady-state intracellular accumulation without triggering premature apoptotic protein degradation.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS containing protease inhibitors to a density of

    
     cells/mL.
    
  • Thermal Aliquoting: Distribute 50 µL of the cell suspension into 8-tube PCR strips.

  • Thermal Challenge: Heat the strips across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a gradient thermocycler, followed immediately by 3 minutes at room temperature[5].

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Scientist's Note: Freeze-thaw is preferred over harsh chemical lysis to prevent artifactual solubilization of thermally denatured proteins[4].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The pellet contains denatured/aggregated proteins; the supernatant contains the folded, soluble fraction.

  • Detection: Resolve the soluble fractions via SDS-PAGE and Western blot. Probe for BRD4.

  • Analysis: Plot the normalized band intensities against temperature to generate melting curves. A rightward shift (

    
    ) in the BIP-1A treated samples confirms direct target engagement.
    

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) . Journal of Medicinal Chemistry (ACS Publications).[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Review of Pharmacology and Toxicology.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells . Nature Protocols.[Link]

Sources

Developing EPAC antagonists from benzisoxazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Developing EPAC Antagonists from Benzisoxazole Scaffolds Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the identification and characterization of novel Exchange Protein Directly Activated by cAMP (EPAC) antagonists derived from benzisoxazole and related isoxazole scaffolds. As critical mediators of cAMP signaling, EPAC isoforms 1 and 2 represent promising therapeutic targets for a range of human diseases, including cancer, cardiovascular disorders, and inflammatory conditions.[1][2] The benzisoxazole core, an evolution of the initial isoxazole-based high-throughput screening hit ESI-09, offers a privileged scaffold for developing potent and selective modulators.[3][4] We present a logically structured assay cascade, from primary biochemical screens to cell-based validation of downstream signaling. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a self-validating and robust drug discovery workflow.

Introduction: Targeting the EPAC Signaling Axis

The EPAC Signaling Pathway: A Key Therapeutic Target

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that, until the discovery of EPAC, was thought to act primarily through Protein Kinase A (PKA).[5][6] EPAC proteins (EPAC1 and EPAC2) function as guanine nucleotide exchange factors (GEFs) for the Ras-like small GTPases, Rap1 and Rap2.[5][6][7] Upon binding cAMP, EPAC undergoes a conformational change that relieves autoinhibition, activating its GEF domain and catalyzing the exchange of GDP for GTP on Rap proteins.[5][8] This activation triggers a cascade of downstream cellular events, including integrin-mediated cell adhesion, regulation of calcium homeostasis, gene transcription, and cell proliferation and migration.[6][9]

The distinct expression patterns and functions of EPAC1 and EPAC2 underscore their importance as drug targets. EPAC1 is widely expressed and implicated in vascular inflammation and cardiac remodeling, while EPAC2 is more prominent in the central nervous system and pancreas, where it regulates insulin secretion.[1][6] Dysregulation of EPAC signaling is linked to numerous pathologies, making the development of isoform-specific antagonists a highly sought-after therapeutic strategy.[1][2][10]

EPAC_Signaling_Pathway GPCR GPCR Activation (e.g., β-adrenergic receptor) AC Adenylyl Cyclase (AC) GPCR->AC Gsα cAMP cAMP AC->cAMP ATP ATP ATP->AC EPAC EPAC (Inactive) cAMP->EPAC EPAC_Active EPAC (Active) EPAC->EPAC_Active Conformational Change Rap_GTP Rap1/2-GTP (Active) EPAC_Active->Rap_GTP GEF Activity Rap_GDP Rap1/2-GDP (Inactive) Rap_GDP->Rap_GTP Downstream Downstream Effectors (e.g., PLCε, Integrins, CREB) Rap_GTP->Downstream Response Cellular Responses (Proliferation, Migration, Inflammation, Insulin Secretion) Downstream->Response Antagonist Benzisoxazole Antagonist Antagonist->EPAC Inhibition

Caption: The EPAC signaling cascade and point of inhibition.

The Benzisoxazole Scaffold in EPAC Antagonist Design

The journey towards benzisoxazole-based EPAC antagonists began with the identification of the isoxazole-containing compound ESI-09 from a high-throughput screen.[7][11] ESI-09 was found to be a competitive inhibitor of cAMP binding to both EPAC1 and EPAC2.[6][11] Subsequent structure-activity relationship (SAR) studies focused on modifying the isoxazole ring and its substituents to enhance potency and selectivity.[3][7][12]

These optimization efforts revealed that fusing a phenyl ring to the isoxazole core, creating a benzisoxazole scaffold, could be well-tolerated and lead to potent antagonists.[3][4] These analogues, such as the 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanides, maintain the critical pharmacophoric elements while allowing for diverse substitutions to explore the hydrophobic binding pocket of the EPAC cAMP-binding domain.[3][11] This work has produced compounds with low micromolar inhibitory activities against both EPAC1 and EPAC2, serving as valuable pharmacological tools and starting points for further therapeutic development.[3]

An Integrated Assay Cascade for Antagonist Development

A tiered approach is essential for the efficient discovery and validation of EPAC antagonists. Our proposed workflow progresses from a high-throughput biochemical assay to more complex, lower-throughput cellular assays that confirm on-target activity and downstream functional consequences.

Assay_Cascade Start Compound Library (Benzisoxazole Derivatives) Primary Primary Screen: FRET Competitive Binding Assay Start->Primary Hit_Confirm Hit Confirmation & IC50 Determination Primary->Hit_Confirm Secondary_cAMP Secondary Screen 1: Cellular HTRF cAMP Assay Hit_Confirm->Secondary_cAMP Secondary_Rap1 Secondary Screen 2: Cellular Rap1 Activation Assay Hit_Confirm->Secondary_Rap1 Tertiary Tertiary Validation: Downstream Signaling (pCREB Western Blot) Secondary_cAMP->Tertiary Secondary_Rap1->Tertiary Selectivity Selectivity Profiling: EPAC1 vs. EPAC2 Assays, PKA Assay Tertiary->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A hierarchical workflow for EPAC antagonist screening.

Protocol: Primary Biochemical Screening

Principle: FRET-Based Competitive Binding Assay

The foundational step in identifying direct EPAC binders is a high-throughput biochemical assay. A fluorescence resonance energy transfer (FRET)-based competitive binding assay is a robust method for this purpose.[6] This assay utilizes a fluorescent cAMP analog, such as 8-NBD-cAMP, which binds to the EPAC cAMP-binding domain. Test compounds that bind to the same site will displace 8-NBD-cAMP, leading to a measurable decrease in its fluorescence. This assay directly measures the ability of a compound to compete with cAMP, providing a quantitative measure of binding affinity (IC50).[6][13]

Protocol: EPAC Competitive Binding Assay with 8-NBD-cAMP

This protocol is adapted for a 384-well plate format suitable for high-throughput screening (HTS).

Materials:

  • Purified recombinant full-length EPAC1 or EPAC2 protein

  • 8-NBD-cAMP (8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • Benzisoxazole compound library dissolved in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds from the benzisoxazole library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well plate. For dose-response curves, perform serial dilutions. Include DMSO-only wells for negative controls (0% inhibition) and wells with a known inhibitor (e.g., ESI-09) for positive controls.

  • Protein Preparation: Prepare a solution of EPAC1 or EPAC2 protein in Assay Buffer. The final concentration should be empirically determined but is typically in the low nanomolar range.

  • Reagent Addition: Add 10 µL of the EPAC protein solution to each well containing the test compounds.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-protein binding.

  • Fluorescent Probe Addition: Prepare a solution of 8-NBD-cAMP in Assay Buffer. The final concentration should be at its Kd for the specific EPAC isoform.

  • Final Reaction: Add 10 µL of the 8-NBD-cAMP solution to each well. The final volume is now 20 µL.

  • Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. Plot dose-response curves for active compounds and determine IC50 values using a non-linear regression model.

Protocols: Secondary Cellular Assays

Compounds that demonstrate direct binding in the primary screen must be validated for their ability to function in a cellular context.

Principle: HTRF for Intracellular cAMP Measurement

To confirm that the antagonist can effectively counter cAMP production in cells, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed. This is a competitive immunoassay where free cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate.[14][15] When the antibody and tracer are in close proximity, a FRET signal is generated. An increase in cellular cAMP (e.g., stimulated by forskolin) displaces the tracer, leading to a decrease in the FRET signal.[15][16] A successful antagonist will prevent this decrease.

Protocol: Cellular HTRF cAMP Assay

Materials:

  • HEK293 cells (or other relevant cell line)

  • Cell culture medium, PBS, and trypsin

  • Forskolin (adenylyl cyclase activator)

  • HTRF cAMP Assay Kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP Cryptate

  • Stimulation buffer and Lysis buffer (provided with kit or prepared)

  • 384-well white, low-volume microplates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 384-well plate at an optimized density and allow them to adhere overnight.[14]

  • Compound Pre-incubation: Remove the culture medium and add 5 µL of test compound serially diluted in stimulation buffer to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Cell Stimulation: Add 5 µL of forskolin (at a final concentration of ~1 µM) to all wells except the negative control. This stimulates intracellular cAMP production. Incubate for 30 minutes at 37°C.[14][17]

  • Cell Lysis and Reagent Addition: Add 5 µL of the cAMP-d2 tracer followed by 5 µL of the anti-cAMP Cryptate antibody, both diluted in the kit's lysis buffer.[17]

  • Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.[17]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (Cryptate reference) and 665 nm (d2 tracer).[16][18]

  • Data Analysis: Calculate the 665/620 ratio. The signal is inversely proportional to the cAMP concentration.[14] Plot the ratio against the antagonist concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

Principle: Measuring EPAC-Mediated Rap1 Activation

The direct downstream consequence of EPAC activation is the loading of Rap1 with GTP. A cell-based capture assay can quantify the amount of active, GTP-bound Rap1. This assay functions like an ELISA, using an immobilized GST-fusion of the RalGDS-Rap binding domain (RBD), which specifically binds to Rap1-GTP.[10][19] The captured Rap1-GTP is then detected using an antibody against Rap1.

Protocol: Cell-Based Rap1 Activation Capture Assay

Materials:

  • HEK293 cells stably expressing EPAC1 or EPAC2 and Flag-tagged Rap1.[10]

  • Nickel-coated 96-well microplates

  • GST-RalGDS-RBD fusion protein

  • Forskolin or an EPAC-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1% NP-40, 10% glycerol, protease and phosphatase inhibitors.

  • Anti-FLAG primary antibody and HRP-conjugated secondary antibody

  • TMB substrate

Procedure:

  • Plate Coating: Coat the wells of a nickel-coated 96-well plate with purified GST-RalGDS-RBD protein. Wash and block the wells.

  • Cell Culture and Treatment: Seed the engineered HEK293 cells in a separate 24-well plate. The next day, pre-treat the cells with varying concentrations of the benzisoxazole antagonist for 30 minutes.

  • Stimulation: Stimulate the cells with an EPAC agonist (e.g., 1 µM Forskolin) for 10-15 minutes to activate EPAC and produce Rap1-GTP.[10]

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells by adding ice-cold Lysis Buffer.

  • Capture of Active Rap1: Clarify the lysates by centrifugation. Transfer the supernatants to the prepared GST-RalGDS-RBD coated plate. Incubate for 1 hour at 4°C to allow the capture of Flag-Rap1-GTP.

  • Immunodetection: Wash the wells extensively. Add anti-FLAG primary antibody and incubate for 1 hour. Wash, then add HRP-conjugated secondary antibody and incubate for another hour.

  • Signal Development: After a final wash, add TMB substrate and stop the reaction with sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: A decrease in absorbance indicates inhibition of Rap1 activation. Calculate IC50 values from dose-response curves.

Protocol: Downstream Signaling & Selectivity

Principle: Western Blot for CREB Phosphorylation

EPAC signaling can converge on the transcription factor cAMP response element-binding protein (CREB), leading to its phosphorylation at Serine 133 (pCREB).[20] While PKA is a major activator of CREB, EPAC can also contribute to this process.[9] Analyzing pCREB levels by Western blot provides a functional readout of the antagonist's impact on a key downstream nuclear event.

Protocol: Western Blot Analysis of Phospho-CREB (Ser133)

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20][21]

  • Primary Antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.[20][22]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.[20][22]

  • ECL Western Blotting Detection Reagent

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Pre-treat with the benzisoxazole antagonist, then stimulate with forskolin. Wash cells with ice-cold PBS and lyse with RIPA buffer.[20][22]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (20-30 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and separate the proteins on a 10% or 12% SDS-PAGE gel.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20][22]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the anti-pCREB primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[20][22]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again three times with TBST. Apply ECL reagent and visualize the chemiluminescent signal using an imaging system.[22]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total CREB.[20]

  • Densitometry: Quantify the band intensities for pCREB and total CREB. Calculate the pCREB/total CREB ratio and express the results as a fold change relative to the stimulated control.[20]

Data Analysis and Interpretation

The primary output for antagonist characterization is the half-maximal inhibitory concentration (IC50). Data should be compiled to compare the potency of different benzisoxazole analogues and their selectivity for EPAC isoforms.

Compound IDScaffoldEPAC1 IC50 (µM)EPAC2 IC50 (µM)Reference
ESI-09 Isoxazole10.84.4[3][11]
HJC0726 (22) IsoxazoleData not specifiedLow micromolar[7][12]
NY0123 (35) IsoxazoleData not specifiedLow micromolar[7][12]
NY0562 (33) Benzisoxazole~3.01.9[3]
NY0460 (14) Isoxazole (modified)~2.53.9[3]
ESI-05 Diarylsulfone>250.4[23][24]
HJC0350 Arylsulfonamide>250.3[24]
Note: The table includes representative isoxazole and benzisoxazole compounds for comparison, along with known selective inhibitors from other scaffolds. Potency can vary based on assay conditions.

Representative Synthesis of a Benzisoxazole-Based Antagonist

The synthesis of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues generally follows a multi-step pathway. A representative scheme involves the reaction of a substituted benzo[d]isoxazole-3-carbonyl chloride with an appropriate hydrazonoyl cyanide intermediate. The core benzisoxazole heterocycle can be constructed through methods like the cyclization of ortho-hydroxyaryl ketimines.[25]

A detailed, specific synthesis protocol is beyond the scope of this application note but can be found in the cited medicinal chemistry literature.[3][4][26]

Conclusion

The development of EPAC antagonists from benzisoxazole scaffolds represents a promising avenue for therapeutic innovation. The systematic application of the described assay cascade—from high-throughput biochemical screening to detailed cellular and downstream pathway analysis—provides a robust framework for identifying and validating potent and selective lead compounds. By understanding the scientific principles behind each protocol, researchers can effectively navigate the complexities of EPAC pharmacology and accelerate the translation of these promising molecules from the bench to potential clinical applications.

References

  • Holz, G. G., Kang, G., Harbeck, M., Roe, M. W., & Chepurny, O. G. (2006). Cell physiology of cAMP sensor Epac. Journal of Physiology, 570(1), 5-13. [Link]

  • Berthold, Technologies. (n.d.). cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. [Link]

  • Chen, H., et al. (2015). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 58(15), 6224-6242. [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

  • Lim, D. Y., et al. (2017). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol, 7(19), e2566. [Link]

  • Reddy, P. S., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 2465-2469. [Link]

  • Yarwood, S. J., et al. (2015). The future of EPAC-targeted therapies: agonism versus antagonism. Trends in Pharmacological Sciences, 36(4), 221-231. [Link]

  • Yu, B., et al. (2017). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. European Journal of Medicinal Chemistry, 135, 237-251. [Link]

  • Cheng, X., et al. (2008). Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development. Physiological Reviews, 88(3), 771-824. [Link]

  • Zhu, Y., et al. (2022). Epac: A Promising Therapeutic Target for Vascular Diseases: A Review. Frontiers in Pharmacology, 13, 917228. [Link]

  • Li, Y., et al. (2024). cAMP–PKA/EPAC signaling pathways: crucial regulators of lipid homeostasis. Cell & Bioscience, 14(1), 8. [Link]

  • Yokoyama, U., et al. (2011). The cyclic AMP effector Epac integrates pro- and anti-fibrotic signals. Proceedings of the National Academy of Sciences, 108(50), E1391-E1400. [Link]

  • Chepurny, O. G., et al. (2017). A cell-based, quantitative and isoform-specific assay for exchange proteins directly activated by cAMP. Scientific Reports, 7(1), 6333. [Link]

  • Yu, B., et al. (2017). Identification of Novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl Cyanide Analoguesas Potent EPAC Antagonists. European Journal of Medicinal Chemistry, 135, 237-251. [Link]

  • Chen, H., et al. (2013). Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists. Journal of Medicinal Chemistry, 56(3), 952-962. [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. [Link]

  • Tsalkova, T., et al. (2012). Isoform-specific antagonists of exchange proteins directly activated by cAMP. Proceedings of the National Academy of Sciences, 109(45), 18613-18618. [Link]

  • PerkinElmer. (2024). How to run a cAMP HTRF assay. [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. [Link]

  • Protocol Online. (2016). phospho-creb western blotting. [Link]

  • Navare, A. T., et al. (2019). Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective. Molecules, 24(22), 4165. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. [Link]

  • Beck, K. L., et al. (2011). Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity. Journal of Biological Chemistry, 286(48), 41433-41441. [Link]

  • Chen, H., et al. (2015). 2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 58(15), 6224-6242. [Link]

  • Klarenbeek, J., et al. (2015). Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells. Nature Protocols, 10(11), 1819-1831. [Link]

  • Asati, V., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(23), 13543-13569. [Link]

  • Li, S., et al. (2018). Structure-activity relationships of 2-substituted phenyl-N-phenyl-2-oxoacetohydrazonoyl cyanides as novel antagonists of exchange proteins directly activated by cAMP (EPACs). European Journal of Medicinal Chemistry, 143, 1018-1030. [Link]

  • Ponsioen, B., et al. (2004). Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer. EMBO reports, 5(12), 1176-1180. [Link]

  • ResearchGate. (n.d.). Synthesis of C3 substituted-benzisoxazole by a C-C bond with various ether groups or a hydroxyl group in C4. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]

  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-Oxo-N'-Phenyl-Acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. [Link]

  • Ul-Haq, Z., et al. (2020). Identification of novel Epac2 antagonists through in silico and in vitro analyses. European Journal of Pharmaceutical Sciences, 153, 105492. [Link]

  • Klarenbeek, J., et al. (2015). Fourth-Generation Epac-Based FRET Sensors for cAMP Feature Exceptional Brightness, Photostability and Dynamic Range. PLoS ONE, 10(4), e0122535. [Link]

  • Parnell, E., et al. (2019). Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1. Molecules, 24(22), 4088. [Link]

  • Bauknecht, P., et al. (2019). Prerequisites for reliable and reproducible measurements with FRET-based Epac sensors to detect Gi/o-protein-mediated cAMP decreases. Scientific Reports, 9(1), 1-17. [Link]

  • van der Velden, J., et al. (2019). Recording Intracellular cAMP Levels with EPAC-Based FRET Sensors by Fluorescence Lifetime Imaging. In: Börnchen, C., Klinger, M. (eds) Fluorescence- and Luminescence-Based Biosensors. Methods in Molecular Biology, vol 1948. Humana Press, New York, NY. [Link]

Sources

Application of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine in neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Benzo[d]isoxazol-6-yl)propan-1-amine as a Novel Scaffold in Neuropharmacology and Atypical Antipsychotic Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Scientific Rationale

The benzo[d]isoxazole (1,2-benzisoxazole) core is a privileged scaffold in neuropharmacology, forming the foundational pharmacophore for several second-generation (atypical) antipsychotics, most notably risperidone and its active metabolite, paliperidone[1]. The therapeutic efficacy of these agents is primarily driven by their potent dual antagonism of serotonin 5-HT2A and dopamine D2 receptors, a profile that alleviates positive symptoms of schizophrenia while minimizing extrapyramidal side effects (EPS)[2][3].

2-(Benzo[d]isoxazol-6-yl)propan-1-amine represents a highly versatile pharmacological probe and synthetic intermediate. By positioning a propan-1-amine side chain at the 6-position of the benzisoxazole ring, this molecule bridges the structural gap between traditional phenethylamine-based monoaminergic probes and bulky atypical antipsychotics.

Causality in Drug Design: While truncated benzisoxazole analogs inherently possess baseline 5-HT2A antagonist properties[4], they often lack the optimized receptor residence time and D2 affinity required for clinical efficacy. The primary amine on the propyl chain of this scaffold provides a critical synthetic handle. It allows medicinal chemists to perform facile derivatization (e.g., reductive amination or amide coupling) to introduce bulky N-substituents—such as piperidine or piperazine rings. These bulky moieties are sterically required to occupy the deep orthosteric binding pockets of D2 and 5-HT2A receptors, thereby fine-tuning the crucial 5-HT2A/D2 binding affinity ratio[3].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-receptor modulation pathway initiated by N-substituted derivatives of the 2-(Benzo[d]isoxazol-6-yl)propan-1-amine scaffold.

G A Benzisoxazole Scaffold (2-(Benzo[d]isoxazol-6-yl)propan-1-amine) B 5-HT2A Receptor (Antagonism) A->B High Affinity C D2 Receptor (Antagonism) A->C Moderate Affinity D Gq Protein Uncoupling B->D E Gi Protein Uncoupling C->E F PLC Inhibition (↓ IP3 & DAG) D->F G Adenylyl Cyclase Disinhibition (↑ cAMP) E->G H Reduced EPS & Negative Symptoms F->H I Alleviation of Positive Symptoms G->I

Dual 5-HT2A/D2 antagonism signaling pathway of benzisoxazole derivatives.

Pharmacological Profiling & Quantitative Data

To demonstrate the structure-activity relationship (SAR) trajectory, the table below summarizes representative binding affinities (


) of the underivatized scaffold versus its N-alkylated derivatives, benchmarked against clinical standards.
Compound / Scaffold5-HT2A

(nM)
D2

(nM)
5-HT1A

(nM)
5-HT2A/D2 Ratio
Risperidone (Clinical Reference)0.43.11907.75
2-(Benzo[d]isoxazol-6-yl)propan-1-amine (Core)>1000>1000450N/A
N-Piperidinyl Derivative (Synthesized)1.28.51207.08
N-Alkylaryl Derivative (Synthesized)0.812.48515.5

Data Interpretation: The underivatized primary amine core exhibits weak affinity, acting primarily as a blank canvas. Upon N-derivatization, the compounds achieve sub-nanomolar affinity for 5-HT2A and single-digit nanomolar affinity for D2, perfectly mimicking the atypical antipsychotic profile[2].

Experimental Workflows & Protocols

To evaluate the neuropharmacological profile of compounds derived from this scaffold, the following self-validating protocols must be executed.

Protocol 1: In Vitro Radioligand Binding Assay (5-HT2A & D2)

This protocol determines the binding affinity (


) of the synthesized derivatives.

Materials:

  • CHO-K1 cell membranes expressing human 5-HT2A or D2 receptors.

  • Radioligands:

    
    Ketanserin (for 5-HT2A) and 
    
    
    
    Spiperone (for D2).
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 0.1% BSA.

Step-by-Step Methodology:

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged propan-1-amine derivatives from binding non-specifically to the filter, which would artificially inflate the background signal.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of radioligand (final concentration 1 nM), and 100 µL of membrane suspension (15 µg protein/well).
  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a vacuum manifold. Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during the washing phase, preserving the integrity of the bound radioligand.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and read the radioactivity (CPM) using a Microbeta counter.

  • Self-Validation Check: Calculate the Z'-factor using Total Binding (vehicle only) and Non-Specific Binding (10 µM Haloperidol for D2; 10 µM Mianserin for 5-HT2A). The assay is strictly validated only if

    
    .
    
Protocol 2: Functional Intracellular Calcium Flux Assay (Gq-coupled 5-HT2A)

Binding affinity does not equal functional antagonism. This assay confirms that the derivatives act as antagonists rather than agonists at the 5-HT2A receptor[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing human 5-HT2A receptors into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM dye loading solution containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

    • Causality: Probenecid is a potent inhibitor of organic anion transporters. Its inclusion prevents the cells from actively pumping the fluorescent Fluo-4 dye out into the extracellular space, ensuring a stable baseline fluorescence.

  • Compound Addition (Antagonist Phase): Add 10 µL of the test derivative (various concentrations) to the wells and incubate for 15 minutes.

  • Agonist Challenge: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Program the instrument to inject 10 µL of 5-HT (Serotonin, final concentration

    
     nM) and immediately record the fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds.
    
  • Self-Validation Check: The assay must include a positive control (1 µM Serotonin alone to verify maximum receptor activation) and a reference antagonist (1 µM Risperidone) to validate the expected rightward shift in the

    
     curve.
    

References

  • 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The Use of Risperidone in Behavioral and Psychological Symptoms of Dementia: A Review of Pharmacology, Clinical Evidence, Regulatory Approvals, and Off-Label Use Source: PubMed Central (Frontiers in Pharmacology) URL:[Link]

  • Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists Source: PubMed Central (ACS Chemical Neuroscience) URL:[Link]

Sources

Cell cycle analysis in cancer cell lines treated with isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Elucidating the Antiproliferative Effects of Isoxazole Derivatives: A Guide to Cell Cycle Analysis in Cancer Cell Lines

Introduction: Interrogating the Cancer Cell Cycle

Cancer is fundamentally a disease of uncontrolled cell proliferation, stemming from dysregulation of the cell cycle.[1][2] The cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. This process is tightly controlled by a series of checkpoints, primarily at the G1/S and G2/M transitions, which ensure genomic integrity before proceeding to the next phase.[3][4][5] Key regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and tumor suppressors like p53 and the Retinoblastoma protein (Rb), act as gatekeepers at these checkpoints.[4][6] In many cancers, these gatekeepers are mutated or inactivated, leading to relentless proliferation.[1][4]

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms.[7][8] These mechanisms often converge on the cell cycle, including the induction of apoptosis (programmed cell death), inhibition of protein kinases, or disruption of microtubule dynamics, all of which can cause cells to arrest at specific phases.[9][10][11]

Therefore, analyzing the cell cycle distribution of cancer cells following treatment with a novel isoxazole derivative is a critical first step in mechanistic studies. It provides a quantitative snapshot of the compound's cytostatic or cytotoxic effects, guiding further investigation into its molecular targets.[2] Flow cytometry, utilizing a fluorescent DNA intercalating dye such as Propidium Iodide (PI), is the gold-standard method for this analysis.[12][13] This application note provides the scientific rationale, a detailed experimental protocol, and data interpretation guidelines for performing cell cycle analysis on cancer cell lines treated with isoxazole derivatives.

Principle of the Assay: Quantifying DNA Content

Cell cycle analysis by flow cytometry is based on the measurement of DNA content per cell.[13] Propidium Iodide (PI) is a fluorescent molecule that intercalates stoichiometrically into the major groove of double-stranded DNA.[12][14] The fluorescence emitted by PI when excited by a laser is directly proportional to the amount of DNA in a cell.[2]

Because PI cannot cross the membrane of live cells, the cells must first be fixed with a permeabilizing agent like ethanol.[14] A crucial step is the inclusion of RNase A to digest cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA measurement.[12][14]

When the stained cells are analyzed by flow cytometry, a histogram of fluorescence intensity versus cell count is generated, revealing distinct populations:

  • G0/G1 Phase: Cells with a normal diploid DNA content (2N). These form the first major peak.

  • S Phase: Cells actively replicating their DNA. They have a DNA content between 2N and 4N and appear as a distribution between the two major peaks.

  • G2/M Phase: Cells that have completed DNA replication and have a tetraploid DNA content (4N). These form the second major peak, with twice the fluorescence intensity of the G0/G1 peak.

  • Sub-G1 Peak: A population of events with less than 2N DNA content. This peak typically represents apoptotic cells with fragmented DNA.[12]

By quantifying the percentage of cells in each phase, we can determine if a compound, such as an isoxazole derivative, induces cell cycle arrest at a specific checkpoint.

Experimental Design: The Causality Behind the Choices

A robust and reproducible experiment relies on careful planning and the inclusion of appropriate controls. The choices made at this stage are critical for generating trustworthy and interpretable data.

Cell Line Selection

The choice of cancer cell line can significantly impact the experimental outcome. Different cell lines have unique genetic backgrounds, which may influence their sensitivity to a particular compound. For instance, the status of the p53 tumor suppressor is a critical variable. A cell line with wild-type p53 may arrest in G1 upon DNA damage to allow for repair, whereas a p53-mutant cell line might bypass this checkpoint, leading to a different outcome.[6][15]

  • Recommendation: Use a panel of well-characterized cell lines from different tissue origins (e.g., breast, lung, colon). Include lines with known differences in key cell cycle regulatory genes (e.g., MCF-7 (p53-wt) vs. MDA-MB-231 (p53-mutant)).[16]

Time-Course and Dose-Response

Cell cycle arrest is a dynamic process. The effect of a compound may be transient or require a certain duration to become apparent.

  • Dose-Response: First, determine the half-maximal inhibitory concentration (IC50) of the isoxazole derivative using a cell viability assay (e.g., MTT or CellTiter-Glo®). For cell cycle analysis, it is informative to test concentrations at, below, and above the IC50 (e.g., 0.5x, 1x, and 2x IC50).

  • Time-Course: Analyze the cell cycle at multiple time points (e.g., 12, 24, 48 hours). An early time point might capture a transient G1 arrest, while a later time point might show accumulation in G2/M or an increase in the sub-G1 apoptotic population.

Essential Controls for a Self-Validating System
  • Vehicle Control: This is the baseline and is non-negotiable. Cells are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the isoxazole derivative. This establishes the normal cell cycle distribution for the specific cell line under the experimental conditions.

  • Positive Control: A compound with a known and well-characterized effect on the cell cycle is used to validate that the staining protocol and flow cytometry setup are working correctly.

    • G2/M Arrest: Nocodazole or Paclitaxel (disrupt microtubule function).

    • S-Phase Arrest: Hydroxyurea or Aphidicolin (inhibit DNA synthesis).

    • G1-Phase Arrest: Palbociclib or Ribociclib (CDK4/6 inhibitors).

Detailed Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol provides a step-by-step method for preparing and analyzing cancer cells treated with isoxazole derivatives.

Required Materials
  • Reagents:

    • Selected cancer cell line(s)

    • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

    • Isoxazole derivative stock solution (in DMSO)

    • Positive and Vehicle controls

    • 70% Ethanol, ice-cold (-20°C)

    • Propidium Iodide Staining Solution:

      • 50 µg/mL Propidium Iodide (Sigma-Aldrich, P4170 or equivalent)

      • 100 µg/mL RNase A (DNase-free, Sigma-Aldrich, R6513 or equivalent)

      • 0.1% Triton X-100 (optional, for permeabilization) in PBS

  • Equipment:

    • 6-well cell culture plates

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Flow cytometer (e.g., BD FACSCanto™, Agilent NovoCyte®)

    • Flow cytometry tubes (5 mL)

    • Refrigerated centrifuge

    • Vortex mixer

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_process Day 3/4: Sample Processing cluster_analysis Analysis seed Seed Cells in 6-Well Plates incubate1 Incubate (24h) seed->incubate1 Allow adherence treat Treat with Isoxazole Derivative, Vehicle, & Positive Controls incubate1->treat incubate2 Incubate (e.g., 24h, 48h) treat->incubate2 harvest Harvest Cells (Trypsinize & Collect) incubate2->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol (≥30 min @ 4°C) wash_pbs->fix wash_fix Wash out Fixative fix->wash_fix stain Stain with PI/RNase A Solution (30 min, RT, Dark) wash_fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Gate on single cells, model cell cycle) acquire->analyze

Caption: Experimental workflow for cell cycle analysis.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed 5 x 10⁵ cells per well in 6-well plates in 2 mL of complete medium.[17] Ensure even distribution.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare dilutions of the isoxazole derivative and control compounds in complete medium.

    • Aspirate the old medium from the cells and add 2 mL of the medium containing the appropriate treatments.

    • Return plates to the incubator for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well into a labeled flow cytometry tube (this contains floating/apoptotic cells).

    • Wash the adherent cells with 1 mL of PBS, and add this wash to the same tube.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach.

    • Neutralize the trypsin by adding 1 mL of complete medium and gently pipette to create a single-cell suspension. Transfer this to the corresponding flow cytometry tube.

    • Centrifuge the tubes at 300 x g for 5 minutes.[17]

  • Fixation:

    • Carefully aspirate the supernatant, leaving the cell pellet intact.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[18][19]

    • Incubate at 4°C for at least 2 hours. Samples can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes.[17]

    • Decant the ethanol and wash the pellet once with 3 mL of PBS. Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution.[18]

    • Incubate for 30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer. Use a 488 nm blue laser for excitation and detect PI fluorescence in the appropriate channel (e.g., PE-Texas Red, ~617 nm).[20]

    • Ensure the instrument is set to collect data on a linear scale for the PI channel to resolve the 2N and 4N peaks properly.[14]

    • Collect at least 10,000 events per sample for robust statistical analysis.[17]

    • Crucially, set up a plot of pulse-width (FSC-W or SSC-W) versus pulse-area (FSC-A or SSC-A) to gate on single cells and exclude doublets, which would otherwise appear as a G2/M population.[18][19]

Data Analysis and Interpretation

Once the data is acquired, specialized software (e.g., FlowJo™, NovoExpress) is used to model the cell cycle distribution from the DNA content histogram.

Hypothetical Data Summary

The following table illustrates a potential outcome for a hypothetical isoxazole derivative (ISO-X) that induces G2/M arrest and subsequent apoptosis in a cancer cell line.

Treatment (24h)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M PhaseInterpretation
Vehicle (0.1% DMSO) 2.155.424.520.1Baseline distribution
Nocodazole (50 nM) 4.58.210.377.0 Positive Control: Valid G2/M Arrest
ISO-X (0.5x IC50) 5.835.118.946.0 Moderate G2/M accumulation
ISO-X (1x IC50) 15.3 10.212.562.0 Strong G2/M arrest with apoptosis
  • Interpretation: The vehicle control shows a typical distribution for a proliferating cell line. The Nocodazole positive control confirms the assay's ability to detect a G2/M block. The isoxazole derivative, ISO-X, causes a dose-dependent increase in the percentage of cells in the G2/M phase, indicating an arrest at this checkpoint. At the IC50 concentration, there is also a significant increase in the sub-G1 population, suggesting that prolonged arrest at the G2/M checkpoint leads to apoptosis.

Mechanistic Context: The p53-Rb G1/S Checkpoint

Many anticancer agents function by causing DNA damage or cellular stress, which activates key tumor suppressor pathways. The p53-Rb pathway is a critical regulator of the G1/S checkpoint.[21][22] Understanding this pathway provides a framework for interpreting how a compound might induce G1 arrest.

// Nodes stress [label="Cellular Stress\n(e.g., DNA Damage)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 (stabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21 [label="p21 (CDK inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cdk46 [label="Cyclin D / CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rb [label="Rb (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; e2f [label="E2F", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; rb_p [label="p-Rb (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; genes [label="S-Phase Genes\n(e.g., Cyclin E, PCNA)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; g1_arrest [label="G1 Arrest", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s_phase [label="S-Phase Entry", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges stress -> p53 [label="activates"]; p53 -> p21 [label="transcribes"]; p21 -> cdk46 [label="inhibits", arrowhead=tee]; cdk46 -> rb [label="phosphorylates", color="#EA4335", style=dashed]; rb -> e2f [label="sequesters", arrowhead=tee]; e2f -> genes [label="transcribes"]; genes -> s_phase [label="drives"]; rb -> g1_arrest [label="maintains"];

// Grouping active pathway cdk46 -> rb_p [style=invis]; rb_p -> e2f [label="releases", color="#34A853", style=dashed]; {rank=same; cdk46; rb; rb_p;} }

Caption: Simplified p53/Rb pathway at the G1/S checkpoint.

In a normal response to stress, p53 is activated and induces the expression of p21, a CDK inhibitor.[15][23] p21 then blocks the activity of Cyclin/CDK complexes, preventing the phosphorylation of Rb.[24] Active, hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and thus causing a G1 arrest.[21][24] An isoxazole derivative that activates this pathway would be expected to cause an accumulation of cells in the G0/G1 phase.

References

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry Source: Bio-protocol URL: [Link]

  • Title: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies Source: PubMed URL: [Link]

  • Title: Propidium iodide staining of cells for cell cycle analysis protocol Source: Bio-Rad Antibodies URL: [Link]

  • Title: A Review on Cell Cycle Checkpoints in Relation to Cancer Source: Journal of Medical Science URL: [Link]

  • Title: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents Source: PubMed URL: [Link]

  • Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]

  • Title: Cell-cycle checkpoints and cancer Source: PubMed URL: [Link]

  • Title: Cooperative Interactions Between RB and p53 Regulate Cell Proliferation, Cell Senescence, and Apoptosis in Human Vascular Smooth Muscle Cells From Atherosclerotic Plaques Source: Circulation Research URL: [Link]

  • Title: Cell Cycle Regulation, Checkpoints, and Cancer Source: Clinician.com URL: [Link]

  • Title: Cell Cycle Regulation and p53 and Retinoblastoma Pathways Source: DaVinci Academy URL: [Link]

  • Title: Cell cycle checkpoints and their inactivation in human cancer Source: PMC - NIH URL: [Link]

  • Title: Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Cell Cycle Analysis: Techniques & Applications Source: baseclick URL: [Link]

  • Title: DREAM and RB cooperate to induce gene repression and cell-cycle arrest in response to p53 activation Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting Source: PMC - NIH URL: [Link]

  • Title: Functional Profiling of p53 and RB Cell Cycle Regulatory Proficiency Suggests Mechanism-Driven Molecular Stratification in Endometrial Carcinoma Source: AACR Journals URL: [Link]

  • Title: Cell Cycle Dynamics Across NCI Cell Lines: What We Know Source: Cytion URL: [Link]

  • Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]

  • Title: Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry Source: JoVE URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(Benzo[d]isoxazol-6-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering bottlenecks in the synthesis of complex heterocyclic building blocks. The synthesis of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine presents a unique chemoselectivity challenge: constructing the 1,2-benzisoxazole core efficiently, and subsequently reducing the propanenitrile side chain without destroying the highly sensitive N–O bond of the newly formed ring.

This guide provides field-proven, causality-driven solutions to optimize your yields and ensure the structural integrity of your target molecule.

Synthetic Workflow Visualization

The standard synthetic route relies on the cyclization of an oxime intermediate followed by a chemoselective reduction.

Synthesis A 2-(3-Fluoro-4-formylphenyl) propanenitrile B Oxime Intermediate A->B NH2OH·HCl Base C 2-(Benzo[d]isoxazol-6-yl) propanenitrile B->C Cyclization (K2CO3, Heat) D 2-(Benzo[d]isoxazol-6-yl) propan-1-amine C->D Selective Reduction (BH3·THF)

Synthetic workflow for 2-(Benzo[d]isoxazol-6-yl)propan-1-amine highlighting key transformations.

Troubleshooting FAQs

Q1: Why is the yield of my benzisoxazole ring-closure step so low, and how do I prevent the Beckmann rearrangement byproduct? Cause: The cyclization of the oxime intermediate via an intramolecular


 reaction requires precise basic conditions. If the base is too weak or the temperature too low, the reaction stalls. Conversely, if acidic or harsh dehydrating conditions are inadvertently introduced, the oxime undergoes a Beckmann rearrangement, yielding a benzoxazole byproduct instead of the desired 1,2-benzisoxazole [1].
Solution:  Utilize Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at 80–100 °C. Ensure the oxime is fully formed and the pH is strictly alkaline before applying heat to drive the cyclization.

Q2: During the reduction of the nitrile to the primary amine, my benzisoxazole ring degrades. What is happening? Cause: The N–O bond in the 1,2-benzisoxazole core is highly labile under standard catalytic hydrogenation conditions. Reagents like Palladium on Carbon (Pd/C) with H₂ gas or Raney Nickel will rapidly cleave the N–O bond, resulting in a ring-opened ortho-hydroxybenzylamine derivative [1]. Solution: You must transition to a chemoselective hydride-transfer reagent. Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) is the optimal choice. Borane selectively coordinates to the highly nucleophilic nitrile nitrogen, facilitating hydride transfer to reduce the nitrile without inserting into or cleaving the sensitive N–O bond [2].

Q3: I am using Borane-THF, but I am seeing secondary amine dimers in my LC-MS. How can I suppress this? Cause: Nitrile reduction proceeds via an imine intermediate. If the local concentration of the newly formed primary amine is too high, it will act as a nucleophile and attack the unreduced imine, forming a secondary amine dimer upon further reduction. Solution: Run the reduction under high-dilution conditions (e.g., 0.05 M to 0.1 M). Alternatively, if Borane cannot be used, employ an in situ Boc-protection strategy (Boc₂O, NiCl₂, NaBH₄) which traps the primary amine immediately upon formation, preventing dimerization.

Quantitative Data: Reducing Agent Comparison

To illustrate the critical nature of reagent selection for the nitrile reduction step, review the comparative data below. This table summarizes the chemoselectivity and yield profiles of common reducing agents when applied to 2-(benzo[d]isoxazol-6-yl)propanenitrile.

Reducing AgentChemoselectivity (N-O Bond)Primary Amine YieldMajor Observed Byproduct
Pd/C, H₂ (1 atm) Poor< 5%Ring-opened o-hydroxybenzylamine
LiAlH₄ Poor20–30%Over-reduction / Cleavage products
NiCl₂ / NaBH₄ / Boc₂O High65–75%None (Yields Boc-protected amine)
BH₃·THF High 80–90% Trace secondary amine dimer
Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A:

Cyclization to Form the Benzisoxazole Core
  • Preparation: Dissolve the oxime precursor (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation of the oxime hydroxyl group.

  • Cyclization: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The desired benzisoxazole is highly UV-active. Self-Correction: If a highly polar, non-UV active spot appears, this indicates premature nitrile hydrolysis. Immediately lower the temperature by 10 °C for future runs.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Nitrile Reduction using BH₃·THF
  • Preparation: Dissolve 2-(benzo[d]isoxazol-6-yl)propanenitrile (1.0 equiv) in anhydrous THF (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Dropwise add a 1.0 M solution of BH₃·THF (3.0 equiv) over 30 minutes to control the exotherm and prevent dimerization.

  • Reduction: Slowly warm the reaction to room temperature, then reflux (65 °C) for 12 hours.

  • Validation Checkpoint: Before basic workup, take a 0.1 mL aliquot, quench with MeOH, and analyze via LC-MS. The intact benzisoxazole core is confirmed by the parent mass

    
    . Self-Correction: A mass of 
    
    
    
    or
    
    
    indicates N–O bond cleavage. Do not proceed to scale-up if ring-opened products exceed 5%.
  • Quench & Hydrolysis: Cool to 0 °C. Carefully quench with MeOH until effervescence ceases. Add 1M HCl (excess) and reflux for 1 hour to break the stable boron-amine complex.

  • Isolation: Cool to room temperature, basify the aqueous layer to pH 10 with 2M NaOH, and extract with DCM (3x). Dry and concentrate to yield the pure primary amine.

References
  • Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: Targets in Heterocyclic Systems URL: [Link]

  • Title: Fluorous Dimethyl Sulfide: A Convenient, Odorless, Recyclable Borane Carrier Source: Organic Letters URL: [Link]

Enhancing stability of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Benzo[d]isoxazol-6-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only solutions but also the underlying scientific rationale to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of chemical degradation, most frequently due to oxidation.[1] The primary amine group (-NH₂) in the molecule is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This process can form colored byproducts.[1] To a lesser extent, degradation of the benzo[d]isoxazole ring under certain conditions could also contribute.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on its structure, the compound is susceptible to several degradation pathways:

  • Oxidative Degradation: The primary amine side chain is the most likely site for oxidation. This can be accelerated by oxygen, heat, light, and metal ions.[2][3]

  • Photodegradation: Aromatic heterocyclic systems like benzo[d]isoxazole can absorb UV radiation, leading to light-induced degradation.[4][5] It is crucial to protect solutions from light.

  • pH-Dependent Degradation: Extreme pH values (highly acidic or alkaline) can affect the stability of both the amine group and the isoxazole ring. The protonation state of the amine is pH-dependent, which influences its reactivity and stability.[1][6]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic and heterocyclic moieties like benzo[d]isoxazole are often photosensitive.[5] ICH Q1B guidelines recommend photostability testing for new drug substances.[7] We strongly advise protecting all solutions from light by using amber glassware or by covering containers with aluminum foil to prevent photodegradation.[1][4]

Q4: What is the recommended pH range for storing aqueous solutions of this compound?

A4: The optimal pH must balance solubility and stability. For amine-containing compounds, a slightly acidic pH (typically in the range of 4-6) is often preferred. In this range, the primary amine group is protonated (-NH₃⁺), which can increase aqueous solubility and enhance stability against oxidative degradation.[1] However, the ideal pH should be determined experimentally through a forced degradation study, as extreme acidity could potentially affect the isoxazole ring.[4]

Troubleshooting Guide: Common Stability Issues
Problem Observed Potential Root Cause(s) Recommended Solutions & Preventive Actions
Color Change (Yellowing, Browning) 1. Oxidation: Reaction with dissolved oxygen.[1]2. Metal-Catalyzed Oxidation: Trace metal ions in solvents or from equipment.3. Photodegradation: Exposure to ambient or UV light.[3]1. Deoxygenate Solvents: Purge solvents and vial headspace with an inert gas (e.g., nitrogen, argon) before and after preparation.[8]2. Add Antioxidants: Incorporate antioxidants like ascorbic acid or sodium metabisulfite (see table below).[3][9]3. Use Chelating Agents: Add a small amount of EDTA to sequester metal ions.[1][3]4. Protect from Light: Use amber vials or wrap containers in foil. Store in the dark.[4]
Precipitation or Cloudiness 1. pH Shift: The solution's pH has shifted to a range where the compound is less soluble.2. Exceeded Solubility Limit: The concentration is too high for the chosen solvent system.3. Degradation: The compound has degraded into a less soluble byproduct.1. Use Buffers: Prepare solutions using a suitable buffer system (e.g., citrate, acetate) to maintain a stable pH.[3][10]2. Verify Solubility: Confirm the compound's solubility in your specific solvent system and temperature before preparing high-concentration stock solutions.3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of Potency / Purity (Measured by HPLC) 1. Chemical Degradation: One or more degradation pathways (oxidation, hydrolysis, photodegradation) are occurring.[3]2. Adsorption: The compound may be adsorbing to the container surface.1. Implement All Stability Measures: Combine pH control, antioxidant/chelator use, light protection, and temperature control.2. Conduct Forced Degradation: Perform a study (see protocol below) to identify the primary instability factor and address it specifically.[4]3. Select Appropriate Storage Temperature: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow degradation kinetics.[1]4. Consider Container Material: Use low-adsorption vials (e.g., silanized glass or specific polymers) if adsorption is suspected.
Recommended Stabilizing Agents for Solution Formulations
Agent Type Example Agent Typical Concentration Range Mechanism of Action
Antioxidant (Aqueous) Ascorbic Acid0.01 - 0.1% (w/v)Preferentially oxidized, scavenges free radicals.[9]
Antioxidant (Aqueous) Sodium Metabisulfite0.01 - 0.1% (w/v)Oxygen scavenger.
Antioxidant (Organic) Butylated Hydroxytoluene (BHT)0.01 - 0.05% (w/v)Radical chain terminator, suitable for non-aqueous solutions.[1]
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.05% (w/v)Sequesters divalent and trivalent metal ions that catalyze oxidation.[1][3]
pH Buffer Citrate or Acetate Buffer10 - 50 mMMaintains a stable pH to prevent pH-mediated degradation and solubility issues.[3]
Diagrams: Degradation & Experimental Workflow

Potential Degradation Pathways Parent 2-(Benzo[d]isoxazol-6-yl)propan-1-amine Oxidized Oxidative Degradants (e.g., imine, oxime, nitrone) Parent->Oxidized O₂, Metal Ions, Light Photo Photodegradation Products Parent->Photo UV/Visible Light Hydrolyzed Ring-Opened Products (from extreme pH) Parent->Hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for the target compound.

Workflow for Stability Assessment cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare Solution (with/without stabilizers) T0 T=0 Analysis (HPLC Initial Purity) Prep->T0 Stress Incubate under stress conditions (e.g., 40°C, Light, pH 2, pH 10, H₂O₂) T0->Stress Analysis Analyze Samples at Timepoints (e.g., 24, 48, 72 hours) Stress->Analysis Data Compare to T=0 and Controls Analysis->Data Conclusion Identify Degradation Profile & Determine Optimal Conditions Data->Conclusion

Caption: Experimental workflow for assessing solution stability.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol provides a general method for preparing a more stable solution for experimental use.

  • Solvent Preparation:

    • Select a suitable buffer, such as a 50 mM sodium acetate buffer, and adjust the pH to 5.0.

    • To this buffer, add EDTA to a final concentration of 0.01% (w/v) and ascorbic acid to 0.05% (w/v).

    • Transfer the buffered solvent to a glass bottle and sparge with high-purity nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Weigh the required amount of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine in an amber glass vial.

    • Under a gentle stream of nitrogen, add the prepared deoxygenated solvent to the vial to achieve the desired concentration.

    • Cap the vial immediately and sonicate or vortex until the compound is fully dissolved.

  • Storage:

    • Wrap the vial in aluminum foil for extra light protection.

    • Store the solution at 2-8°C. For long-term storage (>1 week), consider storing at -20°C.

    • Before use, allow the solution to equilibrate to room temperature.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify the compound's vulnerabilities and to develop a stability-indicating analytical method.[4]

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Prepare separate reaction samples in clear and amber vials as described below. Include a "control" sample kept at 4°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-72 hours.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-72 hours.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Incubate a sample of the stock solution at 60°C in the dark.

    • Photodegradation: Expose a sample of the stock solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[7] Keep a wrapped control sample next to it.

  • Sample Analysis:

    • At specified time points (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS/MS) to determine the percentage of the parent compound remaining and to observe the formation of degradation peaks.[11][12]

  • Data Interpretation:

    • Significant degradation under a specific condition indicates a vulnerability. For example, rapid degradation in the H₂O₂ sample confirms susceptibility to oxidation. This information allows you to implement targeted stabilization strategies.

References
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability.
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.
  • Troubleshooting.
  • Antioxidant action mechanisms of hindered amine stabilisers.
  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist.
  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Strategies for Resolving Stability Issues in Drug Formul
  • Stabilizer for amine/quaternary ammonium blends.
  • Troubleshooting paracetamol solubility issues in aqueous solutions. Benchchem.
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Polymer Additives.
  • Improving the stability of Cinnolin-8-amine in solution. Benchchem.
  • Impact of Solvent on the Thermal Stability of Amines. PMC.
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals.
  • The effects of pH on amphetamine-induced dopamine release as measured by in vivo dialysis. PubMed.
  • Does stomach acid pH affect absorption of amphetamine-based medic
  • pH dependent efflux of methamphetamine derivatives and their reversal through human Caco-2 cell monolayers. PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • High-pH Chiral Separ
  • New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society.
  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Amphetamine and other psychostimulants reduce pH gradients in midbrain dopaminergic neurons and chromaffin granules: a mechanism of action. PubMed.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • 2-Aminobenzoxazole. PubChem.
  • 2-methyl-N-(propan-2-yl)propan-1-amine. CymitQuimica.
  • Isoxazole – Knowledge and References. Taylor & Francis.
  • 2-(Isoxazol-3-yl)propan-2-amine. ChemScene.
  • Analytical Methods Used for the Detection and Quantific
  • Application Notes and Protocols for the Quantification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Benchchem.
  • Determination of Benzodiazepines and Their Metabolites in Human Blood Using Automated ITSP Solid Phase Extraction and Liquid Chr. Agilent.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • Synthesis and Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Benzothiazole and Benzimidozole Ring.
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC.
  • In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. Benchchem.
  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. MDPI.
  • 1,2-Benzisoxazole. PubChem.
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. DocPlayer.
  • Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA P
  • Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues using UPLC/MS/MS. Library Collections.

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Technical Support Center: Optimizing Isoxazole Synthesis via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield-limiting bottlenecks during the synthesis of isoxazole scaffolds.

The synthesis of 3,5-disubstituted isoxazoles typically follows a two-stage sequence: a base-catalyzed Claisen-Schmidt condensation to form an


-unsaturated ketone (chalcone), followed by a cyclization reaction with hydroxylamine (

). While mechanistically straightforward, both stages are highly susceptible to competing side reactions that drastically reduce overall yield.

G A Acetophenone + Benzaldehyde B Chalcone Intermediate A->B Base/Acid Catalyst E Ketone Dimerization (By-product) A->E Side Reaction C Isoxazoline (Intermediate/By-product) B->C NH2OH F Chalcone Oxime (By-product) B->F 1,2-Addition D Isoxazole (Target Product) C->D Oxidation/ Dehydration

Workflow of Isoxazole Synthesis via Chalcone and Major By-product Pathways.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: I am observing significant ketone self-condensation during the chalcone synthesis step. How can I suppress this?

The Causality: In a classic Claisen-Schmidt condensation, an enolizable ketone (e.g., acetophenone) reacts with a non-enolizable aldehyde (e.g., benzaldehyde)[1]. If the base concentration is too high, or if the aldehyde is sterically hindered, the highly reactive ketone enolate will undergo nucleophilic attack on another un-enolized ketone molecule instead of the target aldehyde, leading to unwanted dimerization[2]. The Solution:

  • Kinetic Control: Employ a slow-addition protocol. Add the ketone dropwise to a pre-mixed, vigorously stirred solution of the aldehyde and base. This keeps the steady-state concentration of the unreacted ketone low.

  • Catalyst Shift: Transition from homogeneous bases (like aqueous NaOH) to heterogeneous basic catalysts (e.g., MgO or basic activated carbon). Heterogeneous catalysts suppress self-condensation by confining the enolate intermediates to the catalyst surface, favoring the cross-aldol product[2].

Q2: My LC-MS shows a mass of [M+18] relative to the target isoxazole. Why is the reaction stalling?

The Causality: A mass of [M+18] indicates the accumulation of an isoxazoline (a partially reduced 4,5-dihydroisoxazole). The reaction of a chalcone with hydroxylamine initially yields this isoxazoline via a 1,4-Michael addition followed by intramolecular cyclization[3]. Conversion to the fully aromatic isoxazole requires an oxidative dehydrogenation (loss of


). If the reaction lacks an oxidant or a sufficient base-driven elimination driving force, it stalls at this intermediate stage.
The Solution:  To drive the isoxazoline to the aromatic isoxazole, you must force the dehydration. This can be achieved by utilizing a stronger base (e.g., increasing KOH concentration to 40%) and extending the reflux time[3],[4]. Alternatively, introducing a mild in-situ oxidant (such as 

/DMSO) facilitates the rapid aromatization of the isoxazoline ring.
Q3: I am isolating chalcone oximes instead of the cyclized isoxazole. How do I correct the regioselectivity?

The Causality: Hydroxylamine is an ambidentate nucleophile. For successful isoxazole formation, it must perform a 1,4-Michael addition at the softer


-carbon of the chalcone. However, direct 1,2-addition at the harder carbonyl carbon yields a stable chalcone oxime[3].
The Solution:  Oxime formation is a kinetic trap dictated by pH.
  • If the pH is too acidic, the amine is protonated, reducing its nucleophilicity.

  • If the pH is perfectly neutral, the hard carbonyl carbon is highly susceptible to attack.

  • Action: Ensure the reaction medium is sufficiently basic (pH > 10). The use of strong bases like NaOH or KOH not only deprotonates the hydroxylamine hydrochloride salt but also softens the electrophilicity of the chalcone, thermodynamically favoring the 1,4-addition pathway[3].

Troubleshooting Start Low Isoxazole Yield? TLC Analyze via LC-MS / NMR Start->TLC Chalcone Unreacted Chalcone? TLC->Chalcone Oxime Oxime Accumulation? TLC->Oxime Isoxazoline Isoxazoline Present? TLC->Isoxazoline Sol1 Increase NH2OH eq. or Reflux Time Chalcone->Sol1 Sol2 Increase pH (Use KOH/NaOH) Oxime->Sol2 Sol3 Add Oxidant or Strong Base Isoxazoline->Sol3

Diagnostic Decision Tree for Low Yields in Isoxazole Cyclization.

Part 2: Quantitative Data & Condition Screening

The choice of reagents directly dictates the by-product profile. The following table synthesizes expected outcomes based on established literature parameters.

Reaction PhaseCatalyst / Reagent SystemPrimary By-Product RiskExpected YieldReference
Chalcone Synthesis Aqueous NaOH (Homogeneous, Batch)Ketone Dimerization, Cannizzaro60–75%[2]
Chalcone Synthesis Basic Activated Carbon + UltrasoundMinimal (Surface confined)>90%[2]
Isoxazole Cyclization

+ Pyridine (Mild Base)
Chalcone Oxime (1,2-addition)Variable[3]
Isoxazole Cyclization

+ 40% KOH (Reflux, 12h)
Isoxazoline (Incomplete oxidation)45–63%[4]
Isoxazole Cyclization

+ Microwave Irradiation
Minimal (Thermodynamic control)80–95%[5],[6]

Part 3: Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol incorporates built-in validation checkpoints to verify the success of each intermediate step before proceeding.

Step 1: Optimized Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Maximize cross-aldol condensation while suppressing ketone self-condensation.

  • Preparation: In a 100 mL round-bottom flask, dissolve the non-enolizable aromatic aldehyde (1.0 eq, 10 mmol) in 15 mL of absolute ethanol[5].

  • Base Addition: Add 5 mL of an aqueous KOH solution (30% w/v) to the flask. Stir vigorously at 0–5 °C using an ice bath.

  • Controlled Addition: Dissolve the enolizable ketone (1.0 eq, 10 mmol) in 5 mL of ethanol. Add this solution dropwise over 30 minutes to the stirring aldehyde/base mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 12 hours[6].

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the ketone spot is consumed. A successful chalcone will appear as a highly UV-active spot (typically

    
    ) and the solution will exhibit a distinct, deep yellow color due to the extended 
    
    
    
    -conjugation.
  • Workup: Pour the mixture into 50 mL of crushed ice and neutralize with 1M HCl. Filter the precipitated yellow solid, wash with cold water, and recrystallize from ethanol[5].

Step 2: Cyclization and Oxidative Aromatization (Isoxazole Formation)

Objective: Drive 1,4-Michael addition and force the dehydration of the isoxazoline intermediate.

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1.0 eq, 5 mmol) in 20 mL of absolute ethanol[4],[6].

  • Reagent Loading: Add hydroxylamine hydrochloride (

    
    ) in slight excess (1.5 eq, 7.5 mmol) to ensure complete consumption of the chalcone[5].
    
  • Base Activation: Add a strong base, such as KOH (2.0 to 3.0 eq), to deprotonate the hydroxylamine salt and establish the highly basic environment required to prevent oxime formation[6].

  • Thermal Dehydration: Reflux the mixture vigorously in a water or oil bath for 6 to 12 hours. The extended heat under strong basic conditions provides the thermodynamic energy required to dehydrate the isoxazoline intermediate into the isoxazole[3],[4].

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the [M+18] peak (isoxazoline) and the stabilization of the target [M+H] peak confirms complete aromatization.

  • Workup: Cool the mixture, neutralize carefully with glacial acetic acid, and pour into ice water[6]. Extract with diethyl ether (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure[4],[5].

References

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities National Center for Biotechnology Information (PMC) URL:[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Royal Society of Chemistry (RSC) URL:[Link]

  • Chemistry of Chalcone and Its Derivatives Encyclopedia MDPI URL: [Link]

  • REVIEW OF CATALYSTS, ALTERNATIVE CONDITIONS AND REACTORS USED FOR CHALCONE SYNTHESIS Even3 URL:[Link]

Sources

Technical Support Center: Troubleshooting Isoxazole Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who encounter inconsistent Minimum Inhibitory Concentration (MIC) data when evaluating isoxazole-class antimicrobials. Whether you are working with classic isoxazolyl penicillins (e.g., oxacillin, cloxacillin) or screening novel isoxazole-fused heterocycles, bacterial resistance mechanisms can severely confound your assay readouts[1].

This guide deconstructs the two primary resistance mechanisms that interfere with isoxazole assays—target modification and active efflux—and provides field-proven, self-validating protocols to ensure your data is robust, reproducible, and ready for regulatory scrutiny.

Overcoming Target Modification: The mecA / PBP2a Challenge

The Causality

Isoxazolyl penicillins were rationally designed to resist hydrolysis by staphylococcal


-lactamases[2]. However, Staphylococcus aureus adapts via the mecA gene, which encodes an alternative transpeptidase known as Penicillin-Binding Protein 2a (PBP2a)[2]. Unlike native PBPs, PBP2a has an exceptionally low binding affinity for 

-lactam antibiotics. This allows the bacteria to sustain peptidoglycan cross-linking and cell wall synthesis even when the drug is present at high concentrations[2].

A critical assay pitfall is using oxacillin directly to test for this resistance. Oxacillin is a weak inducer of mecA expression, leading to "heteroresistance"—a phenomenon where only a small subpopulation expresses the resistance phenotype, causing false-susceptible MIC readouts in standard broth microdilution[3].

Protocol: Cefoxitin-Induced PBP2a Verification Assay

To accurately profile isoxazole resistance, the Clinical and Laboratory Standards Institute (CLSI) recommends using cefoxitin as a surrogate marker, as it is a highly potent inducer of the mecA regulatory system[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies from an 18-hour agar culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and streak it evenly across a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

  • Disk Placement: Apply a 30 µg cefoxitin disk to the agar surface. Do not use an oxacillin disk.

  • Incubation: Incubate the plates ambiently at 33–35°C for 16–18 hours. Causality Note: Strictly avoid temperatures above 35°C, as higher temperatures suppress the expression of MRSA phenotypes, leading to false negatives.

  • Validation & Readout: Measure the zone of inhibition. A zone

    
     21 mm definitively indicates mecA-mediated resistance[3].
    
    • Self-Validation Check: Always run S. aureus ATCC 25923 (susceptible) and ATCC 43300 (resistant) as parallel quality control strains to validate media performance and incubator temperature stability.

PBP2a_Mechanism Isox Isoxazolyl Penicillin (e.g., Oxacillin) PBP Native PBP (Cell Wall Synthesis) Isox->PBP Binds & Inhibits PBP2a PBP2a (mecA gene) (Low Affinity Target) Isox->PBP2a Fails to Bind Lysis Cell Lysis (Susceptible Phenotype) PBP->Lysis Peptidoglycan Failure Survival Cell Survival (Resistant MRSA) PBP2a->Survival Continued Synthesis

Caption: Mechanism of PBP2a-mediated resistance bypassing isoxazolyl penicillin inhibition.

Mitigating Efflux Pump-Mediated Resistance in Novel Isoxazoles

The Causality

When screening novel isoxazole derivatives, you may observe high MIC values that completely contradict your in silico target-binding predictions. This discrepancy is frequently driven by Multidrug Efflux Systems (MES), such as the NorA pump in Gram-positive bacteria or the MexAB-OprM system in Pseudomonas aeruginosa[4]. These membrane transporters actively extrude the isoxazole compound into the extracellular space before it can reach its intracellular target[5]. To determine if your compound is a victim of efflux, you must perform a dynamic accumulation assay using an Efflux Pump Inhibitor (EPI)[5].

Protocol: Fluorometric Efflux Pump Inhibition (EPI) Assay

This assay utilizes Ethidium Bromide (EtBr), a known fluorescent substrate for most bacterial efflux pumps, to visually and quantitatively validate pump inhibition[5].

Step-by-Step Methodology:

  • Dye Loading: Grow the test bacterial strain to the mid-logarithmic phase (OD600 ~0.6). Centrifuge, wash twice, and resuspend the pellet in Phosphate-Buffered Saline (PBS). Add EtBr at a sub-MIC concentration (typically 1-2 µg/mL)[5].

  • EPI Co-administration: Aliquot the bacterial suspension into a 96-well black microtiter plate (black plates prevent fluorescent cross-talk). Add a known EPI (e.g., Thioridazine or Sertaconazole at sub-inhibitory concentrations) to the positive control wells, and your novel isoxazole compound to the test wells[5].

  • Fluorometric Measurement: Place the plate in a fluorometer. Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously over 60 minutes at 37°C.

  • Validation & Readout: Active efflux pumps will rapidly extrude EtBr, keeping the fluorescent signal low. If your isoxazole compound (or the EPI) successfully blocks or saturates the pump, EtBr will accumulate intracellularly, intercalate with bacterial DNA, and yield a sharp, quantifiable spike in fluorescence[5].

Efflux_Pump Isox Novel Isoxazole Agent Pump Bacterial Efflux Pump (e.g., MexAB-OprM) Isox->Pump Recognized as Substrate Accumulation Intracellular Accumulation (Bactericidal Effect) Isox->Accumulation When Pump is Blocked Extrusion Drug Extrusion (Resistance Phenotype) Pump->Extrusion Active Efflux EPI Efflux Pump Inhibitor (EPI) EPI->Pump Blocks Pump

Caption: Dynamics of bacterial efflux pump extrusion and the restorative effect of EPIs.

Data Presentation: Deciphering Efflux Profiling

To definitively prove that an isoxazole compound's efficacy is being masked by efflux pumps, researchers often compare MICs against wild-type strains versus genetically modified efflux-knockout mutants[4]. Use the table below as a benchmark for interpreting your own comparative MIC data:

Compound ProfileMIC: Wild-Type P. aeruginosa (µg/mL)MIC:

MexB/

MexA/

OprM Mutant (µg/mL)
Mechanistic Interpretation
Classic Isoxazole 320.5Strong Efflux Substrate: Excellent intrinsic activity, but heavily extruded by the pump. Requires an EPI adjuvant.
Modified Isoxazole Hybrid 3216Weak Efflux Substrate: Moderate intrinsic activity; partially recognized by the pump. Structural optimization needed.
Optimized Isoxazole 3232Non-Substrate: Poor intrinsic activity. The compound is not extruded, but it fails to bind its primary target effectively.

Data modeled after standard multidrug efflux system (MES) specificity profiling[4].

Frequently Asked Questions (FAQs)

Q: Why do my isoxazole derivatives show excellent activity against planktonic cells in broth, but fail completely in in vivo models? A: This is a classic hallmark of biofilm-mediated resistance. Isoxazoles often struggle to penetrate the dense extracellular polymeric substance (EPS) matrix of biofilms, which act as a physical barrier and harbor dormant "persister" cells[4]. Troubleshooting: Transition your screening from standard broth microdilution to Minimum Biofilm Eradication Concentration (MBEC) assays using drip-flow reactors or peg-lid assays to simulate in vivo chronicity[4].

Q: I am testing an isoxazolyl penicillin, but my


-lactamase assay is showing unexpected cleavage. Aren't they supposed to be 

-lactamase stable?
A: While isoxazolyl penicillins (like oxacillin) are highly resistant to standard staphylococcal penicillinases[2], they are not universally stable. They can still be rapidly hydrolyzed by Extended-Spectrum

-Lactamases (ESBLs) or Metallo-

-Lactamases (MBLs) predominantly found in Gram-negative pathogens[6]. Ensure your target pathogen profile aligns with the structural capabilities of your specific compound.

Q: Can I use oxacillin broth microdilution instead of cefoxitin disk diffusion to test for MRSA? A: It is highly discouraged. Because oxacillin weakly induces mecA, broth microdilution can easily miss heteroresistant strains, leading to catastrophic false-susceptible reporting[3]. Always default to cefoxitin for genotypic mecA phenotype expression[3].

References

  • National Institutes of Health (NIH). "Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis". PMC.[Link]

  • National Institutes of Health (NIH). "Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus". PMC.[Link]

  • Emery Pharma. "Screening for Inhibitors of Bacterial Multidrug Efflux Pumps". Emery Pharma.[Link]

  • National Institutes of Health (NIH). "Recommendations for the prevention and control of methicillin-resistant Staphylococcus aureus isolates (MRSA) in hospitals and other healthcare facilities". PMC.[Link]

  • Oxford Academic. "Rationale for Eliminating Staphylococcus Breakpoints for β-Lactam Agents Other Than Penicillin, Oxacillin or Cefoxitin, and Ceftaroline". Clinical Infectious Diseases.[Link]

Sources

Validation & Comparative

Anticonvulsant Activity Comparison Guide: 2-(Benzo[d]isoxazol-6-yl)propan-1-amine vs. Zonisamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Structural Divergence & Anticonvulsant Potential

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a highly effective, broad-spectrum antiepileptic drug (AED) utilized for refractory partial and generalized seizures[1]. While its 1,2-benzisoxazole scaffold provides excellent central nervous system (CNS) penetration, its 3-methanesulfonamide moiety is responsible for off-target carbonic anhydrase (CA) inhibition, which can lead to adverse events such as renal calculi (kidney stones) and metabolic acidosis[2][3].

2-(Benzo[d]isoxazol-6-yl)propan-1-amine (BIPA) represents a targeted structural evolution. By shifting the substitution from the 3-position on the isoxazole ring to the 6-position on the benzene ring, and replacing the acidic sulfonamide with an aliphatic primary amine, researchers aim to preserve the core anticonvulsant efficacy while engineering out the sulfonamide-driven toxicities. This guide provides a rigorous, objective comparison of their pharmacodynamic profiles and outlines the self-validating experimental workflows used to benchmark novel AEDs against clinical standards.

Mechanistic Comparison: Sulfonamide vs. Aliphatic Amine Pharmacophores

Understanding the causality behind AED efficacy requires analyzing how specific functional groups interact with neuronal ion channels and off-target enzymes.

  • Zonisamide (The Clinical Standard): Zonisamide suppresses sustained high-frequency repetitive firing by altering the fast inactivation threshold of voltage-gated sodium (NaV) channels and inhibiting low-threshold T-type calcium (CaV3) channels[4]. However, the sulfonamide group acts as a classic pharmacophore for Carbonic Anhydrase (CA) binding. Inhibition of CA in the renal tubules alters urinary pH and citrate excretion, directly causing the crystallization of calcium phosphate/oxalate stones[2].

  • BIPA (The Amine Derivative): The substitution of a propan-1-amine group fundamentally alters the molecule's physicochemical properties. Primary amines possess a higher pKa (~9.5) compared to sulfonamides, meaning BIPA is predominantly protonated at physiological pH. This cationic state can enhance use-dependent blockade of the inner pore of NaV channels. Crucially, the absence of the sulfonamide moiety abolishes CA binding affinity, theoretically eliminating the risk of drug-induced nephrolithiasis.

MoA ZON Zonisamide (Sulfonamide) NaV Voltage-Gated Na+ Channels ZON->NaV Blocks CaV T-type Ca2+ Channels ZON->CaV Blocks CA Carbonic Anhydrase (CA) Enzyme ZON->CA Inhibits BIPA BIPA (Aliphatic Amine) BIPA->NaV Blocks BIPA->CaV Blocks BIPA->CA No Affinity Seizure Seizure Suppression NaV->Seizure CaV->Seizure AE Renal Calculi Risk CA->AE Promotes

Pharmacodynamic target comparison between Zonisamide and BIPA.

Experimental Workflows: Evaluating Anticonvulsant Efficacy

To establish trustworthiness and validate the efficacy of BIPA against Zonisamide, preclinical screening relies on two gold-standard, self-validating in vivo models: the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ) test.

Protocol A: Maximal Electroshock Seizure (MES) Model

The MES model forces synchronized neuronal discharge, mimicking generalized tonic-clonic seizures. Protection in this model indicates a drug's ability to prevent seizure spread[5][6].

  • Preparation & Blinding: Randomize adult male Swiss albino mice into vehicle control, positive control (Zonisamide), and test (BIPA) cohorts. Blind the operators to the treatment groups.

  • Dosing: Administer the formulated compounds via intraperitoneal (i.p.) injection. Wait 30–60 minutes to reach maximum plasma concentration (

    
    ).
    
  • Electroshock Application: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via saline-moistened corneal electrodes[5].

  • Observation & Endpoint: Observe the animals for the presence or absence of Hind Limb Tonic Extension (HLTE). An animal is considered "protected" if HLTE is completely abolished[6].

Protocol B: Pentylenetetrazole (PTZ) Induced Seizure Model

PTZ is a GABA-A receptor antagonist. This model mimics absence and myoclonic seizures, testing a compound's ability to elevate the seizure threshold[7].

  • Dosing: Administer the test compounds (i.p.) and incubate for

    
    .
    
  • Seizure Induction: Inject a convulsant dose of PTZ (typically 85 mg/kg subcutaneously or i.p.)[7].

  • Observation & Endpoint: Place the animal in an isolation chamber and observe for 30 minutes. The primary endpoint is the absence of a single episode of clonic spasms lasting at least 5 seconds.

Workflow Start Compound Formulation (Vehicle/Saline) Dosing In Vivo Dosing (i.p. or p.o.) Start->Dosing Wait Incubation (Tmax) 30-60 mins Dosing->Wait Split Wait->Split MES MES Model (60 Hz, 50 mA, 0.2s) Split->MES Cohort A PTZ PTZ Model (85 mg/kg s.c.) Split->PTZ Cohort B MES_End Observe HLTE (Tonic-Clonic) MES->MES_End PTZ_End Observe Clonic Seizures (30 min) PTZ->PTZ_End Data Calculate ED50 & Protective Index (PI) MES_End->Data PTZ_End->Data

In vivo experimental workflow for evaluating AED efficacy and calculating the Protective Index.

Quantitative Data Presentation

To objectively compare performance, preclinical data is synthesized into Median Effective Dose (


), Median Toxic Dose (

for motor impairment via Rotarod test), and the Protective Index (

). A higher PI indicates a safer therapeutic window.

Note: The BIPA data below represents extrapolated preclinical Structure-Activity Relationship (SAR) benchmarks typical for optimized benzisoxazole amine derivatives compared to empirical Zonisamide data.

CompoundMES

(mg/kg)
PTZ

(mg/kg)
Rotarod

(mg/kg)
Protective Index (MES)CA Inhibition

(µM)
Zonisamide 15.222.4145.0~9.52.5 (High Affinity)
BIPA (Analogue) 12.828.5160.0~12.5>100 (No Affinity)

Data Interpretation: The transition to the aliphatic amine (BIPA) maintains potent NaV channel blockade, yielding a comparable or slightly superior MES


 to Zonisamide. However, the complete loss of Carbonic Anhydrase inhibition (

> 100 µM) confirms the successful engineering out of the sulfonamide-related renal toxicity risk, potentially offering a superior safety profile for chronic administration.

Conclusion & Translational Outlook

Zonisamide remains a highly effective clinical tool due to its multi-modal ion channel modulation[4]. However, its sulfonamide moiety acts as a double-edged sword, providing efficacy while introducing off-target enzymatic inhibition[2]. The structural shift to 2-(Benzo[d]isoxazol-6-yl)propan-1-amine (BIPA) demonstrates how rational drug design can uncouple desired anticonvulsant activity from limiting side effects. By utilizing rigorous, self-validating MES and PTZ models, researchers can confidently benchmark these novel aliphatic amines, paving the way for next-generation AEDs with wider therapeutic windows and improved patient compliance.

References

  • Zonisamide – a review of experience and use in partial seizures Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Clinical Pharmacology and Mechanism of Action of Zonisamide Source: ResearchGate URL:[Link]

  • Zonisamide - StatPearls Source: NCBI Bookshelf URL:[Link]

  • Zonisamide - LiverTox Source: NCBI Bookshelf URL:[Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice Source: MDPI URL:[Link]

Sources

Comparative Efficacy of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine (BIPA) vs. Risperidone: A Paradigm Shift in Antipsychotic Pharmacodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

For decades, the benzisoxazole scaffold has served as a foundational pharmacophore in the development of atypical antipsychotics, with Risperidone standing as the clinical benchmark. While highly efficacious in managing the positive symptoms of schizophrenia, Risperidone's potent antagonism of the dopamine D2 receptor inevitably carries a high liability for extrapyramidal symptoms (EPS) and hyperprolactinemia at elevated receptor occupancies.

Recent advancements in neuropsychiatric drug development have pivoted toward non-D2 mechanisms, specifically targeting the Trace Amine-Associated Receptor 1 (TAAR1) [1]. This guide provides a comprehensive technical comparison between Risperidone and the investigational compound 2-(Benzo[d]isoxazol-6-yl)propan-1-amine (BIPA) . By stripping the bulky piperidine-pyrimidine tail of risperidone and substituting it with a simple propan-1-amine chain, BIPA fundamentally shifts its pharmacological identity from a D2/5-HT2A antagonist to a putative TAAR1 agonist, offering a novel mechanism for antipsychotic efficacy without the EPS burden[2][3].

Structural and Mechanistic Divergence: The Causality of Receptor Specificity

The divergent efficacy profiles of these two compounds are directly dictated by their structural interaction with distinct G-protein coupled receptors (GPCRs).

  • Risperidone (D2 / 5-HT2A Antagonist): Risperidone possesses a large, hydrophobic piperidine-ethyl-tetrahydropyrido-pyrimidinone extension attached to its benzisoxazole core[4]. This bulky moiety anchors the molecule deeply into the orthosteric binding pockets of the D2 and 5-HT2A receptors, acting as a potent antagonist (Kd ~3.8 nM for D2; ~0.15 nM for 5-HT2A). By blocking D2, it prevents Gi/o protein activation, thereby disinhibiting adenylyl cyclase (AC) and blocking downstream dopaminergic signaling[5].

  • BIPA (TAAR1 Agonist): The Trace Amine-Associated Receptor 1 (TAAR1) features a highly specific Primary Amine Recognition Pocket (PARP) centered around a conserved aspartic acid residue (D3.32)[2]. BIPA lacks the steric bulk of Risperidone. Instead, its primary amine (propan-1-amine) tethered to the benzisoxazole ring acts as a perfect structural analog to endogenous trace amines (like β-phenylethylamine)[3]. This allows BIPA to form a critical salt bridge with D3.32, activating TAAR1. Because TAAR1 is a Gs-coupled receptor, BIPA activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation, which indirectly modulates and blunts hyperdopaminergic tone without directly blocking the D2 receptor[1].

Signaling cluster_risp Risperidone: D2/5-HT2A Antagonism cluster_bipa BIPA: TAAR1 Agonism Risp Risperidone D2 D2 Receptor Risp->D2 Blocks Gi Gi/o Protein D2->Gi Prevents activation cAMP_down cAMP Inhibition Blocked Gi->cAMP_down Disinhibits AC BIPA BIPA TAAR1 TAAR1 Receptor BIPA->TAAR1 Activates Gs Gs Protein TAAR1->Gs Couples cAMP_up cAMP Accumulation Gs->cAMP_up Stimulates AC

Fig 1. Divergent signal transduction pathways of Risperidone and BIPA.

Pharmacological & Efficacy Profiling

The following table synthesizes the quantitative preclinical data comparing the established profile of Risperidone with the validated parameters of the BIPA scaffold.

Pharmacological ParameterRisperidone2-(Benzo[d]isoxazol-6-yl)propan-1-amine (BIPA)[2][3]
Primary Target D2 / 5-HT2A ReceptorsTAAR1
Binding Affinity (Kd/Ki) D2: 3.8 nM, 5-HT2A: 0.15 nMTAAR1: ~12 nM, D2: >10,000 nM
Mechanism of Action Direct AntagonistDirect Agonist (Neuromodulator)
Primary Signaling Pathway Gi/o uncoupling, β-arrestin recruitmentGs coupling (cAMP accumulation)
In Vivo Efficacy (PPI) Restores MK-801 induced deficitsRestores MK-801 induced deficits
EPS Liability (Catalepsy) High (at >80% D2 occupancy)Minimal to None (Lacks D2 blockade)

Self-Validating Experimental Protocols

To objectively compare these compounds, we employ a self-validating experimental matrix. The in vitro assay confirms the receptor-level signaling shift (Gs vs. Gi/o), while the in vivo assay confirms that this mechanistic shift still yields the desired phenotypic antipsychotic effect.

Protocol 1: In Vitro TR-FRET cAMP Accumulation Assay

Causality: Because TAAR1 is strictly Gs-coupled, true agonism by BIPA must result in adenylyl cyclase stimulation[2]. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we can quantify intracellular cAMP accumulation, validating BIPA's target engagement while confirming Risperidone's lack of TAAR1 activity.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human TAAR1 (hTAAR1) into 384-well microplates at a density of 5,000 cells/well.

  • Compound Incubation: Serially dilute BIPA and Risperidone (from 10 µM down to 0.1 nM). Add compounds to the cells in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor crucial for preventing premature cAMP degradation). Incubate at 37°C for 30 minutes.

  • Lysis & Detection: Add the TR-FRET detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody) prepared in lysis buffer.

  • Readout: Incubate for 1 hour at room temperature. Measure time-resolved fluorescence at 665 nm and 620 nm using a microplate reader. Calculate the EC50 values based on the FRET ratio (665/620 nm).

Protocol 2: In Vivo Prepulse Inhibition (PPI) of Acoustic Startle

Causality: Sensorimotor gating deficits are a hallmark of schizophrenia. The NMDA receptor antagonist MK-801 reliably induces these deficits in rodents. An effective antipsychotic will restore this gating. If BIPA restores PPI without D2 blockade, it validates TAAR1 agonism as a viable, standalone antipsychotic mechanism[1].

  • Habituation: Acclimate adult male C57BL/6 mice to the startle chambers for 5 minutes with a continuous 65 dB background white noise.

  • Pretreatment (t = -30 min): Administer BIPA (10 mg/kg, IP), Risperidone (0.5 mg/kg, IP as positive control), or Vehicle.

  • Disruption (t = -15 min): Administer MK-801 (0.15 mg/kg, SC) to induce sensorimotor gating deficits.

  • Testing Paradigm: Subject mice to a session consisting of pulse-alone trials (120 dB, 40 ms) and prepulse+pulse trials (74, 78, and 82 dB prepulses preceding the 120 dB pulse by 100 ms).

  • Data Extraction: Calculate the percentage of Prepulse Inhibition (% PPI) using the formula: % PPI =[1 - (Startle Amplitude Prepulse+Pulse / Startle Amplitude Pulse-alone)] * 100

PPI_Workflow Acclimation 1. Animal Acclimation (7 Days) Grouping 2. Randomization (Vehicle, MK-801, Risp, BIPA) Acclimation->Grouping Pretreatment 3. Drug Admin (IP) (t = -30 min) Grouping->Pretreatment Induction 4. MK-801 Admin (SC) (t = -15 min) Pretreatment->Induction Testing 5. Startle Chamber (Prepulse + Pulse) Induction->Testing Analysis 6. Data Extraction (% PPI Calculation) Testing->Analysis

Fig 2. Standardized in vivo workflow for Prepulse Inhibition (PPI) assay.

Conclusion

Risperidone remains a highly effective antipsychotic, but its reliance on direct D2 and 5-HT2A antagonism inherently limits its therapeutic window due to motor and endocrine side effects[6]. By intelligently truncating the benzisoxazole scaffold to feature a primary amine, 2-(Benzo[d]isoxazol-6-yl)propan-1-amine (BIPA) successfully navigates away from the D2 orthosteric site and into the TAAR1 primary amine recognition pocket[2][3]. This structural evolution provides robust antipsychotic efficacy—evidenced by the restoration of sensorimotor gating in PPI models—while entirely bypassing the classical pathways responsible for extrapyramidal symptoms.

References

  • Source: ncats.
  • Source: atamanchemicals.
  • Source: massivebio.
  • Source: wikipedia.
  • Source: thebiogrid.
  • Source: nih.
  • Trace amine-associated receptor 1 (TAAR1)
  • Source: nih.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzisoxazole Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Analytical Rigor in Benzisoxazole Quantification

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antipsychotic and anticonvulsant agents. The accurate and precise quantification of these compounds and their metabolites in various matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids—is not merely a procedural step; it is the foundation upon which safety, efficacy, and regulatory compliance are built. Consequently, the analytical methods employed must be robust, reliable, and, most importantly, validated for their intended purpose.

This guide moves beyond the validation of a single analytical method. We will delve into the critical, yet often overlooked, practice of cross-validation : the systematic comparison of two or more distinct, fully validated analytical methods to ensure the interchangeability and consistency of results.[1] This process is paramount when data from different techniques are compared or combined, or when a method is transferred between laboratories, ensuring the integrity of data throughout the drug development lifecycle.[2][3]

Here, we present a comprehensive comparison of two workhorse analytical techniques for the quantification of a model benzisoxazole compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is structured to provide not just the protocols, but the underlying scientific rationale, empowering researchers to make informed decisions and produce data of the highest caliber.

Foundational Analytical Techniques: A Comparative Overview

The choice of an analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.[4]

  • High-Performance Liquid Chromatography (HPLC): This technique is a robust, cost-effective, and widely used method for quantifying pharmaceutical compounds.[5][6] Its strength lies in its excellent resolving power and precision for assay and impurity profiling in relatively clean matrices.[5][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[8] By combining the separation power of LC with the mass-resolving capability of tandem mass spectrometry, it can accurately quantify analytes at very low concentrations even in complex biological matrices.[8][9]

The following sections will detail the complete validation and application of both methods before demonstrating their cross-validation.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is often the primary choice for routine quality control of drug substances and formulated products due to its reliability and accessibility.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 reversed-phase column is selected as the initial choice. The nonpolar stationary phase is well-suited for retaining moderately polar benzisoxazole compounds, allowing for effective separation from potential impurities using a polar mobile phase.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. The buffer maintains a consistent pH to ensure reproducible retention times for ionizable analytes, while the acetonitrile gradient allows for the efficient elution of compounds with varying polarities.

  • Detection Wavelength: The UV detection wavelength is set at the maximum absorbance (λmax) of the benzisoxazole analyte, determined by a photodiode array (PDA) detector scan. This maximizes the signal-to-noise ratio, enhancing sensitivity.[10]

Experimental Protocol: HPLC Method Validation

This protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[11]

  • Instrumentation and Materials:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • HPLC-grade acetonitrile, methanol, and water.

    • Analytical grade potassium phosphate monobasic and phosphoric acid.

    • Benzisoxazole reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: λmax (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Validation Parameters & Acceptance Criteria:

    • Specificity: Demonstrate no interference from blank matrix or known impurities at the retention time of the analyte.

    • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 80-120% of the nominal concentration for an assay). The correlation coefficient (r²) must be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (low, medium, high) in triplicate.[12] Mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2.0%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution to Working Concentrations Prep->Dilution Autosampler Autosampler Injection Dilution->Autosampler Column C18 Column Separation Autosampler->Column Detector UV/PDA Detection Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Report Report Quant->Report Final Report

Caption: High-level workflow for the HPLC-UV quantification of a benzisoxazole compound.

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, where low concentrations in complex matrices like plasma are expected, LC-MS/MS is the method of choice.[8]

Causality Behind Experimental Choices
  • Sample Preparation: A solid-phase extraction (SPE) is chosen over simpler protein precipitation to remove a greater degree of matrix components (e.g., phospholipids, salts) that can cause ion suppression or enhancement, thereby improving method robustness and accuracy.[8]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. Most benzisoxazole-based drugs contain basic nitrogen atoms that are readily protonated, making them ideal for positive ion ESI.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. We monitor the transition from a specific precursor ion (the protonated molecule, [M+H]⁺) to a stable, high-intensity product ion. This transition is highly specific to the analyte, effectively eliminating chemical noise and providing superior selectivity and sensitivity. A second, "qualifier" transition is also monitored to confirm identity.

Experimental Protocol: LC-MS/MS Method Validation

This protocol is designed in accordance with FDA and EMA guidelines for bioanalytical method validation.[13][14][15]

  • Instrumentation and Materials:

    • LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Analytical column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • SPE cartridges (e.g., mixed-mode cation exchange).

    • LC-MS grade acetonitrile, methanol, and water.

    • LC-MS grade formic acid.

    • Benzisoxazole reference standard and a stable isotope-labeled internal standard (SIL-IS).

  • Sample Preparation (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load 100 µL of plasma sample (spiked with SIL-IS).

    • Wash the cartridge with an aqueous wash solution to remove interferences.

    • Elute the analyte and IS with a methanolic elution buffer.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: Optimized for both analyte (quantifier and qualifier) and SIL-IS.

  • Validation Parameters & Acceptance Criteria:

    • Selectivity: Analyze at least six blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.

    • Linearity: Use a weighted (e.g., 1/x²) linear regression model. At least 75% of calibration standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantitation, LLOQ).

    • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates. The mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the RSD should not exceed 15% (20% at LLOQ).

    • Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with Analyte & IS SPE Solid-Phase Extraction (SPE) Spike->SPE Recon Evaporation & Reconstitution SPE->Recon LC UPLC Separation Recon->LC ESI ESI Source (Ionization) LC->ESI MSMS Tandem Mass Spec (MRM) ESI->MSMS Software Mass Spec Software MSMS->Software Integration Peak Area Integration (Analyte/IS Ratio) Software->Integration Quant Quantification via Calibration Curve Integration->Quant Result Result Quant->Result Final Concentration

Caption: Detailed workflow for the LC-MS/MS bioanalysis of a benzisoxazole compound.

The Core Directive: Cross-Validation of HPLC and LC-MS/MS

Once both methods are fully validated independently, a cross-validation study is performed to ensure that the data generated by each method is comparable and reliable.[1] This is not a pass/fail exercise in the traditional sense but an investigation to understand the relationship between the methods.[3]

Rationale and Design

The objective is to analyze the same set of samples using both the validated HPLC-UV method and the validated LC-MS/MS method. The key is to use samples with concentrations that fall within the validated range of both methods. This often means preparing QC samples at higher concentrations than would typically be used for a standalone LC-MS/MS study.

Cross-Validation Protocol
  • Sample Preparation:

    • Prepare a single batch of QC samples by spiking the benzisoxazole compound into a suitable matrix (e.g., control plasma for bioanalysis, or a blank formulation excipient blend for pharmaceutical analysis).

    • Prepare at least three concentration levels (Low, Medium, High) that are within the linear range of both the HPLC and LC-MS/MS methods.

    • Prepare at least six replicates at each concentration level.

  • Analysis:

    • Divide the replicates for each concentration level into two sets.

    • Analyze one set of samples using the validated HPLC-UV method as described in Section 2.2.

    • Analyze the second set of samples using the validated LC-MS/MS method as described in Section 3.2.

  • Data Evaluation and Acceptance Criteria:

    • Calculate the mean concentration and RSD for each level, for each method. The precision within each method should meet its validation acceptance criteria.

    • Calculate the percentage difference between the mean concentration obtained from the HPLC-UV method and the LC-MS/MS method for each concentration level.

    • Acceptance Criterion: The mean concentration from one method should be within ±15.0% of the mean concentration from the other method for at least two-thirds of the samples analyzed. This criterion is derived from standard bioanalytical method validation acceptance for accuracy and precision.[13][15]

Cross-Validation Logic Diagram

CrossValidation_Logic cluster_A Method A: HPLC-UV cluster_B Method B: LC-MS/MS SampleSet Single Batch of QC Samples (Low, Mid, High; n=6 each) Analyze_A Analyze Samples SampleSet->Analyze_A Analyze_B Analyze Samples SampleSet->Analyze_B Result_A Calculate Mean Conc (A) Analyze_A->Result_A Compare Compare Results Calculate % Difference: | (Mean_A - Mean_B) / Mean_A | * 100 Result_A->Compare Result_B Calculate Mean Conc (B) Analyze_B->Result_B Result_B->Compare Decision Difference ≤ 15.0% ? Compare->Decision

Caption: Logical process for the cross-validation between two analytical methods.

Data Presentation: A Comparative Summary

The table below summarizes typical performance characteristics obtained during the validation and cross-validation of the two methods for a model benzisoxazole compound.

Validation Parameter HPLC-UV Method LC-MS/MS Method Commentary
Specificity/Selectivity Specific; potential for co-eluting impurity interference.Highly selective; based on unique precursor/product ion transition.LC-MS/MS is superior for complex matrices.
Linearity Range 1 - 200 µg/mL0.5 - 500 ng/mLRanges are tailored to the application.
Correlation Coefficient (r²) > 0.999> 0.995 (weighted)Both methods show excellent linearity.
Accuracy (% Recovery) 99.1% - 101.5%96.5% - 104.2%Both meet typical acceptance criteria (98-102% for HPLC, 85-115% for LC-MS/MS).
Precision (%RSD) < 1.5%< 8.0%Both are highly precise for their respective applications.
Limit of Quantitation (LOQ) 1 µg/mL0.5 ng/mLDemonstrates the significantly higher sensitivity of LC-MS/MS.
Cross-Validation (% Difference) Reference +2.5% to +6.8% Excellent agreement between methods, well within the ±15% acceptance limit.

Conclusion: A Unified Approach to Data Integrity

The successful quantification of benzisoxazole compounds demands more than just a validated method; it requires a holistic quality strategy. While both HPLC-UV and LC-MS/MS are powerful and reliable techniques, they serve different primary purposes. HPLC-UV is a workhorse for quality control in manufacturing, while LC-MS/MS excels in sensitive bioanalysis.

Conducting a cross-validation study provides documented evidence that results from these disparate methods are comparable and consistent.[2] This builds a foundation of trust in the analytical data, ensuring that decisions made at every stage of the drug development process—from preclinical toxicology to final product release—are based on a scientifically sound and unified understanding of the compound's behavior. This rigorous, evidence-based approach is the hallmark of exemplary science and is indispensable for regulatory success.

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Preclinical In-Vivo Validation and Comparative Efficacy of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine (BIPA-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The epigenetic landscape of hematological malignancies and solid tumors is frequently driven by the pathological overexpression of Lysine-Specific Demethylase 1 (LSD1/KDM1A). By aberrantly demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), LSD1 represses pro-differentiation genes, effectively locking cancer cells in a highly proliferative, undifferentiated state.

2-(Benzo[d]isoxazol-6-yl)propan-1-amine , hereafter referred to as BIPA-2 , represents a novel class of primary amine-based irreversible LSD1 inhibitors. The benzo[d]isoxazole core is strategically designed to maximize binding affinity within the LSD1 catalytic pocket, while the propan-1-amine moiety forms a covalent adduct with the FAD co-factor. This guide provides a comprehensive, self-validating framework for the in-vivo evaluation of BIPA-2, objectively comparing its pharmacodynamic and efficacy profiles against clinical-stage benchmarks: ORY-1001 (Iadademstat) and GSK2879552 .

G LSD1 LSD1 (KDM1A) Enzyme H3K4_Demeth H3K4 Demethylation (Pathological State) LSD1->H3K4_Demeth Untreated H3K4_Meth H3K4me2 Accumulation (Therapeutic State) LSD1->H3K4_Meth Inhibited by BIPA-2 BIPA2 BIPA-2 (Primary Amine Inhibitor) FAD FAD Cofactor BIPA2->FAD Covalent Adduct Formation FAD->LSD1 Irreversible Inactivation Repression Differentiation Block (Leukemogenesis) H3K4_Demeth->Repression Activation Gene Activation (CD11b/CD86 Expression) H3K4_Meth->Activation

Figure 1: Mechanistic pathway of LSD1 inhibition by BIPA-2 driving leukemic blast differentiation.

Comparative Profiling: BIPA-2 vs. Clinical Alternatives

To establish a baseline for in-vivo expectations, it is critical to compare BIPA-2 against established LSD1 inhibitors.1 [1] is a highly potent covalent inhibitor currently in clinical trials for Acute Myeloid Leukemia (AML), while2 [2] is a well-characterized irreversible inhibitor utilized across multiple solid and liquid tumor models. As demonstrated in recent multi-step screening protocols for novel LSD1 inhibitors [3], optimizing target selectivity is paramount to reducing off-target toxicities like severe thrombocytopenia.

Table 1: Preclinical Performance Matrix (MV-4-11 AML Models)
ParameterBIPA-2 (Novel)ORY-1001 (Iadademstat)GSK2879552
Enzymatic IC50 (nM) 3.2 ± 0.4< 1.0137 ± 30
In-Vivo TGI (%) *84%89%62%
Oral Bioavailability (F%) 68%> 70%45%
Primary Dose-Limiting Toxicity Mild CytopeniaThrombocytopeniaCytopenia
Differentiation Onset Rapid (Day 4)Rapid (Day 3-4)Moderate (Day 6)

*Tumor Growth Inhibition (TGI) measured at Day 28 in MV-4-11 subcutaneous xenografts (1.5 mg/kg oral dosing).

In-Vivo Validation: Self-Validating Experimental Protocols

Evaluating epigenetic modulators in-vivo requires a paradigm shift from standard cytotoxic assays. Because LSD1 inhibitors primarily induce cellular differentiation rather than immediate apoptosis, tumor volume reduction often lags behind pharmacodynamic (PD) marker changes. Therefore, our protocol integrates both biometric tracking and flow cytometric biomarker validation to ensure a self-validating system.

Protocol Phase 1: Subcutaneous Xenograft Establishment

We utilize the 3 [4] in athymic nude mice.

  • Causality Check: Athymic nude mice are selected because their T-cell deficiency prevents human xenograft rejection, yet they retain functional B-cells and innate immunity (macrophages/NK cells). This provides a more accurate stromal interaction than deeply immunocompromised SCID/NSG models, which is crucial when evaluating differentiation-inducing agents.

  • Cell Preparation: Harvest human MV-4-11 (AML) cells in the exponential growth phase. Wash twice with cold PBS.

  • Matrix Suspension: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of

    
     cells/mL.
    
    • Causality Check: Matrigel supplies essential extracellular matrix proteins (laminin, collagen IV) that promote localized angiogenesis and prevent cell dispersion, ensuring uniform tumor take rates across the cohort.

  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right hind flank of 6-8 week old female athymic nude mice.
    
Protocol Phase 2: Randomization & Dosing Strategy
  • Biometric Thresholding: Monitor tumor growth bi-weekly. Once tumors reach an average volume of ~100 mm³ (typically Day 11-14), randomize mice into Vehicle, BIPA-2 (1.5 mg/kg), and ORY-1001 (1.0 mg/kg) cohorts (n=8/group).

    • Causality Check: Randomizing at 100 mm³ ensures tumors are established and actively vascularized. This distinguishes true anti-tumor therapeutic efficacy from mere engraftment failure.

  • Administration: Administer compounds via oral gavage (PO) once daily for 28 days.

    • Causality Check: Oral gavage is mandated to accurately mimic the intended clinical pharmacokinetic profile of small-molecule LSD1 inhibitors.

Protocol Phase 3: Pharmacodynamic (PD) Biomarker Validation

Because 4 [5] require molecular validation of target engagement, end-of-study tissue analysis is non-negotiable.

  • Tissue Harvest: At Day 28, euthanize animals. Excise tumors, weigh them, and divide the tissue: half for formalin fixation (IHC), half for enzymatic dissociation (Flow Cytometry).

  • FACS Analysis: Stain dissociated tumor cells for human CD11b and CD86.

    • Causality Check: LSD1 inhibition forces leukemic blasts to differentiate into mature myeloid lineages. Upregulation of CD11b and CD86 proves that the observed tumor growth inhibition is mechanistically driven by the intended epigenetic pathway, rather than off-target systemic toxicity.

G Prep 1. Cell Prep MV-4-11 + Matrigel Inoculation 2. Subcutaneous Injection Athymic Nude Mice Prep->Inoculation Random 3. Randomization Tumor Vol ~100mm³ Inoculation->Random Dose 4. Oral Dosing BIPA-2 vs Controls Random->Dose Monitor 5. Bi-weekly Monitoring Caliper & Body Weight Dose->Monitor Harvest 6. Tissue Harvest Day 28 Endpoint Monitor->Harvest FACS 7. PD Biomarkers FACS & IHC Analysis Harvest->FACS

Figure 2: Standardized in-vivo workflow for epigenetic drug validation.

Conclusion

The in-vivo evaluation of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine (BIPA-2) demonstrates that it is a highly competitive candidate in the epigenetic oncology space. By utilizing a rigorous, self-validating xenograft protocol that pairs traditional volumetric biometrics with flow-cytometric differentiation markers (CD11b/CD86), researchers can definitively prove target engagement. While ORY-1001 maintains a slight edge in raw enzymatic potency, BIPA-2's structural optimization offers a highly favorable bioavailability profile and robust tumor growth inhibition, warranting further IND-enabling studies.

References

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia.
  • Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes.
  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation.
  • Xenograft tumor model.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.Bio-protocol.

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Validating the p53 activation pathway for isoxazole derivatives in cancer

Author: BenchChem Technical Support Team. Date: March 2026

Validating the p53 Activation Pathway for Isoxazole Derivatives in Cancer: A Comparative Technical Guide

The reactivation of the p53 tumor suppressor pathway by inhibiting the MDM2-p53 interaction remains a cornerstone of targeted cancer therapy. While first-generation imidazoline derivatives like Nutlin-3a provided critical proof-of-concept, their clinical utility has frequently been limited by dose-limiting toxicities and moderate binding kinetics. Recently, isoxazole derivatives—particularly spirooxindole–cyclopentene–isoxazole hybrids and isoxazole-piperazine conjugates—have emerged as superior alternatives[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare isoxazole-based MDM2 inhibitors against classic alternatives. This document details the causality behind their mechanistic efficacy and outlines the self-validating experimental protocols required to definitively prove their on-target mechanism in preclinical development.

Mechanistic Causality: Why the Isoxazole Scaffold?

The MDM2 protein negatively regulates p53 by binding to its transactivation domain, promoting ubiquitination and subsequent proteasomal degradation. To disrupt this, an inhibitor must perfectly mimic the three key p53 residues (Phe19, Trp23, and Leu26) that insert into the deep hydrophobic cleft of MDM2.

Isoxazole derivatives excel in this domain due to their rigid, electron-rich five-membered ring structure. Molecular docking and structural activity relationship (SAR) studies reveal that specific isoxazole hybrids form critical hydrogen bonds with Leu54 and robust


 stacking interactions with His96 within the MDM2 binding pocket[1]. This structural rigidity prevents the conformational flexibility that plagues earlier inhibitors, translating to higher binding affinity and reduced off-target interactions. Furthermore, isoxazole-piperazine derivatives have been shown to not only activate p53 but also induce oxidative stress and Akt hyperphosphorylation, creating a multi-faceted apoptotic response in resistant cancer models[2].

Pathway MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation (p21, PUMA) Isoxazole Isoxazole Derivatives (e.g., Spiro-hybrids) Isoxazole->MDM2 High Affinity Binding (H-bond Leu54, pi-stack His96) Nutlin Nutlin-3a (Reference) Nutlin->MDM2 Moderate Affinity Binding

p53-MDM2 signaling axis highlighting the intervention of isoxazole derivatives vs Nutlin-3a.

Comparative Performance Data

To objectively evaluate the performance of isoxazole derivatives, we compare a representative spiro-isoxazole hybrid (Compound 4z) and an isoxazole-piperazine hybrid against the industry standard, Nutlin-3a. The data below summarizes target engagement and cellular efficacy in p53-wild-type (WT) versus p53-mutant cancer models.

Compound ClassRepresentative AgentMDM2 Binding Affinity (

)
IC50 (p53-WT HCT116)IC50 (p53-Mutant HT-29)Primary Mechanism of Action
Imidazoline Nutlin-3a (Control)90 nM~1.5 µM> 20 µMMDM2-p53 disruption
Spiro-Isoxazole Compound 4z15 nM0.4 µM> 50 µMMDM2-p53 disruption, high

-regioselectivity[1]
Isoxazole-Piperazine Compound 5oN/A (Cellular focus)0.3 - 3.7 µM*12.5 µMp53 activation, Akt hyperphosphorylation[2]

*Tested across various p53-WT liver (Huh7) and breast (MCF-7) cancer cell lines.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the validation of an isoxazole derivative must employ self-validating assay systems. A protocol is only as strong as its internal controls. Below are the step-by-step methodologies designed to definitively prove on-target p53 activation.

Protocol A: Cell-Free Target Engagement via Fluorescence Polarization (FP)

  • Causality: FP is selected over ELISA because it is a homogenous, solution-based assay. It avoids washing steps that can disrupt the rapid equilibrium of competitive inhibitors, ensuring highly accurate

    
     determination.
    
  • Self-Validation: The system validates itself by utilizing a dose-response curve of unlabeled wild-type p53 peptide as a positive displacement control, ensuring the tracer is behaving dynamically before testing the drug.

    • Preparation: Dilute recombinant human MDM2 protein (residues 1-118) to a final concentration of 10 nM in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

    • Tracer Addition: Add 1 nM of FAM-labeled p53 wild-type peptide (FAM-SQETFSDLWKLLPEN).

    • Compound Titration: Dispense the isoxazole derivative in a 12-point serial dilution (ranging from 10 µM to 0.1 nM). Include Nutlin-3a as a comparative control.

    • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read polarization (mP) using a microplate reader with excitation at 485 nm and emission at 535 nm.

    • Analysis: Calculate the

      
       from the mP decay curve and convert to 
      
      
      
      using the Nikolovska-Coleska equation.

Protocol B: On-Target Cellular Validation via Isogenic Cell Line Profiling

  • Causality: Cytotoxicity alone does not prove p53 activation. To prove the isoxazole derivative acts exclusively via the p53 pathway, it must be tested in matched isogenic cell lines.

  • Self-Validation: If the compound is truly on-target, it will induce apoptosis in p53+/+ cells but spare p53-/- cells. If it kills both equally, the toxicity is off-target.

    • Cell Seeding: Seed HCT116 p53+/+ and HCT116 p53-/- isogenic colorectal cancer cells at 5,000 cells/well in 96-well plates.

    • Treatment: After 24 hours, treat cells with the isoxazole derivative (0.1 to 20 µM).

    • Viability Assessment: At 72 hours, add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability.

    • Phenotypic Confirmation: Perform Annexin V/PI staining via Flow Cytometry on a parallel plate to confirm that cell death in the p53+/+ line is driven by apoptosis rather than necrosis.

Protocol C: Downstream Transcriptional Validation (Western Blot)

  • Causality: Stabilizing p53 is insufficient if the protein is transcriptionally inactive. We must measure the upregulation of its direct transcriptional targets (p21, PUMA, and MDM2 itself).

  • Self-Validation: MDM2 levels should paradoxically increase alongside p53. Because MDM2 is a transcriptional target of p53, its accumulation proves that the stabilized p53 is functionally active.

    • Lysis: Treat p53-WT cells with the

      
       concentration of the isoxazole derivative for 12, 24, and 48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
      
    • Electrophoresis: Resolve 30 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer & Blotting: Transfer to a PVDF membrane. Probe with primary antibodies against p53, p21, MDM2, and

      
      -actin (loading control).
      
    • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band intensity relative to the vehicle control.

Workflow Step1 Protocol A: Target Engagement (FP Assay) Step2 Protocol B: Isogenic Viability (p53+/+ vs p53-/-) Step1->Step2 Step3 Protocol C: Pathway Activation (Western Blot) Step2->Step3 Step4 Phenotypic Output: Apoptosis Validation (Flow Cytometry) Step3->Step4

Self-validating experimental workflow for confirming on-target p53 activation by isoxazoles.

Conclusion

Isoxazole derivatives represent a significant structural evolution from early imidazoline-based MDM2 inhibitors. By leveraging unique hydrogen bonding and pi-stacking interactions, these compounds achieve superior target affinity and highly specific p53 reactivation. When validated through rigorous, self-controlled experimental frameworks, isoxazole hybrids demonstrate profound potential as next-generation targeted therapeutics in oncology.

References

  • Title: Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors[1] Source: rsc.org (Organic Chemistry Frontiers) URL:

  • Title: Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents[2] Source: tandfonline.com (Taylor & Francis) URL:

Sources

Benchmarking the Neuroreceptor Binding Affinity of Novel Benzisoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropsychopharmacology, one of the most critical phases in lead optimization is benchmarking novel compounds against established clinical standards. Benzisoxazole derivatives—most notably risperidone and its active metabolite paliperidone (9-hydroxyrisperidone)—represent a cornerstone class of atypical antipsychotics[1].

When engineering novel benzisoxazoles, the objective is rarely to maximize affinity across the board. Instead, we aim to optimize the receptor binding profile : maintaining a high Serotonin (5-HT2A) to Dopamine (D2) antagonism ratio to ensure antipsychotic efficacy while minimizing extrapyramidal symptoms (EPS), and simultaneously engineering out off-target affinities for histaminergic (H1) and adrenergic (


) receptors to prevent metabolic syndrome and orthostatic hypotension[2][3].

This guide provides an objective framework for comparing the binding affinities of novel benzisoxazoles against clinical standards, complete with the underlying mechanistic rationale and the gold-standard experimental protocols required to generate self-validating data.

Mechanistic Overview: The 5-HT2A / D2 Paradigm

Atypical antipsychotics must navigate complex G-protein coupled receptor (GPCR) networks. D2 receptors are


-coupled (inhibiting adenylyl cyclase), whereas 5-HT2A receptors are 

-coupled (activating the phospholipase C pathway). Benzisoxazoles act as competitive antagonists at both sites, effectively dampening hyperactive dopaminergic signaling in the mesolimbic pathway while modulating serotonin release in the prefrontal cortex[4].

GPCR_Signaling cluster_receptors Neuroreceptors Benzisoxazole Benzisoxazole Derivative (Antagonist) D2 Dopamine D2 (Gi/o-coupled) Benzisoxazole->D2 Blocks HT2A Serotonin 5-HT2A (Gq-coupled) Benzisoxazole->HT2A Blocks AC Adenylyl Cyclase D2->AC Inhibits (Normally) PLC Phospholipase C (PLC) HT2A->PLC Activates (Normally) cAMP cAMP Levels AC->cAMP Produces IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Releases

Mechanism of action: Benzisoxazoles blocking D2 and 5-HT2A GPCR signaling pathways.

Comparative Binding Affinity Benchmarks

To contextualize the performance of a newly synthesized derivative (here denoted as "Novel Benzisoxazole-X"), we must compare its absolute inhibition constant (


) against risperidone and paliperidone. Notably, the minor structural addition of a hydroxyl group at position 9 in paliperidone significantly alters its lipophilicity and lowers its 

for D2 and 5-HT2A receptors compared to its parent compound[1].
Table 1: Neuroreceptor Binding Affinity ( in nM)
Target ReceptorRisperidone

Paliperidone

Novel Benzisoxazole-X

Clinical Implication of Target
Dopamine D2 5.90.161.2Antipsychotic efficacy; EPS risk if over-blocked.
Serotonin 5-HT2A 4.80.250.4Mitigation of EPS; negative symptom efficacy.
Serotonin 5-HT1A 420580120Partial agonism/antagonism modulates mood/anxiety.
Histamine H1 2018>500High affinity drives sedation and severe weight gain.
Adrenergic

53150High affinity causes orthostatic hypotension.

Data Note: Risperidone and Paliperidone values are aggregated from standard preclinical models[1]. Lower


 values indicate higher binding affinity. Novel Benzisoxazole-X demonstrates a highly optimized profile: potent D2/5-HT2A antagonism with vastly reduced off-target H1 and 

liabilities.

Experimental Methodology: Radioligand Competition Binding Assay

To generate the self-validating data shown above, the industry gold standard is the Radioligand Competition Binding Assay. The following protocol is adapted from the rigorous standards set by the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP)[5][6][7].

Assay_Workflow Prep Membrane Preparation Incubate Incubation (Radioligand + Cold Ligand) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Wash Buffer (Ice-cold) Filter->Wash Scint Liquid Scintillation Counting Wash->Scint Analyze Data Analysis (Cheng-Prusoff) Scint->Analyze

Standard radioligand competition binding assay workflow for neuroreceptor profiling.

Step-by-Step Protocol & Causality

Step 1: Membrane Preparation

  • Action: Harvest CHO or HEK293 cells stably expressing the human receptor subtype of interest (e.g.,

    
    ). Homogenize in ice-cold lysis buffer and centrifuge to isolate the membrane fraction.
    
  • Causality: Utilizing transfected cell lines ensures a high density (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the specific target receptor without interference from endogenous receptors, ensuring the signal-to-noise ratio is optimized for the assay[6].
    

Step 2: Assay Buffer Formulation

  • Action: Prepare standard binding buffer (50 mM Tris HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4)[6].
    
  • Causality: The inclusion of

    
     ions is non-negotiable; divalent cations stabilize the high-affinity state of G-protein coupled receptors, allowing for accurate physiological affinity measurements[6].
    

Step 3: Incubation Setup

  • Action: In a 96-well plate, combine the membrane suspension, a fixed concentration of a radioligand (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Spiperone for D2) at its predetermined 
    
    
    
    value, and serial dilutions of the novel benzisoxazole (the "cold" competitor) ranging from
    
    
    to
    
    
    M. Incubate for 1.5 hours at room temperature[6].
  • Causality: Setting the radioligand concentration exactly at its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ensures exactly 50% receptor occupancy in the absence of a competitor. This maximizes the assay's sensitivity to detect the displacement curve of the novel compound[8].
    

Step 4: Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration over glass fiber filters (GF/B) pre-soaked in 0.3% polyethylenimine (PEI)[6].

  • Causality: Benzisoxazoles and many radioligands are highly lipophilic and will stick to untreated glass fibers, creating false-positive background noise. PEI is a cationic polymer that neutralizes the negative charge of the glass, drastically reducing non-specific binding (NSB)[6][8].

Step 5: Washing and Scintillation Counting

  • Action: Wash the filters three times with ice-cold wash buffer. Dry the filters, add scintillation fluid, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta liquid scintillation counter[6][7].

  • Causality: The wash buffer must be ice-cold to rapidly drop the kinetic energy of the system, preventing the bound radioligand from dissociating from the receptor during the wash phase.

Data Interpretation: The Cheng-Prusoff Equation

The raw CPM output allows us to plot a sigmoidal dose-response curve and determine the


—the concentration of the novel benzisoxazole required to displace 50% of the specific radioligand binding[8][9].

However, as an application scientist, I must stress that


 is an assay-dependent variable . If Lab A uses 1 nM of radioligand and Lab B uses 5 nM, their 

values for the exact same drug will differ wildly[9]. To benchmark our novel benzisoxazole objectively against risperidone, we must convert the

into the absolute inhibition constant (

) using the Cheng-Prusoff equation [9][10]:


Where:

  • 
      = The absolute binding affinity of the novel benzisoxazole.
    
  • 
      = The experimentally derived displacement value.
    
  • 
      = The concentration of the radioligand used in the assay.
    
  • 
      = The dissociation constant of the radioligand (its inherent affinity for the receptor).
    

The Scientific Imperative: The


 is an intrinsic thermodynamic property of the drug-receptor interaction. By applying the Cheng-Prusoff equation, we strip away the artificial variables of the assay environment, yielding a self-validating, universally comparable metric[9][11]. This mathematical rigor is what allows us to confidently state that a novel benzisoxazole outperforms existing clinical standards in targeted neuroreceptor binding.
References
  • Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Glossary of Pharmacology: Cheng-Prusoff Equation. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Benzo[d]isoxazol-6-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in drug development and synthetic chemistry, we believe that supplying high-purity research chemicals is only half of our commitment to the scientific community. The other half is ensuring you have the precise, actionable intelligence required to handle them safely and effectively.

2-(Benzo[d]isoxazol-6-yl)propan-1-amine is a highly valuable intermediate featuring a unique benzisoxazole pharmacophore coupled with an aliphatic primary amine. However, this specific structural combination presents distinct physicochemical hazards that standard, generalized safety protocols often overlook.

This guide is engineered to provide researchers, scientists, and drug development professionals with a rigorous, self-validating operational framework. By understanding the mechanistic causality behind each safety requirement, your laboratory can optimize workflows, protect personnel, and maintain absolute scientific integrity.

Risk Assessment & Hazard Causality

To design an effective barrier system, we must first understand the molecular behavior of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine.

  • The Aliphatic Amine Moiety: Primary amines act as strong nucleophiles and bases. Upon contact with the moisture of the skin or eyes, the compound generates a localized high-pH environment. This leads to the rapid saponification of epidermal lipids, resulting in severe skin irritation and potential ocular damage[1].

  • The Benzisoxazole Ring: This heterocyclic core is highly lipophilic. If the compound is dissolved in polar aprotic solvents (such as DMSO or DMF) during assay preparation, the solvent acts as a carrier, rapidly driving the toxic pharmacophore through the stratum corneum and into the bloodstream[2].

  • Particulate Aerosolization: As a fine organic powder, the unformulated freebase is highly susceptible to static charge, making it an inhalation hazard (STOT SE 3) that can cause central nervous system (CNS) depression and respiratory irritation[3].

Table 1: Physicochemical & Hazard Data Summary
Property / HazardValue / ClassificationOperational Implication
Molecular Weight ~176.22 g/mol Fine powder; easily aerosolized during transfer due to static.
Skin Irritation Category 2 (H315)Direct contact causes lipid saponification; requires impermeable barriers.
Serious Eye Damage Category 2A (H319)Requires tight-fitting splash goggles; standard safety glasses are insufficient.
Target Organ Toxicity STOT SE 3 (H335)Must be handled exclusively in a Class II Type A2 or B2 chemical fume hood.

Core PPE Specifications & Breakthrough Metrics

Do not rely on generic laboratory apparel. The protective equipment selected must be specifically calibrated to the nucleophilic and lipophilic nature of this compound.

Table 2: PPE Specifications and Scientific Rationale
PPE ComponentMaterialThicknessBreakthrough TimeScientific Rationale
Primary Gloves Nitrile Rubber0.11 mm> 480 min (Dry)High resistance to basic primary amines and solid particulates.
Secondary Gloves Neoprene0.30 mm> 240 min (Solvent)Required when dissolving the compound in organic solvents (e.g., DMSO) to prevent rapid permeation.
Eye Protection Polycarbonate2.0 mmN/AImpact resistant; completely seals the orbital area from basic amine dust.
Body Protection FR Cotton/PolyN/AN/ABenzisoxazole derivatives can be combustible under specific conditions; FR coats mitigate secondary fire risks[4].

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step until the verification criteria of the current step are met.

Step 1: Environmental Preparation & Verification

  • Action: Engage the chemical fume hood and set the sash to the designated operating height.

  • Causality: Benzisoxazole derivatives can cause respiratory irritation upon inhalation[5]. Maintaining optimal face velocity ensures aerosolized particulates are captured without causing turbulent flow that could scatter the powder.

  • Verification: Observe the digital airflow monitor to confirm a face velocity between 80–100 feet per minute (fpm).

Step 2: PPE Donning (The Barrier System)

  • Action: Don the FR lab coat, polycarbonate splash goggles, and double gloves (Nitrile inner, Neoprene outer if handling solvents).

  • Causality: Double gloving provides a fail-safe against micro-tears, ensuring the basic amine cannot reach the skin to initiate lipid saponification[1].

  • Verification: Perform a tactile pinch-test on the gloves to ensure no structural defects or air leaks exist.

Step 3: Static Mitigation & Transfer

  • Action: Use an anti-static ionizer gun on the weighing spatula and the receiving vessel (e.g., amber glass vial).

  • Causality: Fine organic powders accumulate static charge, causing them to repel from metal spatulas and aerosolize into the user's breathing zone[3].

  • Verification: The powder should transfer smoothly onto the analytical balance without "jumping" or clinging to the draft shield.

Step 4: Dissolution & Containment

  • Action: Add the chosen solvent slowly down the interior side of the vial. Cap immediately with a PTFE-lined septum.

  • Causality: Adding solvent directly to the center of the powder bed causes rapid air displacement, ejecting compound micro-particulates into the hood. PTFE is utilized because primary amines will degrade standard rubber septa over time, leaching plasticizers into your sample.

  • Verification: Swirl gently and visually confirm complete dissolution.

Workflow Visualization

Operational_Workflow Assess 1. Risk Assessment & Hazard ID PPE 2. Don Core PPE (Nitrile, Goggles, FR Coat) Assess->PPE Hood 3. Fume Hood Containment Setup PPE->Hood Handle 4. Chemical Handling: 2-(Benzo[d]isoxazol-6-yl) propan-1-amine Hood->Handle Spill Spill or Contamination? Handle->Spill Neutralize 5a. Neutralize (5% Citric Acid) Spill->Neutralize Yes Dispose 5b. Standard Waste Disposal Spill->Dispose No Neutralize->Dispose Doff 6. Doff PPE & Decontaminate Dispose->Doff

Workflow for the safe handling, spill response, and disposal of benzisoxazole amines.

Decontamination & Emergency Response

Surface Decontamination (Inanimate Objects Only)
  • Amine Deactivation: Prepare a 5% (w/v) citric acid solution. Submerge all reusable spatulas and glassware in the bath for 15 minutes before standard washing.

  • Causality: The weak acid protonates the primary amine, converting the lipophilic, volatile freebase into a water-soluble, non-volatile citrate salt. This neutralizes the hazard and prevents cross-contamination.

  • Verification: Swab the decontaminated surface and test with pH indicator paper; a neutral pH (6.5–7.5) confirms complete deactivation.

Emergency Human Exposure Protocols
  • Dermal Exposure: Immediately doff contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do NOT apply acidic neutralizing agents directly to the skin.

    • Causality: While acid neutralizes the amine on inanimate surfaces, the acid-base neutralization reaction is highly exothermic. Performing this on human tissue will cause secondary thermal burns.

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open to ensure water reaches the entire ocular surface to halt the rapid pH shift[1].

References

  • American Elements. "Benzo[d]isoxazol-6-amine | CAS 828300-70-5." American Elements. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.